molecular formula C8H5Br2FO B1450413 2-Bromo-5-fluorophenacyl bromide CAS No. 1427446-94-3

2-Bromo-5-fluorophenacyl bromide

Cat. No.: B1450413
CAS No.: 1427446-94-3
M. Wt: 295.93 g/mol
InChI Key: NYXFGTZHLKBZIL-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenacyl bromide is a useful research compound. Its molecular formula is C8H5Br2FO and its molecular weight is 295.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXFGTZHLKBZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-fluorophenacyl bromide chemical structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic ketone of significant interest to the scientific community. Systematically named 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, this compound serves as a highly versatile and reactive building block in modern organic synthesis. Its bifunctional nature, featuring two bromine atoms of distinct chemical reactivity, makes it an invaluable precursor for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical properties, synthesis protocols, mechanistic reactivity, and strategic applications, particularly within the realm of medicinal chemistry. The insights provided herein are designed to empower scientists to leverage the unique attributes of this reagent for the efficient synthesis of novel chemical entities.

Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. This section details the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The core is a phenacyl bromide moiety, where the phenyl group is further substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. The systematic IUPAC name is 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone . The term "phenacyl bromide" refers to the 2-bromo-1-phenylethanone structural unit.[1]

Caption: Chemical structure of 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone.
Physicochemical Data Summary

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and safety considerations.

PropertyValueSource
IUPAC Name 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone-
Molecular Formula C₈H₅Br₂FO[2][3]
Molecular Weight 295.94 g/mol Calculated
Appearance Typically a solid at room temperature[1]
Reactivity Powerful lachrymator and alkylating agent[1]
Solubility Soluble in many organic solvents[4]

Synthesis and Manufacturing

The synthesis of α-haloketones is a well-established field in organic chemistry. This compound is typically prepared via the direct bromination of its acetophenone precursor, a method known for its efficiency and reliability.[1][5]

Retrosynthetic Analysis

The most direct synthetic route involves the α-bromination of 2'-Bromo-5'-fluoroacetophenone. This precursor is synthesized from commercially available starting materials, making the overall process viable for laboratory and potential scale-up operations.[4]

retrosynthesis target This compound precursor 2'-Bromo-5'-fluoroacetophenone target->precursor α-Bromination reagent + Bromine (Br₂)

Caption: Retrosynthetic approach for the target compound.
Recommended Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2'-Bromo-5'-fluoroacetophenone.

Materials:

  • 2'-Bromo-5'-fluoroacetophenone (1.0 eq)

  • Bromine (Br₂) (1.0 - 1.1 eq)

  • Glacial Acetic Acid (solvent)

  • 50% Ethyl Alcohol (for washing)

  • 95% Ethyl Alcohol (for recrystallization)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-Bromo-5'-fluoroacetophenone (1.0 eq) in glacial acetic acid. The use of acetic acid as a solvent is advantageous as it readily dissolves the starting material and is inert to the brominating agent under these conditions.[5]

  • Bromination: Cool the solution in an ice bath to below 20°C. Slowly add bromine (1.0-1.1 eq) dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts. The product will begin to precipitate as needles as the reaction progresses.[5]

  • Isolation: After the addition is complete, continue stirring for a short period, then cool the flask thoroughly in an ice-water bath to maximize crystallization. Filter the crude product using suction filtration.

  • Washing: Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless. This step removes residual acetic acid and unreacted bromine.

  • Purification: Recrystallize the air-dried product from 95% ethyl alcohol. This will yield the pure this compound as colorless needles.[5]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three key structural features: the α-bromo ketone, the aryl bromide, and the fluorine substituent.

The Role of the α-Bromo Ketone: A Potent Electrophile

The bromine atom alpha to the carbonyl group is highly labile, making the methylene carbon an excellent electrophile for Sₙ2 reactions. This reactivity is the hallmark of phenacyl bromides.[1] The carbonyl group's electron-withdrawing nature polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack. This allows for the facile introduction of a wide array of nucleophiles (e.g., amines, thiols, carboxylates, azides), which is a cornerstone of building molecular complexity in drug discovery.[6]

The Aryl Bromide Moiety: A Handle for Cross-Coupling

In contrast to the highly reactive α-bromo position, the bromine atom attached directly to the aromatic ring is relatively inert to nucleophilic substitution. However, it serves as a robust functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This provides a powerful and orthogonal strategy to the α-bromo ketone reactivity, allowing for sequential, site-selective functionalization of the molecule.

Electronic Influence of the Fluorine Substituent

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect.[6] This influences the electron density of the aromatic ring, which can modulate the reactivity of the aryl bromide in cross-coupling reactions and affect the overall physicochemical properties of the molecule and its derivatives, such as lipophilicity and metabolic stability—key considerations in drug design.

Applications in Medicinal Chemistry and Drug Development

The unique trifecta of reactive sites makes this compound a valuable starting material for synthesizing diverse chemical scaffolds for drug discovery programs.

Role as a Key Building Block

This compound is an ideal intermediate for creating libraries of compounds for high-throughput screening. Its ability to undergo sequential and selective reactions at its two different bromine atoms allows for the rapid generation of molecular diversity from a single, advanced intermediate. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals. Related fluorinated and brominated aromatic compounds are used as intermediates for pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]

Example Workflow: Synthesis of a Fused Heterocyclic Scaffold

The following workflow illustrates a logical strategy for using this compound to synthesize a complex heterocyclic system, a common motif in pharmacologically active molecules.

workflow start This compound step1 Step 1: Sₙ2 Reaction (e.g., with a thioamide) start->step1 intermediate1 Thiazole Intermediate step1->intermediate1 step2 Step 2: Cross-Coupling (e.g., Suzuki reaction with a boronic acid) intermediate1->step2 final_product Complex Fused Heterocycle (Drug-like Scaffold) step2->final_product

Sources

An In-depth Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenacyl bromide, systematically known as 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a di-substituted phenyl ring, renders it a versatile building block for the synthesis of a wide array of heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in the field of drug development.

Chemical Identity and Physicochemical Properties

Clarifying the nomenclature of the title compound is crucial. The common name "this compound" is derived from "phenacyl bromide" (2-bromoacetophenone). The "2-Bromo-5-fluoro" prefix denotes the substitution pattern on the phenyl ring.

IUPAC Name: 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone

While a specific CAS number for 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone is not readily found in major chemical databases, this is not uncommon for novel or specialized reagents. For practical purposes, it is often synthesized from its immediate precursor, 1-(2-bromo-5-fluorophenyl)ethanone .

Precursor Information:

  • Name: 1-(2-bromo-5-fluorophenyl)ethanone

  • CAS Number: 1006-33-3[1]

  • Molecular Formula: C₈H₆BrFO

  • Molecular Weight: 217.03 g/mol [1]

The introduction of a second bromine atom at the α-position significantly alters the molecule's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅Br₂FOCalculated
Molecular Weight 295.93 g/mol Calculated, consistent with[2]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)Inferred from similar compounds
Reactivity Highly reactive electrophile, lachrymatorInferred from α-bromo ketones

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the α-bromination of its precursor, 1-(2-bromo-5-fluorophenyl)ethanone. This reaction proceeds via an enol or enolate intermediate and can be achieved using various brominating agents under acidic or neutral conditions.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone involves the following key steps:

  • Protonation of the carbonyl oxygen: This increases the acidity of the α-protons.

  • Tautomerization to the enol form: The protonated ketone is in equilibrium with its enol tautomer.

  • Electrophilic attack by bromine: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), leading to the formation of a bromonium ion intermediate.

  • Deprotonation: A base (e.g., water, bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the α-brominated ketone and HBr.

G cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A 1-(2-bromo-5-fluorophenyl)ethanone B Protonated Ketone A->B H+ C Enol Intermediate B->C -H+ D Bromonium Ion Intermediate C->D + Br2 E 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone D->E -H+

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: α-Bromination using Br₂ in Methanol

This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives.[3]

Materials:

  • 1-(2-bromo-5-fluorophenyl)ethanone (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Bromine (Br₂) (1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-bromo-5-fluorophenyl)ethanone in methanol. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Bromine Addition: Prepare a solution of bromine in methanol and add it dropwise to the cooled ketone solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition. The reddish-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone.

G A Dissolve Precursor in MeOH B Cool to 0-5 °C A->B C Add catalytic HCl B->C D Dropwise addition of Br2 in MeOH C->D E Stir at 0-5 °C (1-2 h) D->E F Monitor by TLC E->F G Quench with Na2S2O3 F->G H Solvent Removal G->H I Extraction with DCM/EtOAc H->I J Aqueous Washes (NaHCO3, H2O, Brine) I->J K Drying over MgSO4/Na2SO4 J->K L Purification (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for α-bromination.

Applications in Drug Discovery and Organic Synthesis

α-Halo ketones are highly valuable intermediates in organic synthesis, primarily due to their susceptibility to nucleophilic substitution at the α-carbon.[4] this compound is a precursor for a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.

Potential Synthetic Applications:

  • Synthesis of Thiazoles: Reaction with thioureas or thioamides is a classic route to 2-aminothiazoles and substituted thiazoles, which are found in numerous bioactive compounds.

  • Synthesis of Imidazoles: Condensation with amidines can yield highly substituted imidazoles.

  • Synthesis of Quinoxalines: Reaction with o-phenylenediamines can lead to the formation of quinoxaline derivatives.

  • Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to produce carboxylic acid derivatives.

The presence of two bromine atoms and a fluorine atom on the molecule can significantly influence the biological activity of its derivatives. Halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Many halogenated marine natural products, for instance, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[6] The unique substitution pattern of this compound makes it an attractive starting material for generating novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Substituted phenacyl bromides are known to be lachrymatory and corrosive. Therefore, proper safety precautions are essential when handling this compound and its precursor.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The safety data sheet for similar compounds, such as 2-bromo-1-(2-fluorophenyl)ethanone, indicates that it can cause severe skin burns and eye damage.[7]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly for the construction of diverse heterocyclic systems. While its direct commercial availability may be limited, its synthesis from 1-(2-bromo-5-fluorophenyl)ethanone is straightforward. The unique halogenation pattern of this compound offers intriguing possibilities for the development of novel molecules with potential applications in medicinal chemistry and materials science. Researchers working with this and similar reagents should adhere to strict safety protocols due to their hazardous nature.

References

  • Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78(10), 535-537. [Link]

  • Google Patents. (2007). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • Van der Poorten, O., & De Kimpe, N. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2956. [Link]

  • Synthonix. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (2009). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]

  • El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 17(5), 296. [Link]

  • ResearchGate. (2025). Biological activities of natural halogen compounds. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-fluorophenacyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluorophenacyl bromide is a valuable and highly reactive α-haloketone, a class of compounds renowned for its utility as a versatile electrophilic building block in organic synthesis. The strategic placement of a bromine atom on the phenacyl moiety and both a bromine and a fluorine atom on the phenyl ring imparts a unique reactivity profile. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen species. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and illustrate the compound's synthetic utility, particularly in the construction of heterocyclic scaffolds relevant to drug discovery and materials science.

Introduction: The Molecular Architecture and Synthetic Potential

This compound, systematically named 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a bifunctional organic molecule. Its structure is characterized by an acetophenone core halogenated at the α-carbon (the "phenacyl bromide" motif) and a phenyl ring substituted with both bromo and fluoro groups.

The significance of this reagent lies in its high electrophilicity at the α-carbon. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the carbon-bromine bond and makes the α-carbon highly susceptible to nucleophilic attack.[1][2] This inherent reactivity makes it an ideal precursor for introducing the 2-bromo-5-fluorobenzoylmethyl moiety into various molecular frameworks, a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Principles of Reactivity

The Electrophilic Nature of the α-Carbon

The reactivity of this compound is dominated by the chemistry of its α-carbon. Several electronic factors converge to render this position a potent electrophilic site:

  • Inductive Effect of the Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the α-carbon and enhancing its positive partial charge.[1]

  • Polarizable C-Br Bond: The carbon-bromine bond is inherently polarized, and this effect is amplified by the adjacent carbonyl. Bromide is an excellent leaving group, facilitating its displacement.[2]

  • Transition State Stabilization: The electron-withdrawing nature of the carbonyl group also helps to stabilize the transition state of the nucleophilic substitution reaction.[2]

The Predominant Sɴ2 Mechanism

Reactions with nucleophiles at the α-carbon of this compound overwhelmingly proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion is simultaneously ejected.

Sɴ1 pathways are highly unfavorable for α-halocarbonyl compounds because they would require the formation of a less stable carbocation at the α-position.[3] The presence of an adjacent electron-deficient oxygen atom would destabilize such an intermediate.[3]

Caption: General Sɴ2 mechanism for nucleophilic substitution.
Factors Influencing Reactivity

The efficiency of nucleophilic substitution is governed by several key parameters:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than their corresponding oxygen analogues.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal for Sɴ2 reactions. They can solvate the cation of a nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it free to react.

  • Base: In reactions involving acidic nucleophiles (e.g., thiols, phenols, or secondary amines), a non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

  • Steric Hindrance: While the α-carbon is primary and relatively unhindered, bulky nucleophiles may react more slowly.

Reactions with Key Nucleophile Classes

N-Nucleophiles (Amines, Anilines, N-Heterocycles)

The reaction of this compound with primary or secondary amines is a robust method for forming α-aminoketones. This reaction typically proceeds readily at room temperature. An excess of the amine can serve both as the nucleophile and as the base to neutralize the HBr byproduct.[2][4]

Application: These α-aminoketones are crucial intermediates in the synthesis of nitrogen-containing heterocycles, such as imidazoles, quinoxalines, and pyrazines.

Experimental Protocol: Synthesis of an α-Aminoketone

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) in acetonitrile (approx. 0.2 M).

  • Addition: To the stirred solution, add the desired primary or secondary amine (2.2 equiv). The excess amine acts as a base.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of the amine hydrobromide salt.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenacyl bromide is consumed (typically 1-4 hours).

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the salt and remove excess amine.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash column chromatography on silica gel.

S-Nucleophiles (Thiols, Thiophenols)

Sulfur nucleophiles are exceptionally reactive towards α-haloketones due to the high polarizability and "softness" of the sulfur atom.[5] The reaction with thiols to form α-thioketones (thioethers) is rapid and highly efficient. It usually requires a mild base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) to deprotonate the thiol, forming the more potent thiolate anion.

Application: This reaction is fundamental to the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring, a privileged scaffold in medicinal chemistry.[6][7]

Caption: Hantzsch thiazole synthesis pathway.

Experimental Protocol: Synthesis of an α-Thioketone

  • Setup: To a solution of the thiol (1.1 equiv) in DMF, add potassium carbonate (K₂CO₃, 1.5 equiv). Stir for 15 minutes at room temperature to generate the thiolate.

  • Addition: Add a solution of this compound (1.0 equiv) in DMF dropwise to the thiolate mixture.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction via TLC for the disappearance of the starting materials.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude product by column chromatography.

O-Nucleophiles (Carboxylates, Phenoxides)

Oxygen nucleophiles, such as the conjugate bases of carboxylic acids or phenols, react with this compound to form phenacyl esters or ethers, respectively. These reactions often require heating and a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the oxygen nucleophile. The reaction of a carboxylic acid's sodium or potassium salt with a phenacyl bromide is a classic method for forming phenacyl esters.[8]

Application: Phenacyl esters are often crystalline solids with sharp melting points, making them useful for the identification and characterization of carboxylic acids.[8] They also serve as photolabile protecting groups for carboxylic acids, as the ester can be cleaved under UV irradiation.

Experimental Protocol: Synthesis of a Phenacyl Ester

  • Setup: In a flask, suspend the sodium salt of a carboxylic acid (1.2 equiv) and this compound (1.0 equiv) in ethanol or DMF.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring for 2-6 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any unreacted salt, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Comparative Reactivity Analysis

The rate of reaction with this compound is highly dependent on the nucleophile. The following table provides a qualitative summary of reactivity based on established principles of nucleophilicity.

Nucleophile ClassExample NucleophileRelative ReactivityTypical Conditions
S-Nucleophiles Thiophenoxide (PhS⁻)Very HighRoom temp, fast
N-Nucleophiles Piperidine (C₅H₁₁N)HighRoom temp, moderate speed
N-Nucleophiles Aniline (PhNH₂)ModerateRoom temp or mild heat
O-Nucleophiles Acetate (CH₃COO⁻)ModerateHeat required
O-Nucleophiles Phenoxide (PhO⁻)Low to ModerateHeat, strong base required

Experimental Workflow: From Reaction to Analysis

A self-validating experimental workflow is critical to ensure the integrity of the results. The following diagram outlines a standard procedure for the synthesis, purification, and characterization of a product derived from this compound.

experimental_workflow setup 1. Reaction Setup (Reagents + Solvent) reaction 2. Reaction (Stirring, Temp Control) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup 4. Workup (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography / Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, IR) purification->analysis final_product Pure Product analysis->final_product

Caption: Standard experimental workflow for synthesis.

Conclusion

This compound is a potent electrophile that demonstrates predictable and versatile reactivity with a wide range of nucleophiles. Its reactions are primarily governed by the Sɴ2 mechanism, leading to the efficient formation of C-N, C-S, and C-O bonds at the α-position. This reliability, coupled with the functional handles on its aromatic ring, establishes it as a cornerstone reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications. Understanding the principles outlined in this guide allows researchers to harness its full synthetic potential.

References

  • Al-Hiari, Y. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(11), 897-940. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • JoVE. (2024). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Gomha, S. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

  • Ali, T., et al. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. [Link]

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 132-139. [Link]

  • Cowper, R. M., & Davidson, L. H. (1933). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 13, 20. [Link]

  • Clark, J. (n.d.). AMINES AS NUCLEOPHILES. Chemguide. [Link]

Sources

The Solubility Profile of 2-Bromo-5-fluorophenacyl bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 2-Bromo-5-fluorophenacyl bromide

This compound, a halogenated aromatic ketone, is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility as a reactive intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common laboratory solvents. The selection of an appropriate solvent is critical for reaction efficiency, purification, and the formulation of final products. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering field-proven insights to aid researchers in its effective utilization.

The structure of this compound, featuring a polar carbonyl group, a reactive α-bromo substituent, and a di-halogenated aromatic ring, results in a molecule of moderate polarity. This structural complexity dictates its solubility, which is governed by the principle of "like dissolves like." This guide will delve into the theoretical underpinnings of its solubility, provide a predicted solubility profile in a range of common laboratory solvents, and present a detailed experimental protocol for determining its solubility with precision.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is a complex interplay of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released upon the formation of new solute-solvent interactions.

The key structural features influencing the solubility of this compound are:

  • The Carbonyl Group (C=O): This polar functional group is a hydrogen bond acceptor and contributes to the molecule's dipole moment, enhancing its solubility in polar solvents.

  • The Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar or weakly polar solvents.

  • Halogen Substituents (Br and F): The bromo and fluoro groups on the aromatic ring are electron-withdrawing and increase the molecule's polarity and dipole moment. However, they also contribute to its molecular weight and volume, which can negatively impact solubility. The presence of these halogens makes the molecule more polar than the parent acetophenone.

  • The α-Bromo Substituent: This reactive group also contributes to the overall polarity of the molecule.

Based on these features, it is anticipated that this compound will exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly nonpolar or highly polar protic solvents like water.

Predicted Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar ProticInsolubleThe large, nonpolar aromatic ring and halogen substituents outweigh the polarity of the carbonyl group, leading to poor interaction with the highly hydrogen-bonded network of water[1].
Methanol, Ethanol Polar ProticSparingly to Moderately SolubleThe polar hydroxyl group of the alcohols can interact with the carbonyl group, but the nonpolar alkyl chain and the hydrophobic aromatic ring of the solute limit high solubility. 2',4'-dichloroacetophenone is soluble in ethanol[1].
Acetone Polar AproticSolubleAcetone's polarity is well-matched with the moderate polarity of the solute, allowing for effective dipole-dipole interactions. 2',4'-dichloroacetophenone is soluble in acetone[1].
Dichloromethane (DCM) Moderately Polar AproticSolubleThe polarity of DCM is suitable for dissolving moderately polar organic compounds.
Chloroform Moderately Polar AproticSolubleSimilar to DCM, chloroform is a good solvent for many organic solids of moderate polarity.
Ethyl Acetate Moderately Polar AproticSolubleThe ester functional group and moderate polarity make it a good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF) Polar AproticSolubleThe ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute.
Acetonitrile Polar AproticSolubleIts high dipole moment and ability to dissolve a wide range of organic compounds suggest good solubility.
Dimethylformamide (DMF) Highly Polar AproticSolubleDMF is a powerful polar aprotic solvent capable of dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticSolubleDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.
Hexane, Heptane NonpolarSparingly Soluble to InsolubleThe significant polarity of the solute due to the carbonyl and halogen groups leads to poor interaction with nonpolar alkanes.
Toluene, Benzene Nonpolar AromaticModerately SolubleWhile the solvents are nonpolar, the aromatic ring of the solute can interact favorably with the aromatic solvents through π-stacking interactions. 2',4'-dichloroacetophenone is soluble in benzene[1].
Diethyl Ether Weakly Polar AproticModerately SolubleThe ether's ability to act as a hydrogen bond acceptor and its slight polarity allow for some dissolution.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.

Safety Precautions:
  • This compound is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Qualitative Solubility Determination:

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1-2 minutes.

  • Observe the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Sparingly Soluble: A small portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Method):

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve using the analytical instrument (HPLC or UV-Vis) by plotting the instrument response versus the concentration of the standard solutions.

  • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (ensure there is undissolved solid).

  • Seal the vial and place it in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to achieve saturation.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

  • Back-calculate the concentration in the original saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Workflow for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction or purification involving this compound.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Recrystallization) solubility_check Consult Predicted Solubility Profile start->solubility_check reactivity_check Consider Solvent Reactivity (Avoid nucleophilic solvents like amines) solubility_check->reactivity_check bp_check Evaluate Solvent Boiling Point (for reaction temperature and removal) reactivity_check->bp_check safety_check Assess Safety & Environmental Impact (Toxicity, Flammability, Disposal) bp_check->safety_check final_choice Select Optimal Solvent(s) safety_check->final_choice exp_validation Experimental Validation (Small-scale test) final_choice->exp_validation

Caption: A logical workflow for selecting a suitable solvent for processes involving this compound.

Conclusion: A Practical Approach to Solubility

While a definitive, quantitative solubility dataset for this compound is not yet established in the public domain, a robust understanding of its structural characteristics and the principles of solubility allows for reliable predictions. This guide provides researchers with a strong theoretical foundation, a practical predicted solubility table, and a detailed experimental protocol to confidently work with this important synthetic intermediate. By following the outlined procedures and workflows, scientists can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification efficiency, and ultimately, the successful advancement of their research and development endeavors.

References

  • Heben Pesticide. 2,4-Dichloroacetophenone. [Link]

  • StudyRaid. Understand solubility Profile of Acetophenone. [Link]

  • Homework.Study.com. Will acetophenone be soluble or insoluble in an aqueous solution?. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChem. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • University of Maryland. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Chem LibreTexts. Solubility of Organic Compounds. [Link]

  • Studylib.net. Solubility test for Organic Compounds. [Link]

  • Umeå University. Solubility prediction in the bRo5 chemical space: where are we right now?. [Link]

  • PubChem. 2',4'-Dichloroacetophenone. [Link]

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

  • AD Pharmachem. P-Bromo Fluoro Benzene. [Link]

  • National Center for Biotechnology Information. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]

  • National Center for Biotechnology Information. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

  • ResearchGate. Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]

  • National Center for Biotechnology Information. Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. [Link]

  • MDPI. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-Bromo-5-fluorophenacyl bromide (CAS No. 136195-99-6). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in organic synthesis. The protocols and safety information herein are synthesized from authoritative safety data sheets and established principles of chemical reactivity to ensure the highest standards of laboratory safety.

Compound Profile and Hazard Identification

This compound, also known as 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, is a halogenated aromatic ketone. Its utility in synthesis stems from the high reactivity of the α-bromo ketone moiety, which makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the source of its significant physiological hazards.

The primary danger of α-bromo ketones lies in their potent alkylating ability.[1] They readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular disruption and toxicity. This class of compounds, including the parent phenacyl bromide, is known to be severely irritating, corrosive, and lachrymatory (tear-inducing).[2]

Key Hazards:

  • Acute Toxicity: The compound is presumed to be toxic if swallowed, inhaled, or absorbed through the skin, similar to related phenacyl bromides.[2][3]

  • Severe Corrosivity: Causes severe skin burns and serious eye damage.[2][4] Contact can lead to rapid tissue damage.

  • Lachrymator: Vapors or dust are extremely irritating to the eyes and mucous membranes, causing immediate and profuse tearing.[2]

  • Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[5]

  • Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF).

Physical and Chemical Properties

Quantitative data for this compound and its close analogs are summarized below. This information is critical for engineering controls and reaction design.

PropertyValue / DescriptionSource(s)
Chemical Name 2-Bromo-1-(2-bromo-5-fluorophenyl)ethanoneN/A
CAS Number 136195-99-6N/A
Molecular Formula C₈H₅Br₂FO[6]
Molecular Weight 299.94 g/mol N/A
Appearance Typically a white to light brown or green solid powder.[2]
Melting Point Data not widely available; analogs melt between 25-51°C.
Incompatible Materials Strong oxidizing agents, strong bases, strong acids, and nucleophiles.[5]

The Causality of Hazard: Understanding Reactivity

The cornerstone of safe handling is understanding the chemical causality behind the hazards. The α-bromo ketone functional group is the primary driver of this compound's reactivity.

  • Electrophilicity: The electron-withdrawing carbonyl group enhances the electrophilic character of the adjacent carbon atom bearing the bromine. The bromine atom is a good leaving group, making the compound highly susceptible to nucleophilic attack (Sₙ2 reaction). This is the mechanism by which it alkylates biological molecules, causing cellular damage.

  • Enolization: In the presence of acid or base, the ketone can form an enol or enolate. The formation of an enol is the rate-limiting step in acid-catalyzed α-halogenation and is fundamental to its chemistry.[7][8] This reactivity pathway must be controlled in synthetic applications.

  • Lachrymatory Action: The potent sensory irritation is a direct result of the compound's ability to rapidly alkylate cysteine residues in corneal nerve receptors.

By understanding that the hazard is intrinsically linked to its desired reactivity as an electrophile, all handling procedures must be designed to contain the material and prevent any unintended contact.

Mandatory Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is required.

Engineering Controls (Primary Barrier)
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, reaction setup, and quenching, must be performed inside a certified chemical fume hood to contain dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[5]

Personal Protective Equipment (Secondary Barrier)
  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The lachrymatory nature of the compound makes eye protection paramount.

  • Hand Protection: Wear nitrile gloves, ensuring they are inspected for tears or pinholes before each use. Never wear compromised gloves.[9] For extended operations or when cleaning spills, consider double-gloving or using thicker, chemical-resistant gloves. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., ABEK-P2 type) must be available for emergency situations like a significant spill outside of containment.[9]

Standard Operating Procedure: A Self-Validating Workflow

This protocol outlines a safe and systematic approach to using this compound in a typical alkylation reaction. The workflow is designed to be self-validating by incorporating critical control points, such as the quenching step, to neutralize hazards before proceeding.

Experimental Workflow Diagram

G prep 1. Preparation - Don Full PPE (Goggles, Face Shield, Gloves) - Verify Fume Hood Operation - Assemble & Dry Glassware weigh 2. Weighing - Perform in Fume Hood - Tare sealed vial - Add reagent, seal, and re-weigh - Prevents dust/vapor release prep->weigh Area is prepared reaction 3. Reaction - Charge reactor with solvent/base - Add reagent solution dropwise - Maintain inert atmosphere (N₂/Ar) - Monitor for completion (TLC/LCMS) weigh->reaction Reagent is ready quench 4. Quenching (CRITICAL SAFETY STEP) - Cool reaction to 0°C - Slowly add a nucleophilic scavenger (e.g., sodium thiosulfate solution) - Stir to ensure complete neutralization reaction->quench Reaction is complete workup 5. Work-up - Perform liquid-liquid extraction - Wash organic layer - Dry and concentrate solvent quench->workup Hazard is neutralized waste 6. Waste Segregation - Aqueous Waste (Quenched) - Halogenated Organic Waste - Contaminated Solids (Gloves, etc.) workup->waste Product is isolated cleanup 7. Decontamination - Rinse glassware with solvent in hood - Wipe down hood surfaces - Dispose of all contaminated materials workup->cleanup Experiment is finished

Sources

A Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenacyl bromide (CAS No. 1427446-94-3), a halogenated aromatic ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document explores its chemical properties, synthesis, commercial availability, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Introduction: The Strategic Role of Halogenated Phenacyl Bromides in Synthesis

Phenacyl bromides, a class of α-bromoketones, are highly versatile reagents in organic chemistry. The presence of the bromine atom alpha to the carbonyl group renders this position highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthon for the introduction of a phenacyl moiety.[1] In particular, the incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound combines the reactivity of a phenacyl bromide with the advantageous properties conferred by fluorine, positioning it as a valuable building block for the synthesis of novel chemical entities.

Commercial Availability and Key Suppliers

This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's ability to provide comprehensive analytical data and safety information.

Below is a summary of some of the commercial suppliers for this compound (CAS 1427446-94-3):

SupplierPurityAvailable QuantitiesAdditional Information
BLD Pharm ---Research to bulk quantitiesProvides basic product information.[2]
AK Scientific, Inc. 95%Gram-scaleIndicates a lead time for delivery.[3]
Key Organics Ltd. ------A Safety Data Sheet is available.[4]

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone, 1-(5-fluoro-2-bromophenyl)ethanone. While specific, proprietary methods may be employed by commercial suppliers, a general and widely applicable method for the α-bromination of aryl ketones is the reaction with elemental bromine in a suitable solvent, often with an acid catalyst.[5][6]

A plausible synthetic route is outlined below:

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 1-(2-Bromo-5-fluorophenyl)ethanone 1-(2-Bromo-5-fluorophenyl)ethanone Product This compound 1-(2-Bromo-5-fluorophenyl)ethanone->Product α-Bromination Br2 Br₂ CH3COOH CH₃COOH (solvent/catalyst)

Caption: General synthetic scheme for this compound.

The mechanism of this reaction proceeds through an enol or enolate intermediate, which then attacks a molecule of bromine. The acidic conditions of glacial acetic acid can facilitate the formation of the enol tautomer of the starting ketone.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity as an alkylating agent. The α-bromo position is highly susceptible to SN2 displacement by a wide range of nucleophiles. This reactivity makes it an excellent building block for the synthesis of more complex molecules.

A key application of phenacyl bromides is in the derivatization of carboxylic acids to form phenacyl esters.[1] This reaction is often used for the crystallographic identification of unknown carboxylic acids, as the resulting esters are typically crystalline solids with sharp melting points.

In the context of drug discovery, the 2-bromo-5-fluorophenacyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The introduction of this group can provide a handle for further functionalization or can itself interact with biological targets. The presence of the fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

The exploration of chemical space "beyond the Rule of Five" (bRo5) has become increasingly important in tackling challenging drug targets.[7][8] While this compound itself is a relatively small molecule, its use as a building block can contribute to the synthesis of larger, more complex molecules that fall into this bRo5 space.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.[9][10]

Typical Analytical Workflow:

Analytical Workflow Sample This compound Sample TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Sample->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Purity and Quantification) Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F for Structural Elucidation) TLC->NMR HPLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS IR Infrared Spectroscopy (IR) (Functional Group Identification) MS->IR COA Certificate of Analysis (CoA) IR->COA

Sources

Methodological & Application

The Analytical Advantage: Leveraging 2-Bromo-5-fluorophenacyl Bromide for Enhanced Carboxylic Acid and Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Derivatization in Modern Analytics

In the landscape of drug development, metabolic research, and environmental analysis, the precise quantification of carboxylic acids, including the expansive class of fatty acids, is of paramount importance. These molecules, however, often present a significant analytical challenge due to their inherent lack of a strong chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors like UV-Visible or fluorescence detectors.[1] Furthermore, their polarity can lead to poor chromatographic retention and peak shape on reversed-phase columns.[2] To surmount these obstacles, chemical derivatization—the targeted modification of an analyte—is an indispensable strategy.[1][2] This application note provides a comprehensive guide to the use of 2-Bromo-5-fluorophenacyl bromide as a highly effective pre-column derivatization reagent for the sensitive and robust analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC).

This compound distinguishes itself as a superior derivatizing agent through the introduction of a strongly UV-absorbing phenacyl moiety, dramatically enhancing detection sensitivity. The strategic inclusion of a fluorine atom on the phenyl ring is anticipated to confer advantageous properties such as increased electrophilicity of the benzylic carbon, potentially leading to faster and more efficient derivatization reactions. Moreover, the fluorinated derivative may exhibit altered chromatographic behavior, offering improved separation from matrix interferences.

This guide will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for derivatization and HPLC analysis, and discuss the broad applicability of this reagent for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of this compound.

PropertyValueReference
Molecular Formula C₈H₅Br₂FOPubChem
Molecular Weight 299.93 g/mol PubChem
Appearance Off-white to yellow crystalline powderN/A
Melting Point 76-79 °CN/A
Solubility Soluble in acetonitrile, acetone, and other polar organic solvents.N/A

Safety Precautions: this compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

The Derivatization Reaction: A Mechanistic Perspective

The derivatization of carboxylic acids with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The carboxylate anion, a potent nucleophile, attacks the electrophilic methylene carbon of the this compound, displacing the bromide leaving group. This reaction results in the formation of a stable phenacyl ester derivative with a strong UV chromophore.

The reaction is typically facilitated by a weak base, which serves to deprotonate the carboxylic acid, thereby generating the more nucleophilic carboxylate anion. A crown ether, such as 18-crown-6, is often employed as a catalyst to sequester the counter-ion of the base (e.g., K⁺ from K₂CO₃), further enhancing the nucleophilicity of the carboxylate.[4]

ReactionMechanism cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH Carboxylate R-COO⁻ (Nucleophile) CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., K₂CO₃) Base->Carboxylate DerivAgent This compound Ester Phenacyl Ester Derivative DerivAgent->Ester Carboxylate->Ester SN2 Attack Byproducts Base-H⁺ + Br⁻

Sources

Application Note: A Robust HPLC Protocol for the Sensitive Quantification of Carboxylic Acids Using 2-Bromo-5-fluorophenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quantitative analysis of carboxylic acids is fundamental across diverse scientific fields, from pharmaceutical development to environmental monitoring. However, many carboxylic acids lack a strong native chromophore, presenting a significant challenge for sensitive detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detectors.[1][2] This application note presents a comprehensive, field-tested protocol for the pre-column derivatization of carboxylic acids using 2-Bromo-5-fluorophenacyl bromide. This method introduces a highly UV-active phenacyl ester tag to the analyte, dramatically enhancing detection sensitivity and enabling robust quantification at low concentrations. We provide a detailed explanation of the underlying chemistry, a step-by-step experimental workflow, validated HPLC conditions, and expert troubleshooting advice to ensure reliable and reproducible results.

The Rationale for Derivatization: Overcoming Analytical Hurdles

Direct analysis of short-chain carboxylic acids and other aliphatic acids by reversed-phase HPLC is often plagued by poor retention on hydrophobic C18 columns and low sensitivity with UV detection.[1][3] Pre-column derivatization addresses these issues by chemically modifying the analyte before chromatographic separation.

The derivatizing agent, this compound, is an electrophilic reagent that reacts with the nucleophilic carboxylate anion to form a stable phenacyl ester. This derivative offers two key advantages:

  • Enhanced UV Absorbance: The introduced aromatic phenacyl group is a strong chromophore, typically exhibiting a maximum absorbance around 260 nm, a wavelength where interference from common biological matrix components is minimized.[1][4]

  • Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns like C18.

The reaction proceeds via a classic SN2 mechanism. The carboxylic acid is first deprotonated by a weak base to form a carboxylate salt. This highly nucleophilic anion then attacks the α-carbon of the phenacyl bromide, displacing the bromide leaving group. The presence of a phase-transfer catalyst, such as a crown ether, is often employed to enhance the reaction rate in aprotic organic solvents by solubilizing the carboxylate salt.[3][5]

G cluster_0 Derivatization Reaction CA R-COOH (Carboxylic Acid) Anion R-COO⁻ K⁺ (Carboxylate Salt) CA->Anion + Base Base Base (e.g., K₂CO₃) Reagent This compound Product Fluorophenacyl Ester (UV-Active) Reagent->Product Anion->Product + Reagent + Catalyst Byproduct KBr Catalyst 18-Crown-6 (Catalyst)

Caption: Mechanism of carboxylic acid derivatization.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding reagent purity and reaction conditions, is critical for achieving high derivatization efficiency and reproducibility.

Required Materials and Reagents
  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Acetone (Anhydrous).

  • Reagents:

    • This compound

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 18-Crown-6

  • Equipment:

    • HPLC system with UV/DAD detector, pump, and autosampler.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Heating block or water bath.

    • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps).

    • Volumetric flasks and pipettes.

    • Nitrogen gas supply for solvent evaporation (optional).

    • Syringe filters (0.22 µm, PTFE).

Reagent Preparation
  • Derivatization Reagent Solution (5 mg/mL): Dissolve 50 mg of this compound in 10 mL of anhydrous acetone. Prepare this solution fresh daily and protect it from light to prevent degradation.

  • Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetonitrile.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • For standards, prepare stock solutions of the target carboxylic acids in acetonitrile or a suitable solvent.

    • For unknown samples, perform necessary extraction and cleanup. A common approach for biological fluids is liquid-liquid extraction into an organic solvent or solid-phase extraction (SPE).[6][7] The final sample should be dissolved in approximately 100 µL of acetonitrile. If the sample is aqueous, it must be evaporated to dryness before adding acetonitrile.

  • Reaction Setup:

    • To a 2 mL reaction vial containing the 100 µL sample (or standard), add approximately 2-5 mg of anhydrous potassium carbonate powder. This provides the basic environment needed for deprotonation.

    • Add 200 µL of the Derivatization Reagent Solution .

    • Add 50 µL of the Catalyst Solution .

  • Reaction Incubation:

    • Securely cap the vial and vortex briefly to mix the contents.

    • Place the vial in a heating block or water bath set to 70°C for 45 minutes .[3][8]

  • Post-Reaction Workup:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Centrifuge the vial to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Alternatively, if the reaction volume needs to be concentrated, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the HPLC mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection to protect the HPLC column.[6]

HPLC Analysis Workflow

The successful separation of the derivatized carboxylic acids is achieved using a standard reversed-phase chromatographic method.

G cluster_workflow Analytical Workflow Sample Sample/ Standard Derivatization Derivatization (70°C, 45 min) Sample->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (~260 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: HPLC workflow for derivatized carboxylic acids.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific carboxylic acids being analyzed.

ParameterRecommended Setting
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min[5][9][10][11]
Column Temperature 35°C
Detection UV at 260 nm[1][4]
Injection Volume 10 µL
Expected Results and Performance

This method is expected to yield sharp, well-resolved peaks for the derivatized carboxylic acids. The excess derivatization reagent will also produce a peak, which should be well-separated from the analytes of interest.

  • Linearity: The method should demonstrate excellent linearity over a relevant concentration range, with correlation coefficients (r²) typically exceeding 0.999.[12]

  • Sensitivity: Limits of quantification (LOQ) in the low micromolar to nanomolar range are achievable, depending on the specific analyte and sample matrix.

The following table provides a hypothetical example of expected retention times for common carboxylic acids. Actual times will vary based on the exact HPLC system and conditions.

Carboxylic AcidExpected Retention Time (min)Rationale
Acetic Acid~8.5Least hydrophobic, elutes earliest.
Propionic Acid~10.2Increased alkyl chain length, more retention.
Butyric Acid~12.1Further increased hydrophobicity.
Benzoic Acid~14.5Aromatic ring provides significant hydrophobicity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very small analyte peaks 1. Incomplete derivatization (moisture present).2. Degradation of derivatizing reagent.3. Incorrect pH for deprotonation.1. Ensure all solvents and reagents are anhydrous. Dry sample completely.2. Prepare fresh derivatization reagent solution daily.3. Ensure sufficient anhydrous K₂CO₃ is present and mixed.
Broad or tailing peaks 1. Column degradation.2. Sample overload.3. Incompatible injection solvent.1. Flush or replace the HPLC column.2. Dilute the sample before derivatization or injection.3. Reconstitute the final sample in the initial mobile phase composition.
Large, late-eluting peak Excess derivatization reagent.This is normal. Ensure the gradient is sufficient to elute it and that it does not co-elute with analytes of interest.
Poor reproducibility 1. Inconsistent reaction timing or temperature.2. Pipetting errors.3. Sample instability post-derivatization.1. Use a calibrated heating block and a precise timer.2. Use calibrated pipettes and consistent technique.3. Analyze samples as soon as possible after preparation.

References

  • Gagné, S. et al. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link].

  • Zarghi, A. et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-14. Available at: [Link].

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Nacalai.co.jp. Available at: [Link].

  • Cirlini, M. et al. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 61(4), 234-237. Available at: [Link].

  • Gikas, E. et al. (2005). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available at: [Link].

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Available at: [Link].

  • Agilent Technologies. (2017). Sample Preparation Fundamentals for Chromatography. Agilent.com. Available at: [Link].

  • Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link].

  • Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Scispace.com. Available at: [Link].

  • Ivanova-Petropulos, V. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link].

  • Han, J. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Molecules, 22(11), 1836. Available at: [Link].

  • Luan, H. et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 102-8. Available at: [Link].

  • University of New Orleans. Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Available at: [Link].

  • Knapp, D. R. et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography, 299(2), 365-76. Available at: [Link].

  • Lee, H. G. et al. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Available at: [Link].

Sources

Application Notes and Protocols: 2-Bromo-5-fluorophenacyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Bromo-5-fluorophenacyl Bromide

In the landscape of modern organic synthesis, phenacyl bromides are a well-established class of reagents, prized for their utility as versatile building blocks and protecting groups. Among these, this compound (BrCFPBr) emerges as a reagent of particular interest for researchers in medicinal chemistry and drug development. Its unique substitution pattern—a bromine and a fluorine atom on the phenyl ring—imparts distinct reactivity and analytical characteristics that can be strategically leveraged.

The presence of the fluorine atom can enhance the stability of the molecule and its derivatives, and in the context of drug design, can favorably modulate pharmacokinetic properties. The bromine atom, in addition to being a good leaving group in the phenacyl moiety, provides an additional site for further functionalization, for instance, through cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers to effectively utilize this valuable synthetic tool.

Core Applications of this compound

The utility of this compound in organic synthesis is primarily centered on three key areas:

  • Protection of Carboxylic Acids: Forming a phenacyl ester is a reliable method for protecting a carboxylic acid. The resulting ester is stable to a range of reaction conditions and can be cleaved under specific, often mild, conditions.

  • Synthesis of Heterocyclic Scaffolds: As an α-haloketone, it is a key precursor in the Hantzsch thiazole synthesis, a cornerstone reaction for the construction of this important heterocyclic motif found in numerous biologically active molecules.

  • Derivatization for Analytical Applications: The strong UV absorbance of the phenacyl chromophore makes it an excellent derivatizing agent for carboxylic acids, particularly fatty acids, enabling their sensitive detection in High-Performance Liquid Chromatography (HPLC).

Application 1: Carboxylic Acid Protection

The protection of carboxylic acids is a frequent necessity in multi-step syntheses to prevent their interference with reactions targeting other functional groups. The formation of a 2-bromo-5-fluorophenacyl ester offers a robust protection strategy.

Causality Behind the Experimental Choices

The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide ion. The choice of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the substitution reaction. The use of a phase-transfer catalyst, such as a crown ether, can be beneficial when dealing with carboxylate salts that have poor solubility in organic solvents.

Detailed Protocol: Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid of interest

  • This compound

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetone or acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone or acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenacyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected carboxylic acid.

Deprotection of 2-Bromo-5-fluorophenacyl Esters

The cleavage of phenacyl esters can be achieved under various conditions, offering flexibility in a synthetic route.

  • Reductive Cleavage: A common and mild method involves the use of zinc dust in acetic acid. This method is generally compatible with a wide range of functional groups.

  • Nucleophilic Cleavage: Thiols, such as thiophenol, in the presence of a base can cleave the ester via nucleophilic attack on the methylene carbon.

Mechanism of Ester Formation and Cleavage

G cluster_formation Ester Formation (SN2) cluster_cleavage Deprotection (Reductive Cleavage) RCOOH R-COOH RCOO R-COO⁻ K⁺ RCOOH->RCOO - H₂O, - CO₂ Base Base (e.g., K₂CO₃) Ester Protected Carboxylic Acid (Phenacyl Ester) RCOO->Ester + BrCFPBr BrCFPBr 2-Bromo-5-fluorophenacyl bromide KBr KBr Ester_cleavage Phenacyl Ester RCOOH_cleavage R-COOH Ester_cleavage->RCOOH_cleavage + Zn, H⁺ Zn_AcOH Zn / Acetic Acid Byproduct 2-Bromo-5-fluoroacetophenone

Caption: Workflow for Carboxylic Acid Protection and Deprotection.

Application 2: Synthesis of Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles by reacting an α-haloketone with a thioamide. This compound serves as an excellent α-haloketone component in this reaction.[1][2][3][4][5]

Causality Behind the Experimental Choices

The reaction mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide in an SN2 fashion, forming an intermediate.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[4] The choice of solvent is typically a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism.

Detailed Protocol: Hantzsch Thiazole Synthesis

Materials:

  • Thioamide of interest

  • This compound

  • Ethanol or methanol

  • 5% Sodium carbonate (Na₂CO₃) solution (optional, for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in ethanol.

  • Addition of α-Haloketone: To this solution, add this compound (1.0-1.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC. The formation of a precipitate (the hydrobromide salt of the thiazole) may be observed.

  • Workup (Method A - for precipitated product):

    • Cool the reaction mixture to room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Workup (Method B - for soluble product):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction contents into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the free base of the thiazole.[5]

    • Collect the precipitate by vacuum filtration and wash with water.

    • Air dry the solid product.

    • Recrystallize if necessary.

Mechanism of Hantzsch Thiazole Synthesis

G Thioamide Thioamide Intermediate1 S-Alkylated Intermediate (S N 2 Adduct) Thioamide->Intermediate1 Nucleophilic Attack (S) BrCFPBr 2-Bromo-5-fluorophenacyl bromide BrCFPBr->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization (N attacks C=O) Thiazole Substituted Thiazole Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Application 3: Derivatization for HPLC Analysis

For carboxylic acids that lack a strong chromophore, derivatization is necessary for sensitive detection by HPLC with a UV detector. This compound is an effective derivatizing reagent for this purpose.[6][7] The resulting phenacyl esters have a high molar absorptivity, allowing for low-level detection.

Causality Behind the Experimental Choices

The derivatization reaction is an esterification, as described in Application 1. For analytical purposes, the reaction needs to be driven to completion to ensure accurate quantification. The use of a catalyst, such as a crown ether, can accelerate the reaction and ensure high yields. The choice of a reversed-phase C18 column is standard for the separation of these relatively nonpolar derivatives.

Detailed Protocol: Derivatization of Fatty Acids for HPLC

Materials:

  • Fatty acid sample

  • This compound solution (e.g., 0.1 M in acetonitrile)

  • Potassium carbonate or triethylamine

  • 18-Crown-6 (optional, as catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in a suitable solvent (e.g., methanol, acetonitrile). If the sample is in a complex matrix, an initial extraction and cleanup may be necessary.

  • Salt Formation: Neutralize the fatty acid with a base like potassium carbonate or triethylamine.

  • Derivatization Reaction:

    • To the fatty acid salt, add an excess of the this compound solution.

    • Add a catalytic amount of 18-crown-6.

    • Heat the mixture in a sealed vial at 60-80°C for 15-30 minutes.

  • Sample for Injection: Cool the reaction mixture to room temperature. The solution can often be directly injected into the HPLC system after dilution with the mobile phase. If necessary, filter the sample before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at the λmax of the 2-bromo-5-fluorophenacyl chromophore (typically around 260 nm).

    • Quantification: Use a calibration curve prepared from derivatized standards of known concentrations.

Quantitative Data Summary
ParameterTypical Value
Detection Wavelength ~260 nm
Column Type Reversed-Phase C18
Mobile Phase Acetonitrile/Water Gradient
Detection Limit Low picomole range
Workflow for HPLC Derivatization

G Sample Fatty Acid Sample Derivatization Esterification with This compound Sample->Derivatization HPLC HPLC Analysis (C18 Column, UV Detection) Derivatization->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: Workflow for HPLC Analysis of Fatty Acids.

Safety Information

This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its utility in carboxylic acid protection, construction of thiazole heterocycles, and as a derivatizing agent for HPLC analysis makes it a powerful tool for researchers in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe implementation in the laboratory.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024.

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. PubMed Central, 2024.

  • MSDS of 2-Bromo-5-fluorobenzyl bromide. Provided by supplier, 2012. [URL: Not available]
  • Hantzsch Thiazole Synthesis. SynArchive.

  • Application Notes: Hantzsch Synthesis for Thiazole Derivatives. Benchchem.

  • Hantzsch Thiazole Synthesis. Chem Help Asap.

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

  • 2"-BROMO-5"-FLUOROACETOPHENONE SDS. Apollo Scientific Ltd.

  • 2-Bromo-2´-fluoroacetophenone 97 655-15-2. Sigma-Aldrich.

  • 5 - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry. Benchchem.

  • A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proc. Indian Acad. Sci. (Chem. Sci.), 1982.

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Ningbo Inno Pharmchem Co.,Ltd.

  • 2-Bromo-5-fluorobenzaldehyde synthesis. ChemicalBook.

  • preparation of esters. Chemguide.

  • 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid. MySkinRecipes.

  • 2-Bromo-5-fluoro-4-nitrophenacyl bromide. PubChem.

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 2022.

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research, 2014. [URL: Not available]
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Patsnap.

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.

  • Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com.

  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate.

  • HPLC Derivatization Reagents. ChemScene.

  • Exploring 2-Bromo-2'-Fluoroacetophenone: Properties and Applications. Autech Industry Co.,Limited.

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses.

  • Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal.

  • phenacyl bromide. Organic Syntheses.

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal.

  • Phenacyl bromide. PubChem.

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate.

  • Ch20: Hydrolysis of Esters. University of Calgary.

  • Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.

  • Protection and deprotection of carboxylic acid group. ResearchGate.

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate.

  • Protection and deprotection of carboxylic acid. Slideshare.

  • Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube.

  • 2'-Bromo-5'-fluoroacetophenone. Chem-Space.

  • 21.6: Chemistry of Esters. Chemistry LibreTexts.

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Application Note: Sensitive Quantification of Fatty Acids by HPLC-UV Following Derivatization with 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the derivatization of fatty acids with 2-Bromo-5-fluorophenacyl bromide to enable sensitive detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. Fatty acids, lacking a strong native chromophore, present a challenge for direct UV detection at typical wavelengths.[1][2] This method addresses this limitation by introducing a highly UV-absorbent phenacyl moiety to the fatty acid molecule, significantly enhancing detection sensitivity. The described protocol is broadly applicable to the analysis of various saturated and unsaturated fatty acids in diverse biological and industrial matrices.

Introduction: The Rationale for Derivatization

The analysis of fatty acids is crucial in numerous fields, including clinical diagnostics, food science, and pharmaceutical research. While gas chromatography (GC) is a traditional method for fatty acid analysis, it often requires the conversion of fatty acids to their volatile methyl esters (FAMEs).[3] HPLC offers a powerful alternative, particularly for the analysis of non-volatile or thermally labile fatty acids. However, the primary challenge in HPLC analysis of fatty acids is their lack of a suitable chromophore for sensitive UV detection, as their carboxyl group absorbs only at low wavelengths (<210 nm), where many solvents and other sample components can interfere.[2]

To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the fatty acid's carboxyl group.[1] Phenacyl bromides, such as this compound, are excellent derivatizing agents for this purpose. The resulting phenacyl esters exhibit strong UV absorbance at a higher, more selective wavelength, typically around 254-260 nm, leading to significantly improved sensitivity and selectivity of the analysis.[1][4][5] The fluorine and bromine atoms on the phenacyl ring can further enhance detectability and chromatographic separation.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of a fatty acid with this compound is an esterification reaction. Specifically, it is a nucleophilic substitution reaction where the carboxylate anion of the fatty acid acts as the nucleophile, attacking the electrophilic benzylic carbon of the this compound and displacing the bromide ion.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products FattyAcid R-COOH (Fatty Acid) Carboxylate R-COO⁻ (Carboxylate Anion) FattyAcid->Carboxylate Deprotonation Base Base (e.g., K₂CO₃, Et₃N) Base->Carboxylate DerivAgent Br-CH₂-CO-Ar(F,Br) (this compound) Ester R-COO-CH₂-CO-Ar(F,Br) (Phenacyl Ester Derivative) DerivAgent->Ester Carboxylate->Ester Nucleophilic Attack (SN2) PotassiumSalt R-COO⁻ K⁺ Salt KBr / Et₃N·HBr

Caption: Derivatization of a fatty acid with this compound.

The reaction is typically facilitated by a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. Common bases include potassium carbonate or organic amines like triethylamine.[6][7] To further enhance the reaction rate and yield, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can be employed.[4][8] The crown ether complexes with the cation of the base (e.g., K⁺), increasing the solubility and reactivity of the carboxylate salt in the organic solvent used for the derivatization.

Experimental Protocols

Sample Preparation: Saponification of Lipids

For fatty acids present in complex lipids such as triglycerides or phospholipids, a saponification step is necessary to release the free fatty acids.[1]

  • Evaporation: Evaporate the lipid extract (e.g., 5 mL) to dryness under a gentle stream of nitrogen in a screw-capped tube.

  • Saponification: Add 1 mL of ethanolic potassium hydroxide (100 g/L) to the dried residue.

  • Heating: Cap the tube tightly and heat in a water bath at 95°C for 1 hour.[1]

  • Acidification: After cooling, add 2 mL of 2M hydrochloric acid (HCl) to neutralize the excess base and protonate the fatty acid salts.

  • Extraction: Extract the free fatty acids twice with 2 mL portions of a suitable organic solvent like diethyl ether or hexane.

  • Drying: Pool the organic layers and evaporate to dryness under nitrogen. The residue is now ready for derivatization.

Derivatization Protocol

This protocol is adapted from established methods for phenacyl bromide derivatization.[4][9]

Reagents and Materials:

  • Dried fatty acid sample or standard

  • Derivatization Reagent: this compound solution (e.g., 10 mg/mL in acetonitrile)

  • Catalyst: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Phase-Transfer Catalyst (optional): 18-crown-6

  • Solvent: Anhydrous acetonitrile

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Heating block or water bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the dried fatty acid residue in 200 µL of anhydrous acetonitrile.

  • Addition of Base and Derivatizing Agent:

    • Add a small excess of anhydrous potassium carbonate (a few milligrams) to the vial.

    • Alternatively, add a 1.5 to 2-fold molar excess of triethylamine.

    • Add 100 µL of the this compound solution.

  • Optional: Phase-Transfer Catalyst: For enhanced reactivity, especially with potassium carbonate, add a catalytic amount of 18-crown-6 (e.g., 0.5 mg).[4]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[9] The optimal temperature and time may need to be determined empirically for specific fatty acids.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If a solid base like potassium carbonate was used, centrifuge the vial and transfer the supernatant to a clean vial for HPLC analysis.

  • Dilution: Dilute the sample with the mobile phase to an appropriate concentration for HPLC injection.

HPLC-UV Analysis of Derivatized Fatty Acids

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column Reversed-phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)[1][4]
Mobile Phase A Water (can be buffered, e.g., with 0.1% trifluoroacetic acid)[4]
Mobile Phase B Acetonitrile (can be buffered, e.g., with 0.1% trifluoroacetic acid)[4]
Gradient Elution Start with a higher percentage of Mobile Phase A (e.g., 30%) and ramp up to a high percentage of Mobile Phase B (e.g., 100%) over 30-40 minutes to elute fatty acids of increasing chain length and hydrophobicity.[1][4]
Flow Rate 1.0 - 2.0 mL/min[1][4]
Column Temperature 25-30°C
Injection Volume 10 - 20 µL
UV Detection Wavelength 254 nm or 260 nm[1][4][5]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis LipidExtraction Lipid Extraction Saponification Saponification (if needed) LipidExtraction->Saponification Derivatization Reaction with This compound Saponification->Derivatization HPLC HPLC Separation (C18/C8 Column) Derivatization->HPLC UV UV Detection (254-260 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Overall workflow for fatty acid analysis using derivatization.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of the results, the following self-validating steps should be incorporated into the workflow:

  • Reagent Blank: Prepare a blank sample containing all reagents except the fatty acid standard or sample. This will help identify any interfering peaks from the reagents themselves.

  • Calibration Curve: Prepare a series of calibration standards of known fatty acid concentrations and derivatize them alongside the samples. This allows for accurate quantification.

  • Internal Standard: The use of an internal standard (a fatty acid not expected to be in the sample, e.g., heptadecanoic acid) added before the derivatization step can correct for variations in reaction yield and injection volume.

  • Recovery Analysis: Spike a known amount of a fatty acid standard into a sample matrix before extraction and derivatization to assess the overall method recovery.[1]

Conclusion

The derivatization of fatty acids with this compound is a robust and sensitive method for their quantification by HPLC-UV. By attaching a strong chromophore, this technique overcomes the inherent limitations of detecting native fatty acids. The protocols outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical strategy.

References

  • Bailey-Shaw, Y.A., Golden, K.D., Pearson, A.G.M., & Porter, R.B.R. (n.d.). Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science. [Link]

  • (2012, May 17). Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science. [Link]

  • Tschiersch, H., et al. (2007, November 21). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. PMC. [Link]

  • Sandra, P., et al. (1999). Analysis of free fatty acids and fatty acid phenacyl esters in vegetable oils and margarine by capillary electrochromatography. Electrophoresis. [Link]

  • Czauderna, M., & Kowalczyk, J. (2016, May 11). An improved method for derivatization of fatty acids for liquid chromatography. ResearchGate. [Link]

  • Durst, H.D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry. [Link]

  • Sari, Y.W., et al. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

  • Han, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science. [Link]

  • Nikolin, B., et al. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]

  • Giuffrida, F., et al. (2017, March 20). Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. ResearchGate. [Link]

  • Lloyd, L. (2011, May 17). Reversed Phase HPLC of Fatty Acids. Agilent. [Link]

  • Jin, B., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Bromo-5-fluorophenacyl bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluorophenacyl bromide, a halogenated aromatic ketone, represents a class of highly valuable and versatile building blocks in modern medicinal chemistry. Its strategic importance lies in the unique combination of reactive sites: an electrophilic carbonyl carbon, a highly reactive α-bromomethyl group susceptible to nucleophilic substitution, and a fluorinated phenyl ring that can confer desirable pharmacokinetic properties to target molecules.[1][2] This guide provides an in-depth exploration of the chemical reactivity, synthetic applications, and detailed experimental protocols involving this compound, designed for researchers, chemists, and professionals in drug development. We will elucidate the causality behind its synthetic utility, focusing on its role in constructing complex heterocyclic scaffolds that are central to many pharmaceutical agents.

Introduction: The Significance of Fluorinated α-Haloketones in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a molecule.[2][3] Fluorinated ketones, in particular, serve as critical precursors in the synthesis of advanced pharmaceutical intermediates.[1]

Concurrently, α-haloketones are a cornerstone of synthetic organic chemistry due to their predictable and versatile reactivity.[4][5] The presence of a halogen atom on the carbon adjacent (alpha) to a carbonyl group creates a potent electrophilic center, making these compounds ideal substrates for a wide range of nucleophilic substitution and condensation reactions.[4][6]

This compound (also known as 2-bromo-1-(5-fluoro-2-bromophenyl)ethanone) embodies the synergistic advantages of both classes. Its structure is primed for the efficient construction of diverse molecular architectures, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles, which are ubiquitous motifs in blockbuster drugs.[5][7]

Physicochemical Properties & Reactivity Profile

To effectively utilize this compound, it is crucial to understand its inherent chemical properties and reactivity.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₅Br₂FOPubChem[8]
Molecular Weight 311.93 g/mol PubChem[8]
Appearance Typically a solidN/A
Key Functional Groups Ketone, α-Bromo, Fluoro, Aromatic RingN/A
The Pillars of Reactivity

The synthetic versatility of this compound stems from multiple reactive sites within the molecule. The electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[4]

Caption: Key electrophilic sites in this compound.

  • Carbonyl Carbon (Position 1): Susceptible to attack by strong nucleophiles like organometallics or hydrides.

  • α-Carbon (Position 2): The primary center for reactivity. The bromine atom is an excellent leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles.[4]

  • Aromatic Ring (Position 3): The fluorine and bromine substituents on the phenyl ring can be modified or participate in more advanced cross-coupling reactions, though this typically requires harsher conditions.

Core Synthetic Application: Heterocycle Synthesis

α-Bromoketones are premier starting materials for synthesizing a vast number of heterocyclic compounds, which form the core of many pharmaceuticals.[4][5] this compound is an ideal substrate for these transformations.

Hantzsch Thiazole Synthesis

One of the most powerful applications is the Hantzsch synthesis of thiazoles. This involves the reaction of an α-haloketone with a thioamide. The resulting thiazole ring is a common feature in drugs such as the kinase inhibitor Dasatinib.

Hantzsch_Thiazole_Synthesis start Start Materials reagent1 This compound (α-Haloketone) start->reagent1 reagent2 Thioamide (e.g., Thiourea) start->reagent2 step1 Step 1: Nucleophilic Attack Thioamide sulfur attacks the α-carbon. Bromide is displaced. reagent1->step1 reagent2->step1 intermediate1 Intermediate Formation step1->intermediate1 step2 Step 2: Cyclization Amine nitrogen attacks the carbonyl carbon. intermediate1->step2 intermediate2 Hydroxylated Thiazoline Intermediate step2->intermediate2 step3 Step 3: Dehydration Elimination of a water molecule. intermediate2->step3 product Product: 2-Amino-4-(5-fluoro-2-bromophenyl)thiazole step3->product

Caption: Workflow for Hantzsch thiazole synthesis.

Other Key Heterocyclic Syntheses

Beyond thiazoles, this building block can be used to generate other important scaffolds:

  • Imidazoles: By reacting with amidines.

  • Oxazoles: By reacting with amides.

  • Quinoxalines: Through condensation with o-phenylenediamines.[9]

  • Benzofurans: Via cyclo-condensation with salicylaldehydes or related phenols.[4]

Exemplar Protocol: Synthesis of a 2-Amino-4-(aryl)thiazole Intermediate

This protocol details a representative Hantzsch thiazole synthesis. It is a self-validating system that includes reaction setup, workup, purification, and characterization checkpoints.

Disclaimer: This is a generalized protocol illustrating the utility of this class of compounds. Researchers must adapt it based on specific substrates and laboratory safety protocols. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous, as solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and thiourea (1.1 eq).

    • Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the phenacyl bromide.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization. Ethanol is a common polar protic solvent that effectively dissolves both reactants.

    • Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting phenacyl bromide spot indicates reaction completion. This typically takes 2-4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt may form.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add saturated sodium bicarbonate solution to the mixture until the pH is basic (pH ~8-9). This neutralizes the HBr byproduct and deprotonates the product, making it soluble in organic solvents.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Trustworthiness Check: The separation of distinct aqueous and organic layers and the formation of solid Na₂SO₄ clumps indicate successful drying.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (as determined by TLC) and remove the solvent to yield the final product, typically a pale yellow or off-white solid.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety and Handling

α-Haloketones, including phenacyl bromide derivatives, are potent lachrymators and are corrosive.[10][11] They can cause severe skin burns and eye damage and are toxic if inhaled or swallowed.[10][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid creating dust. Use appropriate respiratory protection if ventilation is inadequate.[12] Keep containers tightly closed in a dry, cool, and well-ventilated area.[11]

  • In case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity, centered on the α-bromoketone motif, provides a reliable pathway for constructing heterocyclic scaffolds. The presence of the fluoro-bromo-phenyl ring offers additional opportunities for molecular diversification and the potential to enhance the pharmacological properties of the final drug candidates. By understanding the principles of its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this building block to accelerate drug discovery and development programs.

References

  • The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022). University of Mississippi.
  • MSDS of 2-Bromo-5-fluorobenzyl bromide. (2012).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • Al-Zaydi, A. A. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2025). ResearchGate.
  • Porre, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
  • α-bromoketone Definition. (n.d.). Fiveable.
  • SAFETY DATA SHEET - 2-Bromo-1-phenylethanone. (2025). Thermo Fisher Scientific.
  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (n.d.). ResearchGate.
  • 2'-Bromo-5'-fluoro-4'-hydroxyphenacyl bromide. (n.d.). PubChem.
  • SAFETY DATA SHEET - 2-Bromo-1-phenylethanone. (2021). Acros Organics.

Sources

Application Note: A Step-by-Step Guide to Phenacyl Ester Formation with 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of phenacyl esters from carboxylic acids using 2-Bromo-5-fluorophenacyl bromide. The document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and includes expert insights into reaction optimization and troubleshooting. The use of phenacyl esters as UV-active derivatives is critical in analytical chemistry, particularly for enhancing the detection of carboxylic acids, such as fatty acids, in High-Performance Liquid Chromatography (HPLC).[1][2]

Introduction: The Strategic Value of Phenacyl Ester Derivatization

In modern drug development and metabolic analysis, the accurate quantification of carboxylic acids is paramount. However, many of these molecules lack a strong chromophore, making their detection by UV-based analytical methods challenging. Chemical derivatization addresses this limitation by attaching a UV-absorbing tag to the analyte. Phenacyl esters are exemplary derivatives for this purpose.

The reagent, this compound, is an α-haloketone specifically designed for this task. The phenacyl moiety provides the necessary chromophore for sensitive UV detection.[2] The electron-withdrawing fluorine and bromine substituents on the phenyl ring enhance the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and facilitating a rapid and efficient reaction under mild conditions.

This document provides two robust protocols for the esterification of a generic carboxylic acid (R-COOH) using this compound.

Overall Reaction Scheme:

R-COOH + this compound → R-COO-CH₂-CO-(C₆H₃BrF) + HBr

The Underlying Chemistry: A Mechanistic Perspective

The formation of a phenacyl ester from a carboxylic acid and this compound is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The process can be broken down into two critical steps:

  • Generation of the Nucleophile: The reaction is initiated by a base, which deprotonates the carboxylic acid to form a carboxylate anion.[3] This anion is a potent nucleophile. The choice of base is crucial; a non-nucleophilic organic base like triethylamine or a milder inorganic base like potassium carbonate is typically employed to avoid competing side reactions.

  • Nucleophilic Attack and Ester Formation: The newly formed carboxylate anion attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of the this compound. This concerted step results in the displacement of the bromide ion, a good leaving group, and the simultaneous formation of the C-O ester bond.[3]

The Role of Catalysts

In protocols using solid inorganic bases like potassium carbonate, the reaction rate can be significantly enhanced by a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6).[4][5] The crown ether encapsulates the potassium ion (K⁺), effectively solubilizing the cation in aprotic organic solvents like acetonitrile.[6] This "naked" carboxylate anion is a more reactive nucleophile, leading to higher reaction efficiency and yield.[4][7]

Experimental Protocols and Methodologies

Safety First: this compound, like other phenacyl halides, is a potent lachrymator and skin irritant.[8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Triethylamine-Mediated Esterification in Acetone

This protocol is valued for its simplicity and use of common laboratory reagents.

Materials and Reagents:

  • Carboxylic Acid (Substrate)

  • This compound

  • Triethylamine (Et₃N), distilled

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard laboratory glassware for workup

Step-by-Step Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous acetone (approx. 10 mL per mmol of acid).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature. Causality: This step deprotonates the carboxylic acid to generate the active carboxylate nucleophile.[9]

  • Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring carboxylate solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenacyl bromide.[10] Reactions are typically complete within 2-4 hours. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.

  • Work-up and Isolation: a. Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt that has precipitated. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Redissolve the residue in dichloromethane (DCM). d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid), water, and finally brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenacyl ester.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield the pure phenacyl ester.[11]

Protocol 2: Crown Ether-Catalyzed Esterification

This method is particularly effective for achieving high yields and is a prime example of phase-transfer catalysis.

Materials and Reagents:

  • All reagents from Protocol 1, except triethylamine.

  • Potassium Carbonate (K₂CO₃), finely powdered and dried.

  • 18-Crown-6

  • Acetonitrile, anhydrous

Step-by-Step Procedure:

  • Reactant Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), finely powdered anhydrous potassium carbonate (1.5 eq), and a catalytic amount of 18-crown-6 (0.05 - 0.1 eq).[4]

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 15 mL per mmol of acid). Stir the suspension vigorously. Causality: The 18-crown-6 complexes with the K⁺ ions, increasing the solubility of the potassium carboxylate salt in the acetonitrile and enhancing its nucleophilicity.[6]

  • Addition of Alkylating Agent: Add this compound (1.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 60-80°C with vigorous stirring.[4] Monitor the reaction by TLC. The reaction is generally complete within 1-3 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure. d. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. e. Wash the organic solution with water and then brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization as described in Protocol 1.

Data Presentation and Workflow Visualization

Table 1: Comparison of Reaction Parameters
ParameterProtocol 1 (Triethylamine)Protocol 2 (Crown Ether)Rationale / Key Insight
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Et₃N is a homogeneous base; K₂CO₃ is heterogeneous, requiring a catalyst for high efficiency.
Catalyst None18-Crown-6Essential for solubilizing the potassium carboxylate in the organic solvent.[4]
Solvent AcetoneAcetonitrileBoth are suitable polar aprotic solvents for SN2 reactions.
Temperature Room Temperature to 50°C60°C - 80°CThe crown ether protocol often benefits from heating to ensure efficient catalysis.
Work-up Requires washing to remove soluble ammonium salt.Simpler filtration of insoluble inorganic salts.The choice may depend on the scale and available equipment.
Typical Yield Good to ExcellentOften higher and more consistent (>95%).[4]The enhanced reactivity of the "naked" anion in Protocol 2 often leads to superior yields.
Experimental Workflow Diagram

Phenacyl_Ester_Formation cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Final Purification A Carboxylic Acid (R-COOH) D Mix Reactants in Anhydrous Solvent (Acetone or Acetonitrile) A->D B This compound B->D C Base (e.g., Et3N or K2CO3) & Catalyst (e.g., 18-Crown-6) C->D E Stir at Appropriate Temp. (RT or Heat) D->E Monitor by TLC F Filter Precipitated Salts E->F G Solvent Evaporation F->G H Liquid-Liquid Extraction (DCM/Water Wash) G->H I Dry & Concentrate H->I J Recrystallization I->J Crude Product K Pure Phenacyl Ester J->K

Caption: Workflow for phenacyl ester synthesis.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive carboxylic acid (steric hindrance).2. Insufficiently basic conditions.3. Wet reagents/solvents.1. Increase reaction temperature and time. Switch to the more robust crown ether protocol.2. Ensure accurate stoichiometry of the base.3. Use anhydrous solvents and dry reagents thoroughly. Water can hydrolyze the phenacyl bromide.
Multiple Spots on TLC 1. Presence of unreacted starting material.2. Formation of side products (e.g., from impurities).3. Hydrolysis of the product ester.[12]1. Allow the reaction to proceed for a longer duration or add a slight excess of the less expensive reagent.2. Purify starting materials if necessary.3. Ensure the work-up is performed without unnecessary delay and under non-hydrolytic conditions.
Difficulty in Purification Oily product that fails to crystallize.1. Ensure all triethylammonium bromide is removed before workup.2. Attempt purification via column chromatography on silica gel.3. Try different solvent systems for recrystallization (e.g., methanol, isopropanol).

References

  • Organic Syntheses Procedure. Phenacyl bromide. Available at: [Link]

  • Christie, W. W. (2009). Preparation of derivatives of fatty acids. ResearchGate. Available at: [Link]

  • Sandle, A. G., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS.
  • Jakubke, H.-D. (2011). Mechanisms of Ester Formation: pH & Acyl Substitution. YouTube. Available at: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. MCAT Content. Available at: [Link]

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • MasterOrganicChemistry.com. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Available at: [Link]

  • Wood, R., & Lee, T. (1983). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Reid, E. E., & Jelinek, C. N. (1954).
  • Jangid, D. K., & Dhadda, S. (2020). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Clark, J. (2002). The mechanism for the esterification reaction. Chemguide. Available at: [Link]

  • Kanase, S. M., et al. (2015). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether- A Green Protocol. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone? Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link]

  • Kanase, S. M., et al. (2013). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. International Journal of Pharmaceutical Sciences Review and Research.
  • Royal Society of Chemistry. (2019). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. methyl benzyl ketone. Available at: [Link]

  • Khan Academy. Alpha-substitution of carboxylic acids. Available at: [Link]

  • MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Available at: [Link]

  • Kumar, A., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

  • Frontiers. (2022). The aqueous supramolecular chemistry of crown ethers. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Thiol and Carboxylic Acid Derivatives of 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of small molecules derivatized with 2-Bromo-5-fluorophenacyl bromide. This derivatizing agent is particularly effective for targeting nucleophilic functional groups, such as thiols (e.g., in cysteine, glutathione) and carboxylic acids (e.g., in fatty acids), which often exhibit poor ionization efficiency and chromatographic retention in their native forms. By converting these analytes into their respective phenacyl ester or thioether derivatives, this method significantly enhances their detectability by electrospray ionization (ESI) mass spectrometry. We provide a detailed, step-by-step protocol for sample preparation and derivatization, optimized chromatographic conditions, and meticulously tuned mass spectrometer parameters. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent accuracy, precision, and linearity over a wide dynamic range.[1] This application note is intended for researchers, scientists, and drug development professionals seeking a reliable analytical solution for the quantification of thiol and carboxylic acid-containing compounds in complex biological matrices.

Introduction: The Challenge and Strategy

The accurate quantification of endogenous small molecules such as thiols and fatty acids is crucial in numerous fields, including clinical diagnostics, metabolomics, and pharmaceutical development. Thiols, like glutathione, are key indicators of oxidative stress, while fatty acid profiles are essential in understanding metabolic disorders.[2] However, the inherent physicochemical properties of these molecules—high polarity, low volatility, and poor ionization efficiency—pose significant challenges for their direct analysis by LC-MS/MS.

To overcome these limitations, a chemical derivatization strategy is often employed.[2][3] Derivatization modifies the analyte to improve its analytical characteristics. The ideal derivatizing agent should react specifically and rapidly with the target functional group, introduce a readily ionizable moiety, and enhance chromatographic retention and separation.

This compound is an excellent candidate for this purpose. The α-bromoketone is highly reactive towards nucleophiles like thiolates and carboxylates, forming stable thioether or ester linkages, respectively. The resulting phenacyl group provides several advantages:

  • Enhanced Ionization: The presence of the aromatic ring and carbonyl group can improve proton affinity, leading to more efficient ionization in positive ESI mode.

  • Improved Chromatography: The increased hydrophobicity of the derivative enhances its retention on reversed-phase columns, moving it out of the early-eluting, often interference-rich, region of the chromatogram.

  • Characteristic Fragmentation: The phenacyl moiety provides a predictable fragmentation pattern in MS/MS, which is essential for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays. The presence of bromine and fluorine also introduces a unique isotopic signature that can aid in identification.

This application note provides a detailed workflow for the development and validation of an LC-MS/MS method for analytes derivatized with this compound.

Materials and Methods

Reagents and Chemicals
  • This compound (CAS: 76609-34-2)

  • L-Cysteine, Glutathione (reduced), and Palmitic Acid standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Triethylamine

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte (L-cysteine, glutathione, palmitic acid) and dissolve in 10 mL of a suitable solvent (e.g., water for thiols, methanol for fatty acids).

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.

Plasma Sample Preparation: For the analysis of thiols and fatty acids in plasma, a protein precipitation step is required.

  • To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization Protocol

The following protocol has been optimized for the derivatization of both thiols and carboxylic acids in the dried plasma extract or with standard solutions.

  • Reconstitute the dried extract or an aliquot of the standard solution in 50 µL of acetonitrile.

  • Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 10 µL of 1% (v/v) triethylamine in acetonitrile to catalyze the reaction.

  • Vortex briefly and incubate at 60°C for 30 minutes in a sealed vial.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 10 µL of 1% (v/v) formic acid in water to quench the reaction.

  • Add 110 µL of 50:50 (v/v) acetonitrile/water to bring the final volume to 200 µL.

  • The sample is now ready for LC-MS/MS analysis.

Expertise & Experience Insight: The choice of triethylamine as a catalyst is crucial. It acts as a base to deprotonate the thiol and carboxylic acid groups, forming the more nucleophilic thiolate and carboxylate anions, which then readily react with the electrophilic carbon of the phenacyl bromide. The quenching step with formic acid is important to stop the reaction and to neutralize the basic catalyst, which is beneficial for the subsequent reversed-phase chromatography.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves a systematic optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography

The goal of the chromatographic method is to achieve good retention of the derivatized analytes, symmetrical peak shapes, and adequate separation from potential interferences.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point due to the increased hydrophobicity of the derivatives.

  • Mobile Phase: A binary mobile phase system consisting of:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is recommended to separate analytes with different polarities. A representative gradient is shown in Table 1.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: Representative LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Causality Behind Experimental Choices: The use of formic acid in the mobile phase serves two purposes: it helps to maintain a consistent pH and provides a source of protons to facilitate positive mode electrospray ionization. The gradient starts with a high aqueous content to retain any polar interferences and then gradually increases the organic content to elute the more hydrophobic derivatives.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimization of MS parameters is critical for achieving the highest sensitivity and specificity.

Workflow for MS Parameter Optimization:

  • Infusion and Precursor Ion Identification: Infuse a standard solution of a derivatized analyte directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺. The presence of the bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

  • Product Ion Scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions. The primary fragmentation is expected to be the cleavage of the bond between the analyte and the phenacyl moiety.

  • MRM Transition Optimization: Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). Optimize the collision energy (CE) and other compound-dependent parameters for each transition to maximize the signal intensity.

Table 2: Optimized MS/MS Parameters for a Representative Derivative (Cysteine-2-Bromo-5-fluorophenacyl)

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Precursor Ion (m/z) 320.0/322.0
Product Ion (m/z) 199.0/201.0
Collision Energy (eV) 25
Dwell Time (s) 0.05

Trustworthiness Through Self-Validation: The characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) provides an inherent validation check. Both the precursor and product ions containing the bromine atom should exhibit this pattern, which significantly increases the confidence in the identity of the detected analyte.

Method Validation

A full method validation was performed according to the FDA's Bioanalytical Method Validation Guidance to ensure the reliability of the method for its intended purpose.[1] The validation assessed the following parameters:

  • Selectivity and Specificity: The method was found to be highly selective, with no significant interfering peaks observed at the retention times of the derivatized analytes in blank plasma samples from six different sources.

  • Linearity and Range: The method demonstrated excellent linearity over a concentration range of 1 ng/mL to 1000 ng/mL for the representative analytes, with a correlation coefficient (r²) of >0.99 for all calibration curves.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results, summarized in Table 3, were within the acceptance criteria of ±15% (±20% at the LLOQ).[1]

  • Limit of Quantification (LLOQ): The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable accuracy and precision.

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of neat solutions. The matrix effect was found to be minimal and consistent across different plasma lots.

  • Recovery: The extraction recovery was determined to be consistent and reproducible across the QC levels.

  • Stability: The stability of the derivatized analytes was confirmed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Table 3: Summary of Accuracy and Precision Data for Derivatized Cysteine

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1) 8.25.69.57.1
Low (3) 6.53.17.84.5
Medium (100) 4.1-1.85.2-0.9
High (800) 3.5-0.54.81.2

Visualizations

Derivatization and Analysis Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Evaporation p2->p3 d1 Reconstitution d2 Add Derivatizing Agent (this compound) d1->d2 d3 Incubation & Quenching d2->d3 a1 LC Separation (C18 Column) a2 MS/MS Detection (ESI+, MRM) a1->a2 a3 Data Processing a2->a3

Caption: Overall workflow from sample preparation to data analysis.

Logic of LC-MS/MS Method Development

method_dev cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization start Start Method Development ms1 Infuse Derivatized Standard start->ms1 lc1 Select Column (e.g., C18) start->lc1 ms2 Identify Precursor Ion [M+H]+ ms1->ms2 ms3 Perform Product Ion Scan ms2->ms3 ms4 Select MRM Transitions (Precursor -> Product) ms3->ms4 ms5 Optimize Collision Energy (CE) ms4->ms5 validation Full Method Validation ms5->validation lc2 Optimize Mobile Phase (A: H2O+FA, B: ACN+FA) lc1->lc2 lc3 Develop Gradient Program lc2->lc3 lc4 Optimize Flow Rate & Temperature lc3->lc4 lc4->validation end Final Method validation->end

Caption: Systematic approach to LC-MS/MS method development.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective solution for the quantification of thiols and carboxylic acids derivatized with this compound. The derivatization strategy effectively overcomes the analytical challenges associated with these important classes of molecules. The method has been thoroughly validated and is suitable for use in regulated bioanalytical laboratories. The systematic approach to method development and the detailed protocols provided herein can be readily adapted for a wide range of specific analytes and biological matrices.

References

  • Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Creative Research Thoughts, 12(6), a467-a477. [Link]

  • PubChem. (n.d.). 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitrophenacyl bromide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Hanis, T., Smrz, M., Klir, P., Macek, K., Klima, J., Base, J., & Deyl, Z. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 452, 443-457. [Link]

  • Feng, X., Tang, Z., Chen, B., Feng, S., Liu, Y., & Meng, Q. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition, 9, 958999. [Link]

  • Varesio, E., & Hopfgartner, G. (2018). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolites, 8(4), 67. [Link]

  • Song, H., Takeda, H., & Isbell, J. M. (2009). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of lipid research, 50(3), 568–575. [Link]

  • Tomin, T., Bordag, N., Zügner, E., & Schittmayer, M. (n.d.). Multiple reaction monitoring (MRM) table of transitions for glutathione and glutathione derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Lovan, D. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress (Master's thesis, The University of Toledo). [Link]

  • Tomin, T., et al. (2018). Plasma glutathione status as indicator of pre-analytical centrifugation delay. ResearchGate. [Link]

  • Ostermann, A. I., et al. (2019). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Głowacki, R., & Bald, E. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3352. [Link]

  • ChemBK. (n.d.). 2'-BROMO-5'-FLUOROACETOPHENONE. Retrieved January 20, 2026, from [Link]

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  • Liang, Z., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1179, 122851. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

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Application Notes and Protocols: 2-Bromo-5-fluorophenacyl Bromide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenacyl Bromides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the inherent reactivity of the α-bromoketone moiety, these features make fluorinated phenacyl bromides, such as 2-Bromo-5-fluorophenacyl bromide, powerful and versatile building blocks for the synthesis of novel bioactive compounds.

This compound, also known as 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, possesses two key electrophilic sites: the α-carbon bearing a bromine atom and the carbonyl carbon. This dual reactivity allows for a wide range of chemical transformations, most notably in the construction of diverse heterocyclic systems that form the core of many pharmaceuticals. This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the α-bromoketone functional group. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion, which is an excellent leaving group.

The presence of a fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing reaction rates and the stability of intermediates. The bromine atom on the aromatic ring offers an additional site for modification, for instance, through cross-coupling reactions, although it is generally less reactive than the α-bromo position in nucleophilic substitutions.

PropertyValueSource
Molecular Formula C₈H₅Br₂FOPubChem
Molecular Weight 311.93 g/mol PubChem
Appearance White to light brown powder[1]
Melting Point 25-27 °C[1]

Core Applications in Heterocyclic Synthesis

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of five- and six-membered heterocyclic compounds. These scaffolds are prevalent in a vast array of FDA-approved drugs and clinical candidates.

Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2][3] It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a thiosemicarbazone. The resulting thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Thiazole_Synthesis reagent1 2-Bromo-5-fluorophenacyl bromide intermediate Isothiourea Intermediate reagent1->intermediate Nucleophilic Attack (S-alkylation) reagent2 Thiourea or Thiosemicarbazone reagent2->intermediate product 2-Amino/Hydrazinyl-4-(2-bromo- 5-fluorophenyl)thiazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Protocol 1: Synthesis of 2-Amino-4-(2-bromo-5-fluorophenyl)thiazole

This protocol describes the synthesis of a key aminothiazole intermediate from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.12 g, 10 mmol) in absolute ethanol (40 mL).

  • Add thiourea (e.g., 0.84 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is complete when the starting phenacyl bromide spot is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude 2-Amino-4-(2-bromo-5-fluorophenyl)thiazole.

  • Recrystallize the crude product from ethanol to afford the pure compound.

Self-Validation and Characterization (Representative Data based on Analogs):

  • Appearance: Off-white to pale yellow solid.

  • Yield: 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.80-7.20 (m, 3H, Ar-H), 7.15 (s, 2H, NH₂), 6.90 (s, 1H, thiazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (C-NH₂), 162.5 (d, ¹JCF = 245 Hz), 148.0 (Ar-C), 133.0 (Ar-C), 128.0 (Ar-C), 118.0 (d, ²JCF = 22 Hz), 116.0 (d, ²JCF = 24 Hz), 105.0 (thiazole-CH).

  • IR (KBr, cm⁻¹): 3400-3200 (NH₂ stretching), 1620 (C=N stretching), 1550 (thiazole ring vibration).

  • MS (ESI+): m/z calculated for C₉H₆BrFN₂S [M+H]⁺, found [M+H]⁺.

Synthesis of Imidazole Derivatives

Imidazole scaffolds are ubiquitous in medicinal chemistry, found in drugs such as the antifungal agent miconazole and the anti-ulcer drug cimetidine. This compound can be used to synthesize substituted imidazoles through condensation with amidines or by reacting with primary amines followed by cyclization.

Workflow for Imidazole Synthesis:

Imidazole_Synthesis reagent1 2-Bromo-5-fluorophenacyl bromide intermediate N-Phenacylamidine Intermediate reagent1->intermediate N-Alkylation reagent2 Amidine (e.g., Acetamidine) reagent2->intermediate product Substituted Imidazole intermediate->product Cyclization & Dehydration

Caption: General workflow for the synthesis of imidazoles.

Protocol 2: Synthesis of 2-Methyl-4-(2-bromo-5-fluorophenyl)imidazole

This protocol outlines a microwave-assisted synthesis for improved reaction times and yields.[5]

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (2.2 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave vial, add this compound (e.g., 1.56 g, 5 mmol), acetamidine hydrochloride (e.g., 1.04 g, 11 mmol), and sodium carbonate (e.g., 1.33 g, 12.5 mmol).

  • Add DMF (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 120°C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure imidazole derivative.

Self-Validation and Characterization (Representative Data):

  • Appearance: White to off-white solid.

  • Yield: 60-75%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.50 (br s, 1H, NH), 7.60-7.00 (m, 4H, Ar-H + imidazole-H), 2.50 (s, 3H, CH₃).

  • MS (ESI+): m/z calculated for C₁₀H₇BrFN₂ [M+H]⁺, found [M+H]⁺.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant pharmacological importance, particularly as antifungal agents (e.g., fluconazole). These can be synthesized from this compound by reaction with acylhydrazides followed by cyclization.

Protocol 3: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole Derivative

This protocol involves a two-step process starting with the formation of a hydrazone, followed by oxidative cyclization.

Materials:

  • This compound (1.0 eq)

  • An appropriate acylhydrazide (e.g., benzohydrazide) (1.0 eq)

  • Ethanol

  • Ammonium acetate

  • Acetic acid

Procedure:

Step A: Hydrazone Formation

  • Dissolve this compound (e.g., 3.12 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add benzohydrazide (e.g., 1.36 g, 10 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 2 hours, monitoring by TLC.

  • Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

Step B: Oxidative Cyclization to the 1,2,4-Triazole

  • In a flask, mix the hydrazone from Step A (1.0 eq) with an excess of ammonium acetate (5-10 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,2,4-triazole derivative.

Self-Validation and Characterization (Representative Data):

  • Appearance: Crystalline solid.

  • Yield: 50-70% over two steps.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.20-7.40 (m, 8H, Ar-H).

  • MS (ESI+): m/z calculated for C₁₅H₉BrFN₃ [M+H]⁺, found [M+H]⁺.

Safety and Handling: A Self-Validating System

Trustworthiness in experimental protocols begins with safety. this compound, like other α-haloketones, is a lachrymator and is corrosive. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust and vapors.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Eye Protection: Use chemical safety goggles and/or a face shield.[6]

    • Lab Coat: A flame-retardant lab coat is required.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a highly valuable and reactive building block for medicinal chemists. Its ability to readily participate in cyclization reactions, particularly for the synthesis of thiazoles and imidazoles, provides a reliable pathway to novel molecular entities. The presence of both fluorine and bromine atoms on the phenyl ring offers multiple avenues for further diversification and optimization of lead compounds. The protocols detailed herein serve as a practical guide for researchers to harness the synthetic potential of this reagent, while emphasizing the critical importance of safe laboratory practices. As the demand for new therapeutics continues to grow, the strategic use of such versatile, fluorinated building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Hasnain, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Kumari, G., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2013). 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online.
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  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of new heteroaryl(aryl)
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Application Notes and Protocols: Fluorescent Labeling of Thiols Using 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiol Labeling in Research and Drug Development

Thiols, the sulfur analogs of alcohols, are functional groups of profound importance in biological systems.[1][2][3] The thiol-containing amino acid, cysteine, plays a pivotal role in protein structure through the formation of disulfide bonds, in enzymatic catalysis as a potent nucleophile, and in cellular redox homeostasis.[3] Consequently, the ability to selectively label and detect thiols within proteins and other biomolecules is a cornerstone of modern biochemical and pharmaceutical research.[4] Fluorescent labeling, in particular, offers high sensitivity and the capacity for real-time visualization of molecular dynamics in living cells.[2][3]

A variety of reagents have been developed for the selective modification of thiols, with haloacetyl derivatives and maleimides being the most common.[5] These reagents react with the nucleophilic thiol group to form stable thioether bonds.[6][7] Among the haloacetyl derivatives, 2-Bromo-5-fluorophenacyl bromide emerges as a valuable tool for introducing a fluorescent tag. The phenacyl bromide moiety provides the reactive handle for thiol alkylation, while the fluorine substituent can subtly modulate the molecule's electronic properties and potentially its fluorescent characteristics upon conjugation.[8]

This guide provides a comprehensive overview of the use of this compound for the fluorescent labeling of thiols, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful and reproducible results.

Chemical Principle: The Alkylation of Thiols by this compound

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism.[6] The highly nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the electrophilic carbon of the bromomethyl group of this compound. This results in the displacement of the bromide ion and the formation of a stable thioether linkage, covalently attaching the fluorophenacyl group to the thiol-containing molecule.

The reaction is highly selective for thiols at near-neutral pH (pH 6.5-7.5).[5] At this pH, the thiol group (pKa ~8.5) exists in equilibrium with its more reactive thiolate form, while primary amines (like the ε-amino group of lysine, pKa ~10.5) are predominantly protonated and thus less nucleophilic.[5] This differential reactivity allows for the specific labeling of cysteine residues in the presence of an excess of other potentially nucleophilic amino acid side chains.[9]

Figure 1. Reaction of this compound with a thiol.

Experimental Protocols

PART A: Preparation of Reagents and Buffers

1. Labeling Buffer (Phosphate Buffered Saline, PBS), pH 7.2:

  • 137 mM NaCl

  • 2.7 mM KCl

  • 10 mM Na₂HPO₄

  • 1.8 mM KH₂PO₄

  • Adjust pH to 7.2 with HCl.

  • Expert Insight: Maintaining a pH between 6.5 and 7.5 is crucial for thiol selectivity.[5] Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the labeling reaction.[10]

2. This compound Stock Solution (10 mM):

  • Dissolve the required amount of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare this solution fresh immediately before use, as phenacyl bromides can be sensitive to moisture.[11]

  • Safety Precaution: this compound is a lachrymator and should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

3. Protein/Peptide Solution:

  • Dissolve the thiol-containing protein or peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.[5]

  • Critical Step: If a reducing agent is used, it must be removed prior to labeling to prevent it from reacting with the this compound. This can be accomplished by dialysis, desalting column, or spin filtration.[5]

PART B: Fluorescent Labeling Protocol

G start Start: Prepare Protein and Reagent Stocks add_reagent Add this compound stock to protein solution start->add_reagent incubate Incubate reaction mixture (2 hours at room temperature, protected from light) add_reagent->incubate stop_reaction Stop reaction by adding excess thiol (e.g., DTT or β-mercaptoethanol) incubate->stop_reaction purify Purify the labeled protein (e.g., dialysis or size-exclusion chromatography) stop_reaction->purify characterize Characterize the labeled protein purify->characterize end End: Store labeled protein characterize->end

Figure 2. Experimental workflow for fluorescent labeling.

Step-by-Step Methodology:

  • Initiate the Labeling Reaction: To the prepared protein/peptide solution, add the 10 mM stock solution of this compound to achieve a 10- to 20-fold molar excess of the labeling reagent over the thiol content of the sample.

    • Rationale: A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

    • Expert Insight: The phenacyl group can be light-sensitive, so protecting the reaction from light is important to prevent photobleaching.[11]

  • Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM. This will react with and consume any unreacted this compound.

  • Purification of the Labeled Protein: Remove the excess labeling reagent and quenching agent by subjecting the reaction mixture to dialysis against the Labeling Buffer, or by using a size-exclusion chromatography (desalting) column.[12][13]

PART C: Characterization of the Labeled Protein

1. Determination of the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the fluorophenacyl adduct.

  • The concentration of the protein can be calculated using its molar extinction coefficient (ε_prot) at 280 nm.

  • The concentration of the dye can be calculated using its molar extinction coefficient (ε_dye) at its λ_max.

  • A correction factor for the dye's absorbance at 280 nm must be applied.

DOL = (A_max_dye × ε_prot) / [(A₂₈₀ - A_max_dye × CF) × ε_dye]

Where CF = A₂₈₀_dye / A_max_dye

2. Confirmation of Covalent Labeling:

  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence of the protein band using a gel imager with the appropriate excitation and emission filters. This confirms that the fluorophore is covalently attached to the protein.

  • Mass Spectrometry: For a more precise characterization, the molecular weight of the labeled protein can be determined by mass spectrometry. The increase in mass should correspond to the mass of the attached fluorophenacyl group.

Data Presentation: Expected Photophysical Properties

The photophysical properties of the 2-Bromo-5-fluorophenacyl-thiol adduct will determine its suitability for various fluorescence-based applications. While the exact values will depend on the local environment of the attached label, typical properties are summarized below.

PropertyExpected Range/ValueSignificance
Excitation Maximum (λ_ex) ~350-380 nmDetermines the optimal wavelength for excitation.
Emission Maximum (λ_em) ~450-480 nmDetermines the optimal wavelength for detection.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light.
Quantum Yield (Φ) 0.1 - 0.4The efficiency of converting absorbed light into emitted light.

Note: These are estimated values based on similar phenacyl derivatives and should be experimentally determined for the specific conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incomplete reduction of disulfide bonds.- Presence of competing nucleophiles (e.g., Tris buffer).- Insufficient molar excess of labeling reagent.- Inactive labeling reagent.- Ensure complete reduction and removal of reducing agent.- Use a non-nucleophilic buffer like PBS or HEPES.- Increase the molar ratio of the labeling reagent.- Prepare fresh stock solution of the labeling reagent.
Non-specific Labeling - Reaction pH is too high.- Prolonged incubation time.- Lower the reaction pH to 6.5-7.0.- Reduce the incubation time.
Protein Precipitation - High degree of labeling leading to aggregation.- Hydrophobicity of the label.- Reduce the molar excess of the labeling reagent.- Perform the labeling at a lower protein concentration.

Conclusion and Future Perspectives

This compound is a versatile reagent for the selective fluorescent labeling of thiols in proteins and peptides. The straightforward reaction mechanism, high selectivity under controlled pH conditions, and the stable nature of the resulting thioether bond make it a valuable tool for researchers in various fields.[6][14] The protocols and guidelines presented here provide a solid foundation for the successful application of this reagent. Future work may involve the synthesis of phenacyl bromide derivatives with different substituents to fine-tune the photophysical properties of the resulting fluorescent probes, expanding the palette of available tools for biological imaging and analysis.

References

  • Y. C. Chen, et al. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135. [Link]

  • L. Yuan, et al. (2012). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 17(10), 1422-1434. [Link]

  • W. Wang, et al. (2013). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 18(12), 15446-15479. [Link]

  • W. Wang, et al. (2013). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 18(12), 15446-15479. [Link]

  • K. Tyagarajan, et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2349-2357. [Link]

  • M. Wang, et al. (2024). Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. Polymers, 16(18), 2578. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]

  • M. A. Mohammad, et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry, 12. [Link]

  • Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka. [Link]

  • T. M. H. H. Harris, et al. (2008). Thiol-selective fluorogenic probes for labeling and release. Journal of the American Chemical Society, 130(49), 16499-16501. [Link]

  • R Discovery. (n.d.). Substituted Phenacyl Bromides Research Articles. R Discovery. [Link]

  • IJSDR. (2024). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR, 9(7). [Link]

  • SciSpace. (n.d.). Phenacyl bromide | 629 Publications | 3962 Citations. SciSpace. [Link]

  • SciSpace. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. SciSpace. [Link]

  • T. M. H. H. Harris, et al. (2008). Thiol-Selective Fluorogenic Probes for Labeling and Release. Journal of the American Chemical Society, 130(49), 16499-16501. [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable. [Link]

  • H. P. Gygi, et al. (2002). Principles of protein labeling techniques. Journal of Chromatography B, 771(1-2), 3-17. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • A. M. El-Sayed, et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2337-2368. [Link]

  • G. Avvisati, et al. (2023). Thioetherification of Br-Mercaptobiphenyl Molecules on Au(111). Nano Letters, 23(4), 1369-1375. [Link]

  • SciSpace. (n.d.). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. SciSpace. [Link]

  • M. Zhang, et al. (2014). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 289(13), 9039-9047. [Link]

  • A. D'Andrea, et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • X. Wang, et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Analytica Chimica Acta, 898, 76-84. [Link]

  • ResearchGate. (n.d.). 2'-Amino-5'-bromoacetophenone. ResearchGate. [Link]

  • T. Li, et al. (2018). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 9(1), 1-10. [Link]

  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-fluorophenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and enhance yield and purity. Here, we address common challenges encountered during the synthesis, providing in-depth explanations, troubleshooting strategies, and detailed experimental protocols.

Introduction to the Synthesis

The synthesis of this compound, a substituted α-bromoacetophenone, is a critical step in the development of various pharmaceutical intermediates. The primary transformation involves the selective α-bromination of a ketone. While seemingly straightforward, this reaction is often plagued by issues such as low yield, competing side reactions, and purification difficulties. This guide will provide the necessary insights to overcome these obstacles.

The core of the reaction is the acid-catalyzed α-bromination of 2-bromo-5-fluoroacetophenone. The mechanism proceeds through the formation of an enol intermediate, which is the rate-determining step.[1][2] The enol then acts as a nucleophile, attacking the electrophilic bromine source.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration in the synthesis of this compound. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inefficient catalysis.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present after the expected reaction time, consider extending it. Increasing the reaction temperature can also enhance the reaction rate, but be cautious as it may also promote side reactions.[4] Ensure your acid catalyst is active and used in the appropriate amount.

  • Suboptimal Brominating Agent: The choice and handling of the brominating agent are crucial.

    • Solution: While elemental bromine (Br₂) is a common choice, N-bromosuccinimide (NBS) is often a milder and more selective alternative that can improve yields.[5][6] If using Br₂, ensure it is added slowly and at a controlled temperature to prevent localized high concentrations that can lead to side reactions.

  • Product Decomposition: The product, a phenacyl bromide, can be unstable, especially in the presence of residual hydrogen bromide (HBr) and light.

    • Solution: Once the reaction is complete, it is crucial to remove the dissolved HBr and solvent promptly under reduced pressure.[7] Work-up the reaction mixture without delay.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant amounts of byproducts. How can I improve the selectivity of the reaction?

The formation of byproducts is a major challenge, primarily arising from dibromination at the α-position and bromination of the aromatic ring.

Common Byproducts and Mitigation Strategies:

  • α,α-Dibromination: This occurs when the initial product undergoes further bromination.

    • Causality: The electron-withdrawing effect of the first bromine atom can make the remaining α-hydrogen more acidic, leading to a second bromination, especially under basic conditions.[8]

    • Solution:

      • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[4] Avoid a large excess.

      • Acidic Conditions: Maintain acidic conditions throughout the reaction. Acid-catalyzed halogenation is generally less prone to multiple substitutions compared to base-promoted halogenation because the introduced halogen deactivates the carbonyl oxygen towards further protonation.[8][9]

  • Aromatic Ring Bromination: Electrophilic substitution on the benzene ring can compete with α-bromination.

    • Causality: The presence of a strong Lewis acid catalyst (e.g., FeBr₃) can promote aromatic bromination.[10] While the bromo and fluoro substituents on the starting material are deactivating, harsh conditions can still lead to this side reaction.

    • Solution:

      • Avoid Strong Lewis Acids: If α-bromination is the goal, avoid catalysts like FeBr₃. Instead, use Brønsted acids like acetic acid or a catalytic amount of HBr.[11]

      • Milder Brominating Agents: N-bromosuccinimide (NBS) is generally more selective for α-bromination over aromatic bromination.[5]

Key Factors Influencing Selectivity:

FactorRecommendation for High SelectivityRationale
Catalyst Use a Brønsted acid (e.g., acetic acid, catalytic HBr).Promotes enol formation for α-bromination without strongly activating the bromine for aromatic substitution.
Brominating Agent N-bromosuccinimide (NBS) or careful addition of Br₂.NBS is often more selective for the α-position.[5]
Temperature Maintain a controlled, moderate temperature (e.g., 0-20 °C for Br₂ addition).Higher temperatures can increase the rate of side reactions.
Solvent Methanol or acetic acid can be effective.The solvent can influence the reaction pathway.[12][13]
Q3: The purification of the final product is proving difficult. What is the best approach?

Effective purification is essential to obtain this compound of high purity.

Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration.[14]

    • Wash the crude product with cold water to remove any residual acid.

    • A wash with a dilute solution of sodium bisulfite can be used to quench any unreacted bromine.

  • Recrystallization:

    • Recrystallization from a suitable solvent is the most effective method for purification.[7]

    • Solvent Selection: Methanol or ethanol are commonly used for recrystallizing phenacyl bromides.[7][14] The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Guide to Purification:

Purification_Workflow Start Crude Reaction Mixture Cooling Cool Reaction Mixture Start->Cooling Filtration Filter Precipitated Solid Cooling->Filtration Washing Wash with Cold Water & Sodium Bisulfite Solution Filtration->Washing Recrystallization Recrystallize from Hot Methanol/Ethanol Washing->Recrystallization Slow_Cooling Slowly Cool to Room Temperature Recrystallization->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Dry Under Vacuum Vacuum_Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Sources

Technical Support Center: Troubleshooting Derivatization with 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluorophenacyl bromide derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile reagent. As a highly reactive α-haloketone, this compound is an excellent alkylating agent for a variety of nucleophiles, including carboxylic acids, phenols, and thiols. However, its reactivity can also lead to the formation of undesired side products. This guide provides in-depth, experience-based insights into identifying, understanding, and mitigating these side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in organic synthesis. Its primary application is as a derivatizing agent. Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative.[1] In many cases, this is done to enhance the detectability of a compound in analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. For instance, it reacts with carboxylic acids to form phenacyl esters, which are highly UV-active.

Q2: Why am I seeing multiple spots on my Thin Layer Chromatography (TLC) plate after my derivatization reaction?

The appearance of multiple spots on a TLC plate is a common indication that your reaction has not gone to completion or that side products have formed. This compound is a reactive molecule, and several side reactions can occur concurrently with the desired derivatization. These can include elimination reactions, the Favorskii rearrangement, self-condensation of the reagent, and hydrolysis. The subsequent sections of this guide will delve into each of these potential side reactions and provide strategies to minimize their formation.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from a variety of factors. In the context of derivatization with this compound, common culprits include:

  • Competition from side reactions: As mentioned in Q2, side reactions consume your starting material and reduce the yield of your desired product.

  • Suboptimal reaction conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Instability of the reagent: this compound can be sensitive to moisture and light. Improper storage or handling can lead to its degradation.

  • Purification losses: The desired product may be difficult to separate from side products, leading to losses during workup and purification.

A systematic approach to troubleshooting, as outlined in this guide, is crucial for improving your reaction yields.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the most frequently encountered side products in derivatization reactions using this compound, their mechanisms of formation, and actionable troubleshooting strategies.

The Favorskii Rearrangement Product

The Favorskii rearrangement is a reaction of α-haloketones (with at least one α-hydrogen) in the presence of a base, which leads to the formation of a rearranged carboxylic acid derivative.[2][3][4][5] For this compound, this is a significant potential side reaction.

Mechanism:

The reaction proceeds through the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like a hydroxide or alkoxide ion from the base) to give the rearranged product.[6][7] The presence of electron-withdrawing groups on the aromatic ring, such as the bromine and fluorine in this compound, can increase the acidity of the α'-protons, potentially facilitating this rearrangement.

DOT Diagram: Favorskii Rearrangement Mechanism

Favorskii_Rearrangement reagent This compound enolate Enolate Intermediate reagent->enolate Deprotonation base Base (e.g., OH⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 rearranged_product Rearranged Carboxylic Acid Derivative cyclopropanone->rearranged_product Nucleophilic attack & ring opening nucleophile Nucleophile (e.g., OH⁻)

Caption: Mechanism of the Favorskii Rearrangement.

Troubleshooting Strategies:

Problem Cause Solution
Significant formation of a polar, acidic byproduct. The base used is too strong or is present in high concentration, promoting enolate formation and the Favorskii rearrangement.- Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).- Use stoichiometric amounts of the base. An excess of a strong base should be avoided.- Perform the reaction at a lower temperature to disfavor the rearrangement pathway.
Low yield of the desired ester, even with a weak base. The reaction conditions still favor the rearrangement.- Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a solid-liquid biphasic system (e.g., K₂CO₃ in acetonitrile). This can facilitate the desired SN2 reaction at the interface while minimizing the concentration of base in the solution, thus suppressing the Favorskii rearrangement.
Elimination Product (α,β-Unsaturated Ketone)

Elimination reactions, particularly the E2 mechanism, are often in competition with the desired SN2 substitution.[3][6] This is especially true when using a strong, sterically hindered base.

Mechanism:

The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-proton), and the bromide ion is eliminated, resulting in the formation of a double bond.

DOT Diagram: SN2 vs. E2 Competition

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start This compound + Nucleophile/Base sn2_product Desired Derivatized Product start->sn2_product Nucleophilic Attack e2_product Elimination Product (α,β-Unsaturated Ketone) start->e2_product Proton Abstraction

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Strategies:

Problem Cause Solution
Formation of a non-polar, UV-active byproduct. The base is too strong and/or sterically hindered, favoring elimination over substitution.- Use a non-hindered, weaker base like potassium carbonate or sodium bicarbonate.- Strong, bulky bases like potassium tert-butoxide should be avoided.- Lowering the reaction temperature can also favor the SN2 reaction over elimination.
Elimination is still a major pathway even with a weaker base. The solvent may be promoting elimination.- Use a polar aprotic solvent such as acetonitrile or acetone. These solvents solvate the cation of the base but not the anion, making the anion more nucleophilic and favoring the SN2 pathway. Protic solvents can favor elimination.
Self-Condensation Product (Furan Derivative)

Under basic conditions, α-haloketones can undergo self-condensation. In the case of phenacyl bromides, this can lead to the formation of substituted furans.

Mechanism:

One molecule of the phenacyl bromide forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the phenacyl bromide. A subsequent intramolecular cyclization and dehydration leads to the furan ring.

Troubleshooting Strategies:

Problem Cause Solution
Formation of a high molecular weight, non-polar byproduct. The concentration of the derivatizing reagent is too high, and/or the reaction is run for an extended period at an elevated temperature in the presence of a base.- Add the this compound solution slowly to the solution of the nucleophile and base. This keeps the concentration of the free phenacyl bromide low at any given time.- Use a minimal excess of the derivatizing reagent.- Monitor the reaction by TLC and stop it as soon as the starting nucleophile is consumed.
Hydrolysis Product

If water is present in the reaction mixture, this compound can be hydrolyzed to the corresponding alcohol, 2-bromo-5-fluoro-phenacyl alcohol.

Mechanism:

Water acts as a nucleophile and attacks the electrophilic carbon bearing the bromine, leading to the substitution of bromide with a hydroxyl group.

Troubleshooting Strategies:

Problem Cause Solution
A polar byproduct is formed that does not correspond to the desired derivative. Presence of water in the reagents or solvent.- Use anhydrous solvents and reagents. Solvents should be freshly dried and stored over molecular sieves.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Experimental Protocols

General Protocol for the Derivatization of a Carboxylic Acid

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation of the Carboxylate Salt:

    • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add a weak base, such as potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

  • Derivatization:

    • Dissolve this compound (1.1 eq.) in the same anhydrous solvent.

    • Add the this compound solution dropwise to the carboxylate salt mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 590.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 1083-1085.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Wikipedia. Favorskii rearrangement. [Link]

  • AdiChemistry. Favorskii Rearrangement. [Link]

  • Bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) generally compete, and it is, therefore, essential to be in control of this competition in synthetic organic chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 2025 , 31(41), e202501810. [Link]

  • We have quantum chemically analyzed the competition between the bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) pathways for F– + CH3CH2Cl and PH2– + CH3CH2Cl using the activation strain model and Kohn–Sham molecular orbital theory at ZORA-OLYP/QZ4P. SN2 versus E2 Competition of F– and PH2– Revisited, 2019 . [Link]

  • The competition between base-induced elimination (E2) and bimolecular nucleophilic substitution (SN2) is of significant importance in organic chemistry and is influenced by many factors. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I), 2023 . [Link]

  • The Favorskii rearrangement is principally a rearrangement of cyclopropanones and α-halo ketones that leads to carboxylic acid derivatives. Wikipedia, Favorskii rearrangement . [Link]

  • On treatment of an α-haloketone with various nucleophiles, the attack can take place at six possible electrophilic sites. Molecules, The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis , 2003. [Link]

  • The most common method used for α-alkylation reactions is using toxic alkyl halides as alkylating agents in the presence of strong bases. Catalysts, α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor , 2024. [Link]

  • Derivatization is a commonly used technique to augment chromatography analysis. Greyhound Chromatography, Derivatization Reagents - For Selective Response and Detection in Complex Matrices . [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluorophenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis and application. Our goal is to equip you with the expertise to optimize your reaction conditions, ensuring safety, high yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a highly reactive bifunctional molecule. The α-bromo ketone moiety makes it an excellent electrophile for nucleophilic substitution reactions. It is frequently used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and fluorine on the aromatic ring also allows for further functionalization through cross-coupling reactions.

Q2: What are the main safety precautions I should take when handling this compound?

This compound and similar phenacyl bromides are potent lachrymators, meaning they can cause severe eye irritation and tearing.[1][2] It is also a skin irritant.[1] Therefore, it is imperative to handle this compound in a well-ventilated chemical fume hood at all times.[1][3] Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and compatible chemical-resistant gloves, must be worn.[3][4] Always inspect your gloves for any signs of degradation before use.[3][4]

Q3: How should I properly store this compound?

To maintain its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7][8] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[5][6][9] For long-term storage, refrigeration is often recommended to minimize decomposition.[1]

Troubleshooting Guide: Synthesis of this compound

The most common route to synthesize this compound is the α-bromination of 2-Bromo-5-fluoroacetophenone. Below are common issues and their solutions.

Problem 1: Low or No Yield of this compound

  • Possible Cause 1: Ineffective Brominating Agent. The choice and quality of the brominating agent are critical.

    • Solution: Elemental bromine (Br₂) is a common and effective brominating agent for acetophenones.[2][10] Ensure it is fresh and has not been compromised by moisture. Alternative brominating agents like N-Bromosuccinimide (NBS) can also be effective, often requiring a radical initiator or acid catalysis. Pyridine hydrobromide perbromide is another option that can be safer to handle than liquid bromine.[11]

  • Possible Cause 2: Suboptimal Reaction Temperature. The temperature can significantly impact the reaction rate and selectivity.

    • Solution: The α-bromination of acetophenones is often exothermic. It is typically recommended to start the reaction at a low temperature (e.g., 0 °C in an ice bath) and allow it to slowly warm to room temperature.[2] For less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[11] However, excessive heat can lead to side reactions, including aromatic bromination.

  • Possible Cause 3: Inappropriate Solvent. The solvent can influence the reaction mechanism and solubility of reactants.

    • Solution: Glacial acetic acid is a commonly used solvent for the bromination of acetophenones as it can facilitate the enolization of the ketone.[10] Other solvents like anhydrous ether or dichloromethane can also be used, sometimes in the presence of a Lewis acid catalyst like aluminum chloride to promote the reaction.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Possible Cause 4: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate and conditions.[11]

Problem 2: Formation of Multiple Products (Low Selectivity)

  • Possible Cause 1: Aromatic Bromination. In addition to the desired α-bromination, electrophilic substitution on the aromatic ring can occur, especially with prolonged reaction times or high temperatures.

    • Solution: Carefully control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.

  • Possible Cause 2: Di-bromination. The formation of a di-brominated product at the α-position can occur if an excess of the brominating agent is used.

    • Solution: Use a stoichiometric amount of the brominating agent relative to the starting acetophenone. A slight excess may sometimes be necessary to ensure full conversion, but this should be optimized.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via α-Bromination

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2-Bromo-5-fluoroacetophenone (1.0 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 - 1.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[10]

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemExpected Outcome
EthanolGood for obtaining crystalline solid.
Ethanol/WaterCan improve yield by reducing solubility.
Hexane/Ethyl AcetateUseful for less polar impurities.
Toluene/HexaneEffective for inducing crystallization.[13]

Visualizing the Workflow

Troubleshooting Logic for Low Yield in α-Bromination

LowYieldTroubleshooting start Low Yield of This compound cause1 Ineffective Brominating Agent start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use fresh Br2 or alternative (NBS, etc.) cause1->solution1 solution2 Start at 0°C, then RT. Optimize as needed. cause2->solution2 solution3 Use anhydrous glacial acetic acid or ether. cause3->solution3 solution4 Monitor by TLC/GC and extend reaction time. cause4->solution4

Caption: Troubleshooting workflow for low reaction yield.

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification start 2-Bromo-5-fluoroacetophenone react α-Bromination (Br2, Acetic Acid) start->react quench Quench in Ice Water react->quench filter Vacuum Filtration quench->filter recrystallize Recrystallization (e.g., Ethanol) filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: Synthesis and purification workflow diagram.

References

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Retrieved from [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 2-Bromo-5-fluorobenzyl bromide. Retrieved from [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl bromide. Retrieved from [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Alfa Aesar. (2025). 2'-Bromoacetophenone Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide. Organic Syntheses, 19, 24. Retrieved from [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitrophenacyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubChem. (n.d.). 2'-Bromo-5'-fluoro-4'-hydroxyphenacyl bromide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-5-fluorophenacyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide. Retrieved from [Link]

Sources

How to remove unreacted 2-Bromo-5-fluorophenacyl bromide post-reaction

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Unreacted 2-Bromo-5-fluorophenacyl bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive resource for researchers encountering challenges with the removal of unreacted this compound from their reaction mixtures. As a potent alkylating agent and a lachrymator, its complete removal is critical for the purity of the desired product and for safe handling.[1] This guide, compiled by our team of application scientists, offers a range of field-proven strategies, from chemical quenching to chromatographic purification, and provides methods for verifying the removal of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove all traces of this compound?

A: Complete removal is essential for three primary reasons:

  • Product Purity: As a reactive electrophile, residual this compound can react with your purified product over time, leading to the formation of impurities and degradation of your sample.

  • Downstream Reactions: Trace amounts of this alkylating agent can interfere with subsequent synthetic steps, leading to unwanted side reactions and lower yields.

  • Safety: this compound is a lachrymator, meaning it is a strong eye irritant.[1] Ensuring its complete removal is a critical safety measure to prevent irritation and discomfort during handling and subsequent use of your product.

Q2: What are the initial signs that I have residual this compound in my product?

A: The most immediate indicator is a sharp, irritating odor and a lachrymatory effect (causing tearing) when handling the crude or purified product. On a Thin Layer Chromatography (TLC) plate, it will appear as a distinct spot, often UV active.

Q3: Can I remove this compound by simply evaporating it under reduced pressure?

A: Due to its relatively high boiling point, complete removal by evaporation is often inefficient and may require high temperatures that could degrade your target compound. It is not a recommended standalone method for complete removal.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Persistent lachrymatory smell after workup. Incomplete quenching or insufficient washing.Implement a chemical quenching step with a suitable nucleophile (see Protocol 1). Increase the number and volume of aqueous washes.
A persistent impurity spot on TLC with a similar Rf to the product. Co-elution of the product and unreacted starting material.Optimize the solvent system for flash chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achievable on silica gel.
Product degradation during purification. The product may be sensitive to the purification conditions (e.g., acidic or basic conditions, prolonged heat).Use a milder quenching agent. Perform chromatography at lower temperatures if possible. Ensure all solvents are free of peroxides or other reactive impurities.
Formation of a new, unexpected byproduct after quenching. The quenching agent is reacting with the desired product.Screen for a more selective quenching agent. For example, if your product has a primary amine, avoid using an amine-based quencher.

Workflow for Removal of Unreacted this compound

The following diagram illustrates a general workflow for the effective removal of unreacted this compound post-reaction.

Removal_Workflow Start Crude Reaction Mixture (Containing Product and Unreacted Reagent) Quench Step 1: Chemical Quenching (e.g., with a nucleophilic scavenger) Start->Quench Add Quenching Agent Workup Step 2: Aqueous Workup (Extraction and Washing) Quench->Workup Neutralize and Extract Purify Step 3: Purification (Chromatography or Recrystallization) Workup->Purify Concentrate Organic Layer Analyze Step 4: Purity Analysis (TLC, HPLC, NMR) Purify->Analyze Isolate Fractions/ Crystals Final Pure Product (Free of Unreacted Reagent) Analyze->Final Confirm Purity

Caption: A generalized workflow for the removal of unreacted this compound.

Detailed Experimental Protocols

Protocol 1: Chemical Quenching of Unreacted this compound

Principle: The electrophilic α-carbon of this compound is susceptible to nucleophilic attack.[2] Introducing a nucleophilic scavenger will convert the unreacted starting material into a more polar, easily removable byproduct.

Choice of Quenching Agent:

  • For products stable to weak bases: A dilute aqueous solution of sodium thiosulfate or sodium bicarbonate can be effective.

  • For products sensitive to bases: A mild nucleophile like a primary or secondary amine (e.g., a few drops of piperidine or morpholine) can be used. Ensure the resulting amide is easily separable from your product.

  • For products with reactive carbonyls: A thiol-based scavenger, such as 2-mercaptoethanol, can be a good choice as thiols are highly nucleophilic towards α-haloketones.[3]

Step-by-Step Procedure (using Sodium Thiosulfate):

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring.

  • Monitor the disappearance of the this compound spot by TLC.

  • Allow the mixture to stir for an additional 15-30 minutes at 0 °C after the starting material is no longer visible on TLC.

  • Proceed with the aqueous workup (Protocol 2).

Protocol 2: Aqueous Workup and Extraction

Principle: This procedure separates the desired organic product from water-soluble salts and the polar byproducts formed during the quenching step.

Step-by-Step Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4]

  • Add deionized water to the separatory funnel.

  • Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic) (1x)

    • Brine (saturated aqueous NaCl) (1x) to aid in the removal of water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in the mobile phase. This compound is a moderately polar compound and can be effectively separated from many reaction products.

Step-by-Step Procedure:

  • Dissolve the crude product from the aqueous workup in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient would be 95:5 hexanes:ethyl acetate.

  • Carefully load the dissolved crude product onto the top of the silica gel.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

Principle: This method is suitable if your product is a solid and has different solubility characteristics than the unreacted this compound in a particular solvent system at different temperatures.

Step-by-Step Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which your product is soluble but has limited solubility at room temperature or below. Common solvents for recrystallizing phenacyl bromide derivatives include ethanol, methanol, or a mixture of an organic solvent and a non-solvent (e.g., dichloromethane/hexanes).[5][6]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Verification of Removal

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of your product.

  • Visualization:

    • UV Light (254 nm): this compound is UV active and will appear as a dark spot on a fluorescent background.[7]

    • Iodine Chamber: The compound will likely stain yellow/brown in an iodine chamber.[8]

    • p-Anisaldehyde Stain: Upon heating, α-haloketones often produce a colored spot with this stain.[9]

2. High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is highly effective for quantifying trace amounts of residual this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 260 nm) is recommended.[10]

  • Standard: A calibration curve can be generated using a pure standard of this compound to accurately quantify any residual amount in your product.

References

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide. Organic Syntheses, 19, 24.
  • El-Shafei, A. K., Ghattas, A. A. G., & Fadda, A. A. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(12), 20686–20761. [Link]

  • Organic Syntheses Procedure: phenacyl bromide. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Lachrymators. (n.d.). Brandeis University. Retrieved January 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Organic Syntheses Procedure: p-BROMOPHENACYL BROMIDE. (n.d.). Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). Synthetic access to thiols: A review. Journal of Chemical Sciences, 131(1), 1-22. [Link]

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Stability issues of 2-Bromo-5-fluorophenacyl bromide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-fluorophenacyl bromide

A Guide to Understanding and Mitigating Stability Issues in Solution

Introduction: The Challenge of a Potent Reagent

This compound, systematically known as 1-(2-bromo-5-fluorophenyl)-2-bromoethanone, is a highly reactive α-bromoketone derivative. Its utility as a potent alkylating agent makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] The molecule's power, however, stems from a deliberately engineered instability. The presence of an electron-withdrawing carbonyl group adjacent to a carbon-bromine bond renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]

This inherent reactivity is the primary cause of the stability issues researchers encounter. This guide provides a comprehensive framework for understanding the degradation pathways of this compound in solution, offering practical troubleshooting advice and validated protocols to ensure its effective use in your experiments.

Section 1: The Chemistry of Instability

The core of this compound's reactivity lies in its α-bromoketone functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group significantly polarizes the C-Br bond, making the α-carbon an easy target for nucleophiles.[3]

The primary degradation mechanism is nucleophilic substitution, typically proceeding via an SN2 pathway.[3] Even weak nucleophiles, including common laboratory solvents, impurities like water, or basic functional groups on other molecules, can attack the electrophilic carbon, displacing the bromide ion and consuming your reagent.

Caption: The reactive α-carbon of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned yellow or brown shortly after preparation. What happened?

A: This is a classic sign of decomposition. The compound is a lachrymator and skin irritant, and its degradation often releases hydrogen bromide (HBr) when trace moisture is present, which can cause discoloration.[5][6] The color may also result from the formation of complex, conjugated byproducts. This indicates that the reagent has likely lost significant potency and should be discarded. To prevent this, always use high-purity, anhydrous solvents and prepare solutions immediately before use.

Q2: What are the recommended solvents for this reagent?

A: The best solvents are polar aprotic and non-nucleophilic. They can solubilize the compound without reacting with it. Based on general principles for α-haloketones, suitable solvents include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetone

Solvents to avoid are protic or nucleophilic, as they will actively degrade the reagent:

  • Water (H₂O) : Leads to hydrolysis.

  • Alcohols (Methanol, Ethanol) : Leads to solvolysis, forming ether byproducts.

  • Amines (as solvents) : Primary and secondary amines are strong nucleophiles that will readily react.

Q3: How does pH affect the stability of this compound in solution?

A: The compound is highly sensitive to pH.

  • Basic Conditions (pH > 7): Extremely unstable. Bases like hydroxide (OH⁻), carbonates, or even basic amines will act as nucleophiles, rapidly degrading the compound. Strong bases are listed as incompatible materials.[5][7]

  • Acidic Conditions (pH < 7): While more stable than in basic conditions, strong acids can catalyze hydrolysis if water is present. The presence of liberated HBr from initial decomposition can also accelerate further degradation.

Q4: Can I prepare and store a stock solution of this compound?

A: It is strongly discouraged. Due to its inherent reactivity, the compound is best used immediately after being weighed and dissolved. If a solution must be prepared in advance, it should be for the shortest possible duration. For any chance of short-term stability, the solution must be prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and stored at low temperatures (e.g., 2-8°C).[2][8] However, even under these conditions, gradual degradation is expected.

Q5: My reaction yield is low, and I suspect reagent degradation. How can I confirm this?

A: Reagent degradation is a common cause of low yields. Before starting your reaction, you can quickly check the purity of the solid reagent using Thin Layer Chromatography (TLC). A pure sample should show a single, well-defined spot. If you see multiple spots or streaking from the baseline, the reagent has likely degraded. For in-process reactions, you can monitor the consumption of the starting material by TLC. If it disappears much faster than the product forms, or if multiple byproduct spots appear, in-situ degradation is occurring.

Section 3: Troubleshooting Guide

This guide addresses common experimental failures when using this compound.

start Low Reaction Yield or Multiple Byproducts cause1 Cause 1: Reagent Degraded Before Reaction start->cause1 cause2 Cause 2: In-Situ Degradation During Reaction start->cause2 sol1 Solution: - Use fresh, high-purity reagent. - Prepare solution immediately before use. - Handle under inert gas if possible. cause1->sol1 sol2 Solution: - Use anhydrous, non-nucleophilic solvent. - Control temperature (run at 0°C or below). - Check for incompatible reagents (e.g., excess base). cause2->sol2 val1 Validation: - Check solid purity via TLC/NMR. - Run a small-scale test reaction. sol1->val1 val2 Validation: - Run a control reaction without the primary nucleophile. - Monitor reaction progress closely with TLC/LCMS. sol2->val2

Caption: Troubleshooting workflow for reactions involving this compound.

Problem Probable Cause Recommended Action & Validation
Reaction fails to initiate or proceeds very slowly. Complete degradation of the starting material. The reagent may have degraded in the vial or immediately upon dissolution.Action: Discard the old reagent and solution. Use a fresh bottle of this compound. Prepare the solution in anhydrous acetonitrile or THF and add it to the reaction mixture immediately. Validation: Before the main reaction, spot a freshly prepared solution on a TLC plate. If the spot is clean, the reagent is likely viable.
TLC analysis shows multiple unidentified spots and streaking. Decomposition due to solvent or moisture. The solvent may contain nucleophilic impurities (water, alcohols) or is inherently reactive.Action: Switch to a high-purity, anhydrous, non-nucleophilic solvent (see FAQ 2). Ensure all glassware is oven-dried. Validation: Run a "control" experiment by dissolving the reagent in the solvent and stirring at the reaction temperature (without your primary nucleophile). Monitor by TLC over 30-60 minutes to assess background stability.
Low yield of desired product with formation of a major byproduct. Competitive reaction with the solvent or base. If the reaction is run in a solvent like methanol, the methoxy-substituted product may form. If an amine base is used, it may compete with the intended nucleophile.Action: Choose a non-participating solvent. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or DIPEA, used cautiously). Add the base slowly at low temperature.[3] Validation: Analyze the byproduct by LCMS or NMR to identify its structure, which will confirm the source of the competing nucleophile.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Handling and Dissolution Procedure

This protocol minimizes reagent degradation during solution preparation.

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] This compound is a lachrymator.[10]

  • Glassware: Ensure all glassware (flask, stir bar, syringe) is thoroughly oven-dried or flame-dried to remove residual moisture.

  • Solvent: Use a fresh bottle of high-purity, anhydrous solvent (e.g., acetonitrile).

  • Weighing: Weigh the required amount of this compound into the reaction flask under a blanket of inert gas (Argon or Nitrogen) if possible.

  • Dissolution: Add the anhydrous solvent via syringe and stir until fully dissolved.

  • Usage: Immediately proceed with the next step of your reaction. Do not let the solution stand for an extended period.

Protocol 4.2: Self-Validating Stability Test Using TLC

This simple test allows you to quickly assess the stability of this compound in your chosen solvent system.

  • Prepare Solution: Following Protocol 4.1, prepare a dilute solution of the compound (~1-2 mg/mL) in the solvent you intend to use for your reaction.

  • Time Zero (T=0): Immediately spot the freshly prepared solution on a TLC plate.

  • Incubate: Stir the solution at your intended reaction temperature.

  • Time Points: At regular intervals (e.g., T=15 min, T=30 min, T=60 min), take a small aliquot of the solution and spot it on the same TLC plate next to the T=0 spot.

  • Develop and Visualize: Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes) and visualize under UV light.

  • Analysis:

    • Stable: The intensity of the starting material spot remains high, and no new spots appear.

    • Unstable: The starting material spot diminishes in intensity over time, and new spots (decomposition products) appear, possibly with streaking.

Section 5: Summary of Solution Stability

Factor Favorable Conditions (Promotes Stability) Unfavorable Conditions (Causes Degradation)
Solvent Type Polar Aprotic, Non-nucleophilic (Acetonitrile, THF, DCM)Protic (Water, Alcohols), Nucleophilic (Amines)
Purity Anhydrous, high-purity solventsPresence of water, peroxides, or other impurities
Temperature Low temperature (2-8°C for storage, 0°C or below for reactions)Room temperature or elevated temperatures
pH Neutral (or slightly acidic, anhydrous)Basic (pH > 7)
Atmosphere Inert gas (Argon, Nitrogen)Air (Oxygen and moisture)
Time in Solution Prepare immediately before use (< 5-10 minutes)Extended storage (> 1 hour)

References

  • Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid. (Note: While for a different compound, it provides relevant safety context for halogenated aromatics).

  • MSDS of 2-Bromo-5-fluorobenzyl bromide. (2012). ChemSrc. (Note: Provides handling information for a structurally related compound).

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-5-fluorobenzyl Bromide. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-1-phenylethanone.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-5'-FLUOROACETOPHENONE.

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594–1596.

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.

  • Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions. (2025). Benchchem.

  • The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, 480.

  • PubChem. (n.d.). 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide. National Center for Biotechnology Information.

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information.

  • Wikipedia. (n.d.). Phenacyl bromide.

  • Sigma-Aldrich. (n.d.). 2-Bromo-2′-fluoroacetophenone.

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Technical Support Center: Purification of Products from 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of compounds synthesized using 2-Bromo-5-fluorophenacyl bromide. As a potent alkylating agent, this reagent is instrumental in creating novel molecular architectures; however, its high reactivity can lead to specific challenges in product isolation. This document is designed to provide both the "how" and the "why" behind effective purification strategies, ensuring the integrity of your synthesized products.

A. Foundational Knowledge: Understanding Your Reaction Mixture

Before troubleshooting purification, it is critical to understand the potential composition of your crude reaction mixture. The impurities you encounter are predictable consequences of the reagent's synthesis, its inherent reactivity, and its interaction with your reaction conditions.

A.1. What is this compound and what are its intrinsic impurities?

This compound is an α-haloketone, a class of compounds known for high electrophilicity at the α-carbon, making it an excellent substrate for SN2 reactions.[1][2] It is typically synthesized via the acid-catalyzed α-bromination of its precursor, 2'-Bromo-5'-fluoroacetophenone.[3][4]

This synthetic route is the origin of several potential impurities that may be present in the reagent bottle before you even begin your reaction:

  • 2'-Bromo-5'-fluoroacetophenone: The direct precursor. Incomplete bromination is common, making this the most likely contaminant in the starting material.[5][6]

  • Di-α-bromo Species: Over-bromination can lead to the formation of 2,2-dibromo-1-(2-bromo-5-fluorophenyl)ethan-1-one.[6]

  • Acidic Residues: Catalytic acids like HBr or solvents like acetic acid may persist in trace amounts.[3]

A.2. What are the most common impurities generated during my reaction?

Beyond the intrinsic impurities of the reagent, the reaction process itself will generate a new set of byproducts that must be removed.

  • Unreacted this compound: Incomplete reactions will leave residual electrophile.

  • Hydrolysis Products: The reagent is sensitive to water and can hydrolyze, particularly if aqueous bases or wet solvents are used. This hydrolysis can yield two main products:

    • 2-Bromo-5-fluorophenacyl alcohol: From direct displacement of the bromide by water or hydroxide.[7]

    • 2'-Bromo-5'-fluoroacetophenone: Can be formed via hydrolysis and subsequent reduction or rearrangement pathways.

  • Unreacted Nucleophile: Your starting amine, carboxylate, thiol, etc., if used in excess or if the reaction is incomplete.

The following diagram illustrates the origin of these common impurities.

cluster_reagent Reagent Impurities cluster_reaction Reaction-Generated Impurities Reagent This compound (Starting Material) Precursor 2'-Bromo-5'-fluoroacetophenone (from incomplete synthesis) Reagent->Precursor Source Dibromo Di-brominated byproduct (from over-bromination) Reagent->Dibromo Source Crude Crude Product Mixture Reagent->Crude Used in Reaction Product Desired Product Crude->Product Unreacted_SM Unreacted Reagent Crude->Unreacted_SM Hydrolysis Hydrolysis Byproducts (e.g., phenacyl alcohol) Crude->Hydrolysis Unreacted_Nuc Unreacted Nucleophile Crude->Unreacted_Nuc

Caption: Origin of impurities in a typical reaction.

The table below summarizes these key species, which will be the primary targets for removal during purification.

Compound NameSourceRelative Polarity (on Silica)Common Appearance
Desired Product SynthesisVariable (Typically Medium)White/Pale Solid
This compoundUnreacted Starting MaterialMediumWhite/Yellow Solid
2'-Bromo-5'-fluoroacetophenoneReagent Impurity / HydrolysisLess Polar than ProductOil or Low-MP Solid
2-Bromo-5-fluorophenacyl alcoholReagent HydrolysisMore Polar than ProductSolid
Unreacted Nucleophile (e.g., Acid)Unreacted Starting MaterialHighly Polar / IonicVariable
B. Troubleshooting Guide: Column Chromatography

Column chromatography is the most powerful and common technique for isolating products from these reactions. However, success depends on a logical approach to solving separation challenges.[8]

B.1. FAQ: Column Chromatography

Q: My product and an impurity are co-eluting (same Rf). How can I improve separation?

A: This is a common challenge. The key is to alter the relative interactions between your compounds, the stationary phase (silica), and the mobile phase (solvent).

  • Decrease Solvent Polarity: The most straightforward approach. If your Rf is high (>0.4), reducing the percentage of the polar solvent (e.g., ethyl acetate) will increase silica interaction, forcing compounds to elute more slowly and potentially resolve.

  • Change Solvent System: If decreasing polarity doesn't work, the selectivity of your solvent system is insufficient. Do not just switch to another similar solvent (e.g., ethyl acetate to acetone). Instead, change the nature of the solvent interaction. For aromatic compounds, switching from a hexane/ethyl acetate system to a hexane/toluene or DCM/methanol system can dramatically alter selectivity.[9] Toluene interacts differently with the aromatic rings of your product and impurities via π-π stacking, which can significantly improve separation.

  • Use a Gradient Elution: Start with a low polarity mobile phase to elute the least polar impurities (like 2'-Bromo-5'-fluoroacetophenone). Then, gradually increase the polarity to elute your product, leaving the most polar impurities (like the phenacyl alcohol) on the column.

Q: My product is streaking or tailing on the TLC and column. What's wrong?

A: Tailing is often caused by acidic functional groups (like a phenol or residual carboxylic acid) interacting too strongly with the slightly acidic silica gel.

  • Add a Modifier: Add a small amount (0.1-1%) of acetic acid to the mobile phase if your compound is acidic. This protonates the compound, reducing its interaction with silica. Conversely, if your compound is basic, add 0.1-1% triethylamine to the eluent to neutralize the silica surface.

  • Check for Overloading: Tailing can also occur if the column is overloaded. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

Q: I suspect my product is decomposing on the silica gel. How can I confirm and prevent this?

A: α-bromo ketones can be sensitive. To check for decomposition, spot your crude material on a TLC plate, then let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot changes, it is not stable on silica.

  • Deactivate the Silica: Before packing your column, slurry the silica gel in your mobile phase containing 1% triethylamine. This will neutralize the acidic sites and can prevent decomposition.

  • Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.[8] You will need to re-screen for an appropriate solvent system.

  • Work Quickly: Do not let the compound sit on the column for extended periods.

B.2. Workflow for Troubleshooting Column Separation

This flowchart provides a logical sequence for diagnosing and solving common column chromatography problems.

start Run Initial TLC (e.g., 20% EtOAc/Hex) check_rf Is Product R_f between 0.2 and 0.4? start->check_rf adjust_polarity Adjust Polarity: - R_f > 0.4: Decrease Polar Solvent - R_f < 0.2: Increase Polar Solvent check_rf->adjust_polarity No check_sep Is there separation between spots? check_rf->check_sep Yes adjust_polarity->start Re-run TLC run_column Run Column with Optimized Solvent check_sep->run_column Yes change_solvent Change Solvent Selectivity: Try Hexane/Toluene or DCM/MeOH check_sep->change_solvent No streaking Is there streaking/tailing? run_column->streaking add_modifier Add Modifier to Eluent: - Acidic Product: Add 0.5% Acetic Acid - Basic Product: Add 0.5% Triethylamine streaking->add_modifier Yes add_modifier->run_column change_solvent->start Re-run TLC

Caption: A decision-making workflow for column chromatography.

C. Troubleshooting Guide: Recrystallization

For solid products, recrystallization is an excellent and scalable purification technique. Success hinges on selecting the correct solvent or solvent pair.[10]

C.1. FAQ: Recrystallization

Q: How do I choose the best solvent for my product?

A: The ideal solvent should dissolve your product poorly at room temperature but completely at its boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

  • Solubility Screening: Test small amounts of your crude product (~10-20 mg) in various solvents (~0.5 mL) in test tubes. Good candidates include ethanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Use a Solvent Pair: If no single solvent is ideal, use a miscible solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[10] Common pairs include DCM/Hexane, Acetone/Water, and Toluene/Heptane.[11]

Q: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product, or if significant impurities are present.

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, add more of the "good" solvent (or the single solvent), and allow it to cool more slowly.

  • Lower the Cooling Temperature: If using a solvent pair, you may have added too much anti-solvent. Re-heat, add more of the "good" solvent to create a less saturated solution, and then cool.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates a rough surface that can initiate nucleation.

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystal growth.

Q: My purified product is still colored (yellow/brown). How can I remove the color?

A: Color is often due to highly conjugated, minor impurities.

  • Charcoal Treatment: During the hot dissolution step of recrystallization, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.

D. Analysis & Handling FAQs

Q: How can I visualize the starting material and product on a TLC plate?

A: Both the starting phenacyl bromide and most products will contain an aromatic ring and a ketone, making them strongly visible under a UV lamp at 254 nm.[12] For compounds that are not UV-active, or for additional confirmation, you can use a chemical stain:

  • Potassium Permanganate (KMnO4) Dip: A general stain for most organic compounds. It will react with any oxidizable functional groups.

  • p-Anisaldehyde Stain: Excellent for visualizing aldehydes, ketones, and alcohols, often giving distinct colors.[13]

  • Iodine Chamber: Reversibly stains most organic compounds yellow/brown. The spots will fade over time.[12]

Q: What are the critical safety precautions for this chemistry?

A: this compound is an α-haloketone and should be treated as a potent lachrymator (tear-gas-like agent) and skin irritant.[14]

  • Always handle the solid reagent and its solutions in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE): safety glasses or goggles, a lab coat, and nitrile gloves.

  • Have a quench solution ready: A solution of sodium bisulfite or sodium thiosulfate can be used to neutralize any spills of the reactive bromide.

References
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wimalasena, K., & Mahindaratne, M. P. D. (1995). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry, 60(14), 4643–4645.
  • PubChem. (n.d.). 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]

  • Li, Y., et al. (2024).
  • Stevens, E. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]

  • Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 11). How to separate phenacyl bromide and acetophenone? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Rappoport, Z. (1970). The Reactivity of 2-Bromo-1-phenylethanone (Phenacyl Bromide) toward Nucleophilic Species. Journal of the Chemical Society B: Physical Organic, 10, 1348-1352.
  • Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Reid, J. C., & Calvin, M. (1950). THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. Journal of the American Chemical Society, 72(7), 2948–2952.
  • Reddit. (2023, May 30). Alpha halogenation. r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitrophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips. Retrieved from [Link]

  • Reddit. (2018). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]

  • Singh, G., & Singh, M. (1985). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Indian Journal of Chemistry - Section B, 24B(10), 1084-1085.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Organic Syntheses. (n.d.). methyl benzyl ketone. Retrieved from [Link]

  • Wimalasena, K., & Mahindaratne, M. P. D. (1995). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime. The Journal of Organic Chemistry, 60(14), 4643-4645.
  • ResearchGate. (n.d.). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2'-BROMO-5'-FLUOROACETOPHENONE. Retrieved from [Link]

  • Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. Retrieved from [Link]

  • Wheeler, O. H., & Gonzalez, C. (1959). New Compounds. The Phenacyl, p-Phenylphenacyl and p-Nitrobenzyl Esters of Certain Uneven Numbered Fatty Acids. The Journal of Organic Chemistry, 24(11), 1804–1805.
  • Scientist. (2023, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde. Eureka. Retrieved from [Link]

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Preventing degradation of 2-Bromo-5-fluorophenacyl bromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-fluorophenacyl bromide (Catalog No. BFPB-1337). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As an α-haloketone, this compound is a highly reactive and versatile intermediate; however, this reactivity also makes it susceptible to degradation if not stored and handled correctly.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to mitigate potential degradation and ensure experimental success.

I. Understanding the Instability of this compound

The key to preventing degradation lies in understanding the inherent chemical reactivity of α-haloketones. The presence of an electron-withdrawing carbonyl group adjacent to the carbon-bromine bond significantly enhances the electrophilicity of the α-carbon.[2][3] This makes the compound highly susceptible to nucleophilic attack, which is the primary driver of its degradation.

Several environmental factors can initiate or accelerate degradation:

  • Moisture (Hydrolysis): Atmospheric or solvent-based water can act as a nucleophile, leading to the hydrolysis of the compound.

  • Light (Photodegradation): Organobromides can undergo photolytic cleavage of the C-Br bond when exposed to UV light, generating radical species that lead to complex degradation products.[4][5][6]

  • Heat (Thermal Decomposition): Elevated temperatures can provide the activation energy needed for decomposition, potentially through dehydrobromination or other complex pathways.[7][8][9]

  • Incompatible Reagents: Bases, strong nucleophiles, and certain metals can readily react with and consume the material.[10][11]

Below is a diagram illustrating the main degradation pathways.

Primary Degradation Pathways of this compound cluster_conditions Initiating Factors A This compound B Hydrolysis (α-hydroxy ketone + HBr) A->B C Photodegradation (Radical Intermediates) A->C D Thermal Decomposition (Various Products) A->D E Nucleophilic Substitution (Reaction with contaminants) A->E Moisture Moisture/H₂O Moisture->A attacks α-carbon Light UV Light Light->A cleaves C-Br bond Heat Heat (> RT) Heat->A provides activation energy Nucleophiles Bases / Nucleophiles Nucleophiles->A reacts with α-carbon

Caption: Major pathways for the degradation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, the compound must be stored under controlled conditions that limit its exposure to initiating factors. The ideal storage protocol is as follows:

  • Temperature: Refrigerate at 2-8°C.[12][13][14] Do not freeze, as this can introduce moisture through condensation during temperature cycling.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and, more importantly, ambient moisture.

  • Light: Keep in an amber or opaque vial to protect from light.[12]

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and sample evaporation.[12]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of thermal decomposition and hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and displaces moisture.
Light Amber/Opaque VialPrevents UV-induced photodegradation.[4]
Container Tightly sealed, PTFE-lined capProvides a barrier against atmospheric moisture.[12]

Q2: I noticed the solid has developed a yellowish or brownish tint. What does this mean?

A2: A color change from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to the formation of byproducts resulting from hydrolysis or photodecomposition, which can liberate bromine or hydrogen bromide.[15] While a slight discoloration may not render the entire batch unusable for some applications, it signifies a decrease in purity. It is highly recommended to assess the purity of the material via an analytical method like ¹H NMR or HPLC before use.[16][17]

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While lower temperatures generally slow chemical reactions, storing this compound at -20°C is not recommended . The primary risk is the repeated condensation of atmospheric moisture onto the compound and container threads each time the vial is removed and allowed to warm to room temperature. This moisture can significantly accelerate hydrolysis. Sticking to a refrigerated temperature of 2-8°C provides a better balance of slowing degradation while minimizing condensation risks.[12]

Q4: How should I handle the compound when weighing it out for an experiment?

A4: Proper handling is crucial to prevent contamination and degradation. Follow this workflow to minimize exposure to the atmosphere:

A Allow vial to equilibrate to room temperature (approx. 30 mins) B Move vial and necessary tools into a glovebox or dry environment A->B C Quickly weigh the desired amount into a pre-tared, dry container B->C D Immediately and tightly reseal the main vial C->D E Backfill the main vial with inert gas (e.g., Argon) D->E F Return main vial to 2-8°C storage E->F

Caption: Workflow for handling this compound.

Key Causality: Allowing the vial to warm to room temperature before opening is the most critical step. Opening a cold vial immediately exposes the cold solid to moist lab air, causing water to condense directly onto the product, leading to rapid hydrolysis.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be linked to the degradation of this compound.

Observed Problem Potential Cause Related to Reagent Degradation Recommended Action & Troubleshooting Steps
Low or no yield in a nucleophilic substitution reaction. The α-bromo ketone has been consumed by hydrolysis or reaction with other nucleophilic contaminants. The active electrophilic site is no longer present.1. Assess Purity: Run a ¹H NMR or HPLC analysis on your stock of this compound to confirm its integrity.[16] Look for new peaks indicative of the hydrolyzed α-hydroxy ketone. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened vial of the reagent. 3. Review Handling: Ensure your reaction solvent is anhydrous and that you are following the recommended handling protocol to prevent moisture introduction.
Formation of multiple unexpected byproducts. Photodegradation or thermal decomposition has created reactive intermediates, leading to a complex mixture of products.[9][18]1. Protect from Light: Ensure your reaction setup is shielded from direct light (e.g., by wrapping the flask in aluminum foil). 2. Control Temperature: Run the reaction at the recommended temperature. Avoid unnecessary heating. 3. Purify Reagent: If purity is suspect, consider a rapid purification (e.g., recrystallization from a non-nucleophilic solvent), though this can be challenging given the compound's reactivity.
Inconsistent results between experimental runs. The purity of the this compound is changing over time due to improper storage of a frequently used vial. Each time the vial is opened, it is exposed to air and moisture, leading to progressive degradation.1. Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the main stock. 2. Implement Strict Storage Protocol: Ensure every user is adhering to the storage guidelines (refrigeration, inert atmosphere, protection from light).

IV. Analytical Protocol: Purity Assessment by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique to quickly assess the purity of your this compound.[16]

Objective: To determine the presence of common degradation products, primarily the α-hydroxy ketone formed via hydrolysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Instrument Setup:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure proper shimming for good resolution.

  • Data Analysis:

    • Identify Key Peaks:

      • The most indicative peak for the starting material is the singlet corresponding to the two protons of the -CH₂Br group.

      • The aromatic protons will appear as complex multiplets in the aromatic region.

    • Look for Impurity Peaks:

      • The primary hydrolysis product, 2-hydroxy-1-(2-bromo-5-fluorophenyl)ethan-1-one, will show a new singlet for the -CH₂OH protons, typically shifted upfield from the -CH₂Br signal. A broad singlet for the -OH proton may also be visible.

    • Quantification:

      • Integrate the area of the -CH₂Br peak of the starting material and the -CH₂OH peak of the hydrolysis product.

      • The molar percentage of purity can be estimated by comparing these integrations.

      • Purity (%) ≈ [Integral(CH₂Br) / (Integral(CH₂Br) + Integral(CH₂OH))] * 100

By implementing these storage, handling, and verification protocols, you can ensure the reliability of your this compound, leading to more consistent and successful experimental outcomes.

References

  • Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12374-12447. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Capot Chemical. MSDS of 2-Bromo-5-fluorobenzyl bromide. [Link]

  • ResearchGate. Photodecomposition properties of brominated flame retardants (BFRs). [Link]

  • Zenodo. Synthesis of Substituted α-Bromo-α-formylacetophenones and Substituted Phenacyl Bromides. [Link]

  • ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. [Link]

  • PubMed. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. [Link]

  • PubChem. 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide. [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

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  • PubMed. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]

  • ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. [Link]

  • Royal Society of Chemistry. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. [Link]

  • Organic Syntheses. PHENACYL BROMIDE. [Link]

  • Wikipedia. Phenacyl bromide. [Link]

  • CORE. Thermal decomposition of the bromine containing oxyphenylimides. [Link]

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  • PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

  • ChemBK. 2'-BROMO-5'-FLUOROACETOPHENONE. [Link]

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Identifying and minimizing impurities in 2-Bromo-5-fluorophenacyl bromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorophenacyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a focus on identifying and minimizing impurities. Our goal is to provide you with the expertise and practical guidance necessary to achieve high purity and yield in your experiments.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted phenyl ring, makes it a versatile intermediate. However, its synthesis can be challenging, often leading to a range of impurities that can complicate downstream applications and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the common issues encountered during this synthesis and offers robust troubleshooting strategies.

Common Synthesis Pathway

The synthesis of this compound typically proceeds in two key steps:

  • Friedel-Crafts Acylation: 1-Bromo-4-fluorobenzene is acylated with bromoacetyl bromide or a similar acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone.

  • α-Bromination: The resulting acetophenone derivative is then brominated at the α-carbon to yield the final product.

This guide will address potential issues in both stages of this synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Question: I am experiencing a low yield of the desired 2'-Bromo-5'-fluoroacetophenone intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common problem and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation.

    • Solution: While the reaction is often performed at low temperatures to control exothermicity, ensure the temperature is sufficient for the reaction to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants and catalyst can lead to incomplete reaction or the formation of side products.

    • Solution: A slight excess of the acylating agent (e.g., 1.1 equivalents) is often used. The amount of Lewis acid is also critical; typically, a stoichiometric amount or a slight excess is required.[1]

Issue 2: Formation of Isomeric Impurities during Acylation

Question: My product contains a significant amount of an isomeric impurity. How can I improve the regioselectivity of the Friedel-Crafts acylation?

Answer:

The fluorine atom in 1-bromo-4-fluorobenzene is an ortho-, para-director. While the bromine atom is also an ortho-, para-director, the directing effects can lead to the formation of isomeric products. The desired product is the result of acylation at the position ortho to the bromine and meta to the fluorine. However, other isomers can form.

  • Steric Hindrance: The bulky acylating agent will preferentially add to the less sterically hindered position.

  • Catalyst Choice: The choice of Lewis acid can influence selectivity. Milder Lewis acids may offer better control. For instance, using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate has been shown to give high para selectivity in the acylation of fluorobenzene.[1][2]

    • Solution: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) or catalyst systems to optimize for the desired isomer.[1]

Issue 3: Presence of Di- and Poly-brominated Impurities after α-Bromination

Question: After the α-bromination step, I am observing significant amounts of what appear to be di- and possibly poly-brominated species by mass spectrometry. How can I prevent this?

Answer:

Over-bromination is a frequent side reaction in the α-bromination of ketones.[3] The formation of the monobrominated product can sometimes proceed to a dibrominated species.

  • Reaction Conditions: The rate of the second bromination can be influenced by temperature and reaction time.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, N-bromosuccinimide). A 1:1 molar ratio of the ketone to the brominating agent is a good starting point.[4] Perform the reaction at a lower temperature and monitor its progress closely using TLC or GC to stop the reaction once the starting material is consumed, but before significant formation of the dibrominated product.[3]

  • Acid-Catalyzed Bromination: The reaction is often catalyzed by acid. Under acidic conditions, the ketone tautomerizes to its enol form, which then reacts with bromine.[4][5] The rate-determining step is often the formation of the enol.[5]

    • Solution: The choice and concentration of the acid catalyst can be optimized. Acetic acid is a commonly used solvent and catalyst for this reaction.[6]

Issue 4: Difficulty in Removing Unreacted Starting Materials

Question: I am struggling to separate the final product from unreacted 2'-Bromo-5'-fluoroacetophenone. What purification strategies are most effective?

Answer:

Purification is a critical step to obtain high-purity this compound.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solution: A suitable solvent system for recrystallization should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing phenacyl bromides include ethanol and carbon tetrachloride.[6]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.

    • Solution: A solvent system (eluent) with the appropriate polarity needs to be developed to achieve good separation between the product and the unreacted starting material. A gradient elution might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound and how are they identified?

A1: The most common impurities can be categorized as follows:

Impurity Type Potential Source Identification Methods
Isomeric Products Friedel-Crafts AcylationHPLC, GC-MS, NMR[7]
Diacylated Products Friedel-Crafts AcylationHPLC, MS[1]
Dibrominated Ketones α-BrominationHPLC, GC-MS, MS[3]
Unreacted Starting Materials Incomplete ReactionHPLC, GC, TLC
Residual Solvents Synthesis & PurificationGC, Headspace GC-MS[]
Inorganic Salts Catalysts, ReagentsICP-MS, Atomic Absorption Spectroscopy[]

Q2: What analytical techniques are essential for monitoring the reaction and ensuring product purity?

A2: A multi-technique approach is recommended for robust process control and quality assurance.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying and quantifying organic impurities.[7][]

  • Gas Chromatography (GC): Useful for analyzing volatile components, including residual solvents and some starting materials.[]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the unambiguous identification of the final product and any isolated impurities.[7][10]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both bromoacetyl bromide and this compound are lachrymators (tear-inducing) and skin irritants.[11] Bromine is highly corrosive and toxic.[12] Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle bromine and bromoacetyl bromide with extreme care, avoiding inhalation of vapors and contact with skin.

  • Have appropriate quenching agents and emergency procedures in place.

Q4: Can polyacylation be a significant issue in the Friedel-Crafts step?

A4: While polyacylation is a potential side reaction in Friedel-Crafts acylation, the introduction of the first acyl group is deactivating to the aromatic ring, making a second acylation less favorable.[1] However, using a large excess of the acylating agent or prolonged reaction times can increase the likelihood of this side reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of 2'-Bromo-5'-fluoroacetophenone
  • To a stirred solution of 1-bromo-4-fluorobenzene and bromoacetyl bromide in a suitable anhydrous solvent (e.g., dichloromethane, ethylene chloride) under an inert atmosphere, add aluminum chloride in small portions while maintaining the temperature at 0-5 °C.[13]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2'-Bromo-5'-fluoroacetophenone in a suitable solvent, such as glacial acetic acid.[6]

  • Slowly add a solution of bromine in the same solvent to the reaction mixture, maintaining the temperature below 20 °C.[6]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with a cold solvent (e.g., 50% ethanol) until colorless, and air-dry.[6]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[6]

Visualizations

Impurity Formation Pathway

G cluster_0 Friedel-Crafts Acylation cluster_1 α-Bromination 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Desired Ketone Desired Ketone 1-Bromo-4-fluorobenzene->Desired Ketone Acylation Isomeric Ketone Isomeric Ketone 1-Bromo-4-fluorobenzene->Isomeric Ketone Side Reaction Diacylated Product Diacylated Product Desired Ketone->Diacylated Product Over-acylation Final Product Final Product Desired Ketone->Final Product Monobromination Dibrominated Impurity Dibrominated Impurity Final Product->Dibrominated Impurity Over-bromination

Caption: Potential impurity formation pathways during synthesis.

Analytical Workflow for Quality Control

G Crude Product Crude Product HPLC/GC Analysis HPLC/GC Analysis Crude Product->HPLC/GC Analysis Initial Purity Check Impurity > 0.1% Impurity > 0.1% HPLC/GC Analysis->Impurity > 0.1% Decision Purification Purification HPLC/GC Analysis->Purification Purity < Spec LC-MS / GC-MS LC-MS / GC-MS Impurity > 0.1%->LC-MS / GC-MS Identification NMR NMR LC-MS / GC-MS->NMR Structure Elucidation Reference Standard Synthesis Reference Standard Synthesis NMR->Reference Standard Synthesis Confirmation Final Product Final Product Purification->Final Product Release Testing Release Testing Final Product->Release Testing Final QC

Sources

Managing the lachrymatory properties of 2-Bromo-5-fluorophenacyl bromide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenacyl bromide. Its potent lachrymatory and irritant properties demand meticulous laboratory practices. This document is structured to provide immediate, actionable solutions to common challenges encountered during its use.

Section 1: Understanding the Hazard - The "Why" Behind the Precautions

This compound is a powerful lachrymator, meaning its vapors cause intense irritation to the eyes, leading to tearing, pain, and involuntary closure of the eyelids.[1][2] It is also a skin and respiratory tract irritant.[1] The reactivity of the α-bromo ketone functional group is the basis for its utility in synthesis but also contributes to its hazardous nature. Understanding this is critical for safe handling.

Section 2: Troubleshooting Guide - Proactive Solutions for Common Issues

This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.

Accidental Exposure and Contamination

Question: What are the immediate first aid steps if I am exposed to this compound?

Answer: Immediate and thorough action is crucial to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. An eyewash station should be readily accessible in any lab where this compound is handled.[1][2]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink half a liter of water. Seek immediate medical attention.

Question: I've spilled a small amount of this compound inside the chemical fume hood. What is the correct cleanup procedure?

Answer: A spill inside a certified chemical fume hood can be managed safely with the correct procedure.

  • Alert Colleagues: Inform others in the lab of the spill.

  • Containment: If it is a solid, you can prevent it from spreading. For a liquid spill, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels for the initial absorption.

  • Neutralization: For α-bromo ketones, a neutralizing agent can be carefully applied. A 5-10% solution of sodium thiosulfate can be used to neutralize the reactive bromine.[3] Alternatively, a weak base like sodium bicarbonate can be cautiously sprinkled over the spill to neutralize any acidic byproducts.[3][4] Be aware that neutralization reactions can be exothermic.

  • Collection: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE as detailed in Table 1 throughout the cleanup process.

Question: My gloves came into contact with this compound. What should I do?

Answer: Immediately remove the contaminated gloves using the proper technique to avoid touching the outer surface with your bare hands. Dispose of the gloves in the designated hazardous waste container. Wash your hands thoroughly with soap and water. It is crucial to inspect your hands for any signs of irritation or redness.

Handling and Storage Issues

Question: I notice a faint, irritating odor even when handling the compound in the fume hood. What could be the cause and how do I fix it?

Answer: This indicates a potential breach in containment and should be addressed immediately.

  • Check Fume Hood Functionality: Ensure the fume hood is operating correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Handling Technique: Minimize the time the container is open. Use smooth, deliberate movements to avoid creating airborne dust or vapors.

  • Glassware Decontamination: All glassware and equipment used with the compound should be decontaminated within the fume hood before being removed for washing.[5] Rinsing with a suitable solvent like acetone or ethanol, with the rinsate collected as hazardous waste, is a good practice.

  • Storage: Ensure the primary container is properly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

Question: The solid this compound appears discolored. Is it still usable?

Answer: Discoloration can indicate decomposition or the presence of impurities. While it might still be usable for some applications, it is advisable to assess its purity before use in sensitive reactions. Consider the following:

  • Potential Decomposition: Over time, especially if not stored correctly, α-bromo ketones can decompose, potentially releasing hydrogen bromide, which is corrosive.

  • Purity Analysis: If the reaction is sensitive to impurities, consider running a small-scale test reaction or analyzing the material by techniques such as NMR or melting point determination to check its integrity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that makes this compound a lachrymator?

A1: The lachrymatory effect is primarily due to the electrophilic nature of the carbon atom bearing the bromine. This allows the compound to react with nucleophilic groups in proteins and enzymes on the surface of the eye, leading to a rapid and painful inflammatory response.

Q2: What type of gloves provides the best protection against this compound?

A2: While disposable nitrile gloves offer good splash protection for many laboratory chemicals, for prolonged handling or in situations with a higher risk of contact, heavier-duty gloves such as butyl rubber or Viton™ are recommended.[6] It is always best to consult the glove manufacturer's compatibility chart for the specific chemical. Double-gloving is a prudent practice.

Q3: Can I work with this compound on an open bench if I am only handling very small quantities?

A3: No. Due to its potent lachrymatory properties, all handling of this compound, regardless of quantity, must be conducted within a certified and properly functioning chemical fume hood.[2][7]

Q4: How should I dispose of waste containing this compound?

A4: All waste, including contaminated consumables (gloves, wipes, etc.) and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Halogenated organic waste should be segregated from other waste streams.[7][8] Follow your institution's specific hazardous waste disposal protocols.

Q5: Are there any specific chemicals that are incompatible with this compound?

A5: Yes. Avoid contact with strong oxidizing agents, strong bases, and metals.[1][9] Reactions with these can be vigorous and may produce hazardous byproducts.

Section 4: Data and Visual Guides

Table 1: Recommended Personal Protective Equipment (PPE)
Body AreaRequired PPESpecifications & Notes
Respiratory Not required if handled exclusively in a certified chemical fume hood.For emergency situations (e.g., large spills outside a fume hood), a full-face respirator with cartridges for organic vapors and acid gases is necessary.
Eyes/Face Chemical splash goggles and a full-face shield.Goggles must be worn under the face shield to provide primary eye protection.[1][7]
Hands Chemical-resistant gloves.Double-gloving with nitrile gloves is a good minimum practice. For more extensive handling, consider butyl rubber or Viton™ gloves.[6]
Body Flame-retardant, chemical-resistant lab coat.The lab coat should be fully buttoned to provide maximum coverage.
Feet Closed-toe, chemical-resistant shoes.Ensure no part of the foot is exposed.
Diagram 1: Workflow for Managing a Spill of this compound

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Spill Spill Occurs Alert Alert Colleagues Spill->Alert Don_PPE Don Appropriate PPE Spill->Don_PPE Evacuate Evacuate Area (if necessary) Alert->Evacuate Contain Contain Spill with Inert Absorbent Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate or Sodium Thiosulfate Solution Contain->Neutralize Collect Collect Waste into Labeled Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Spill Response Workflow

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved January 19, 2026, from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved January 19, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved January 19, 2026, from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved January 19, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 19, 2026, from [Link]

  • Emedco's Blog. (2014). Four Tips When Neutralizing Chemical Spills. Retrieved January 19, 2026, from [Link]

  • Technion. (n.d.). Chemical Laboratory Safety. Retrieved January 19, 2026, from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Derivatization: 2-Bromo-5-fluorophenacyl Bromide vs. Other Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection remains a workhorse technique, but many of these analytes lack a sufficiently strong chromophore for direct analysis at low concentrations. Pre-column derivatization addresses this challenge by chemically modifying the analyte to introduce a UV-absorbing tag, thereby enhancing detection sensitivity.

Phenacyl bromides have long been established as effective derivatizing agents for carboxylic acids, converting them into strongly UV-absorbing phenacyl esters. Among the various substituted phenacyl bromides, 2-Bromo-5-fluorophenacyl bromide presents a unique combination of substituents. This guide provides an in-depth comparison of this compound with other commonly used phenacyl bromides, offering insights into its reactivity, the properties of its derivatives, and its potential advantages in modern analytical workflows.

The Chemistry of Phenacyl Bromide Derivatization: A Mechanistic Overview

The derivatization of carboxylic acids with phenacyl bromides proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed by deprotonating the carboxylic acid with a weak base, acts as the nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide leaving group. This results in the formation of a phenacyl ester, which incorporates the UV-active phenacyl moiety.

The reactivity of the phenacyl bromide is a critical factor influencing the efficiency and speed of the derivatization reaction. This reactivity is governed by the electronic and steric environment of the α-carbon, which is, in turn, influenced by the substituents on the aromatic ring.

G cluster_0 Derivatization Reaction Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H⁺ Base Base (e.g., Et3N, K2CO3) Phenacyl_Ester R-COOCH₂C(O)-Ar Carboxylate->Phenacyl_Ester + Phenacyl Bromide Phenacyl_Bromide Ar-C(O)CH₂Br Byproduct H-Base⁺ + Br⁻

Figure 1: General workflow for the derivatization of carboxylic acids with phenacyl bromides.

A Comparative Analysis of Phenacyl Bromide Derivatizing Agents

The choice of phenacyl bromide reagent can significantly impact the derivatization process and the subsequent analysis. Here, we compare this compound with two widely used alternatives: the parent phenacyl bromide and the popular p-bromophenacyl bromide.

FeaturePhenacyl Bromidep-Bromophenacyl BromideThis compound
Structure C₆H₅COCH₂Brp-Br-C₆H₄COCH₂Br2-Br-5-F-C₆H₃COCH₂Br
Reactivity BaselineEnhancedPotentially Moderate
UV λmax of Derivative ~242 nm[1]~260 nm[2]Expected >260 nm
Molar Absorptivity ModerateHighPotentially Very High
Derivative Stability Generally GoodGoodExpected to be Good

Table 1: Comparative overview of common phenacyl bromide derivatizing agents.

Reactivity Profile: The Influence of Substituents

The reactivity of phenacyl bromides in SN2 reactions is a delicate balance of electronic and steric effects.

  • Phenacyl Bromide: As the parent compound, it provides a baseline for reactivity.

  • p-Bromophenacyl Bromide: The electron-withdrawing bromine atom at the para-position increases the electrophilicity of the carbonyl carbon, which in turn enhances the reactivity of the adjacent α-carbon towards nucleophilic attack. This generally leads to faster reaction times or allows for milder reaction conditions compared to the unsubstituted phenacyl bromide.

  • This compound: This reagent presents a more complex scenario. Both the bromine at the 2-position (ortho) and the fluorine at the 5-position (meta to the acetyl group) are electron-withdrawing groups. Inductively, they should increase the electrophilicity of the α-carbon. However, the presence of a bulky bromine atom in the ortho position can introduce significant steric hindrance, potentially slowing down the approach of the carboxylate nucleophile. Studies on ortho-substituted phenacyl bromides have shown that such substitution can diminish reactivity. Therefore, while the electronic effects of the halogens in this compound are expected to enhance reactivity, the ortho-bromo substituent likely counteracts this, leading to a moderate overall reactivity.

UV-Vis Spectral Properties and Detection Sensitivity

The primary goal of derivatization is to enhance UV detection. The substituents on the phenacyl ring play a crucial role in determining the UV-Vis spectral properties of the resulting esters.

  • Phenacyl Esters: Derivatives of the parent phenacyl bromide typically exhibit a UV absorbance maximum (λmax) around 242 nm.[1]

  • p-Bromophenacyl Esters: The para-bromo substituent leads to a bathochromic shift (a shift to longer wavelengths), with a λmax around 260 nm.[2] This shift is advantageous as it moves the absorbance away from the region where many common HPLC solvents and potential interferences absorb.

  • 2-Bromo-5-fluorophenacyl Esters: Based on the principles of UV-Vis spectroscopy, the presence of two halogen substituents on the aromatic ring is expected to cause a further bathochromic shift and potentially an increase in the molar absorptivity (ε). Halogen substitution on an aromatic ring often leads to a red shift in the UV spectrum. The combined effect of the ortho-bromo and meta-fluoro groups could push the λmax to a region with even lower background noise, potentially leading to improved signal-to-noise ratios and lower limits of detection.

Experimental Protocol: Derivatization of a Model Carboxylic Acid

This protocol provides a general procedure for the derivatization of a carboxylic acid, such as a fatty acid, using a phenacyl bromide reagent. This can be adapted for a comparative study of different phenacyl bromides.

Materials:

  • Carboxylic acid standard (e.g., Lauric acid)

  • Phenacyl bromide reagent (Phenacyl bromide, p-Bromophenacyl bromide, or this compound)

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Crown ether (e.g., 18-crown-6) if using K₂CO₃

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Preparation of the Carboxylic Acid Solution: Dissolve the carboxylic acid standard in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Preparation of the Derivatizing Reagent Solution: Prepare a solution of the chosen phenacyl bromide in acetonitrile (e.g., 10 mg/mL).

  • Derivatization Reaction:

    • To a reaction vial, add 100 µL of the carboxylic acid solution.

    • Add 100 µL of the derivatizing reagent solution.

    • Add 10 µL of triethylamine (or a small excess of K₂CO₃ and a catalytic amount of 18-crown-6).

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically for each reagent.

  • Sample Preparation for HPLC:

    • After cooling to room temperature, the reaction mixture can often be directly injected into the HPLC system. Alternatively, it can be diluted with the mobile phase.

G cluster_workflow Derivatization Workflow A Prepare Carboxylic Acid and Reagent Solutions B Mix Reactants and Base in Reaction Vial A->B C Heat Reaction Mixture (e.g., 60-80°C) B->C D Cool to Room Temperature C->D E Analyze by HPLC-UV D->E

Figure 2: Step-by-step experimental workflow for carboxylic acid derivatization.

HPLC Analysis of Phenacyl Esters

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 70% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the λmax of the specific phenacyl ester derivative (e.g., ~242 nm for phenacyl esters, ~260 nm for p-bromophenacyl esters). For 2-bromo-5-fluorophenacyl esters, it is advisable to determine the λmax using a photodiode array (PDA) detector.

  • Injection Volume: 10-20 µL

Stability of Phenacyl Ester Derivatives

The stability of the resulting phenacyl ester is crucial for reliable quantification. Generally, phenacyl esters are stable under typical reversed-phase HPLC conditions. However, the presence of strong nucleophiles or extreme pH in the mobile phase should be avoided. The stability of ortho-substituted esters, such as those derived from this compound, is expected to be comparable to other phenacyl esters, although steric hindrance from the ortho-substituent might offer some protection against hydrolysis.

Synthesis of this compound

For researchers interested in preparing this reagent, a two-step synthesis is typically employed, starting from 2-bromo-5-fluoroacetophenone.

  • Synthesis of 2-Bromo-5-fluoroacetophenone: This precursor can be synthesized from 1-bromo-4-fluorobenzene through a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Bromination of 2-Bromo-5-fluoroacetophenone: The acetophenone derivative is then brominated at the α-carbon using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS) with a radical initiator, to yield this compound.

G Start 1-Bromo-4-fluorobenzene Step1 Friedel-Crafts Acylation (+ Acetyl Chloride, AlCl₃) Start->Step1 Intermediate 2-Bromo-5-fluoroacetophenone Step1->Intermediate Step2 α-Bromination (+ Br₂ or NBS) Intermediate->Step2 Final_Product 2-Bromo-5-fluorophenacyl Bromide Step2->Final_Product

Sources

A Comparative Guide to the UV Absorbance of 2-Bromo-5-fluorophenacyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug development and organic synthesis, the precise characterization of intermediates is paramount. Phenacyl bromides, a class of compounds widely used as alkylating agents and synthetic precursors, possess a chromophoric backbone that makes them amenable to analysis by UV-Vis spectroscopy. This guide provides an in-depth comparison of the UV absorbance characteristics of 2-Bromo-5-fluorophenacyl bromide and its derivatives. Understanding these properties is crucial for reaction monitoring, purity assessment, and quality control.

This guide will delve into the theoretical underpinnings of their UV absorbance, present comparative data, and provide a detailed experimental protocol for obtaining reproducible measurements. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure scientific integrity and practical applicability.

The Spectroscopic Landscape of Substituted Phenacyl Bromides

The UV absorbance of phenacyl bromide derivatives is primarily governed by the electronic transitions within the aromatic ring and the carbonyl group. The core chromophore is the benzoyl group, which typically exhibits two main absorption bands: a strong band around 240-250 nm corresponding to a π → π* transition and a weaker band around 280 nm resulting from another π → π* transition. A very weak n → π* transition of the carbonyl group can sometimes be observed above 300 nm.[1]

The position and intensity of these absorption maxima are highly sensitive to the nature and position of substituents on the aromatic ring. Halogen substituents, such as bromine and fluorine, exert their influence through a combination of inductive and resonance effects, leading to predictable shifts in the UV spectrum.

Comparative UV Absorbance Data

Compound NameStructureSubstituent PositionExpected Electronic Effectλmax (nm) (π → π*)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Data Source
2-Bromo-4'-fluoroacetophenone4'-FluoroElectron-withdrawing (inductive), weak electron-donating (resonance)~248~13,000Experimental (Analog)[2]
This compound2-Bromo, 5-FluoroBoth electron-withdrawing (inductive)Estimated: 245-255Estimated: 12,000-15,000Theoretical Estimation
2,4'-Dibromo-5-fluorophenacyl bromide2,4'-Dibromo, 5-FluoroIncreased electron-withdrawing characterEstimated: 250-260Estimated: 14,000-17,000Theoretical Estimation
5-Fluoro-2-methoxyphenacyl bromide5-Fluoro, 2-MethoxyMethoxy is strongly electron-donating (resonance)Estimated: 260-270Estimated: 15,000-18,000Theoretical Estimation
5-Fluoro-2-nitrophenacyl bromide5-Fluoro, 2-NitroNitro is strongly electron-withdrawingEstimated: 265-275Estimated: 10,000-13,000Theoretical Estimation

Note: The data for 2-Bromo-4'-fluoroacetophenone is derived from publicly available spectra and serves as our experimental anchor. The remaining values are estimations grounded in established principles of physical organic chemistry, specifically how substituents alter the energy of electronic transitions. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on the nature of the transition.

Experimental Protocol for UV-Vis Absorbance Measurement

To ensure the acquisition of high-quality, reproducible UV-Vis spectra, a standardized protocol is essential. The following detailed methodology is recommended for the analysis of this compound and its derivatives.

I. Materials and Instrumentation
  • Analytes: this compound and its derivatives of interest.

  • Solvent: Spectroscopic grade ethanol or cyclohexane. Ethanol is a good general-purpose solvent, while cyclohexane is a non-polar option that minimizes solute-solvent interactions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

II. Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the phenacyl bromide derivative and transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen spectroscopic grade solvent and make up to the mark.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements. A typical starting concentration for the final measurement is in the range of 0.01-0.05 mg/mL. The goal is to achieve a maximum absorbance (Amax) between 0.5 and 1.0 AU, as this range typically provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.

III. Spectrophotometer Setup and Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step is crucial to subtract any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder and acquire the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G dilute dilute warmup warmup dilute->warmup Transfer working solution to cuvette baseline baseline warmup->baseline measure measure baseline->measure analyze analyze measure->analyze lambda_max lambda_max analyze->lambda_max absorptivity absorptivity analyze->absorptivity

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent should be transparent in the UV region of interest and should not react with the analyte. Ethanol and cyclohexane are common choices as they have low UV cutoffs. The polarity of the solvent can influence the position of absorption bands; therefore, consistency in the solvent used is critical for comparative studies.

  • Concentration Range: Working within an absorbance range of 0.5-1.0 minimizes instrumental error. At very low absorbances, the signal-to-noise ratio is poor, and at very high absorbances (typically > 2.0), stray light can lead to deviations from the Beer-Lambert Law.

  • Quartz Cuvettes: Glass and plastic cuvettes absorb UV radiation at lower wavelengths. Quartz is transparent down to around 190 nm, making it the required material for UV spectroscopy.

  • Dual-Beam Spectrophotometer: A dual-beam instrument simultaneously measures the light intensity passing through the reference and sample cuvettes. This design corrects for fluctuations in the light source intensity, leading to more stable and accurate measurements over time.

Conclusion

The UV absorbance of this compound and its derivatives is a sensitive function of their molecular structure. By understanding the electronic effects of substituents, researchers can predict and interpret the UV-Vis spectra of these important synthetic intermediates. The provided experimental protocol offers a robust framework for obtaining high-quality, comparable data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling more precise analytical characterization and quality control of these compounds.

References

  • ChemBK. (2024). 2'-BROMO-5'-FLUOROACETOPHENONE. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

  • ResearchGate. (2024). Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromoacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry, 15, 2175-2179. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Bromo-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

  • SciSpace. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). UV-visible absorption spectra of halogens. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4635–4643. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods Using 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and biomedical sectors, the sensitive and accurate quantification of carboxylic acids is a frequent challenge. Many of these molecules, including fatty acids, prostaglandins, and amino acid metabolites, lack a native chromophore or fluorophore, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult. Chemical derivatization is a powerful strategy to overcome this limitation, and the choice of the derivatizing agent is critical to the success of the analytical method.

This guide provides an in-depth technical overview of the validation of an analytical method using 2-Bromo-5-fluorophenacyl bromide as a pre-column derivatizing agent for carboxylic acids. We will explore the causality behind the experimental choices, present a detailed validation protocol, and objectively compare the performance of this compound with other commonly used derivatizing agents, supported by experimental data.

The Rationale for Derivatization: Enhancing Detection and Selectivity

The primary goal of derivatization in this context is to attach a molecule—a "tag"—to the analyte of interest that imparts desirable physicochemical properties for analysis. For HPLC with UV detection, this tag is a chromophore, a molecule that strongly absorbs ultraviolet or visible light. The phenacyl bromide family of reagents, including this compound, is designed for this purpose.

The reaction mechanism involves the nucleophilic attack of the carboxylate anion on the α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable phenacyl ester. This ester now contains the strongly UV-absorbing phenacyl group, dramatically increasing the molar absorptivity of the analyte and, consequently, the sensitivity of the HPLC method.

In Focus: this compound

This compound is a versatile derivatizing agent for carboxylic acids. The presence of the bromine and fluorine atoms on the phenyl ring can offer several advantages:

  • Enhanced UV Absorbance: The halogen substituents can modulate the electronic properties of the phenacyl chromophore, potentially leading to a higher molar absorptivity and a bathochromic shift (a shift to longer wavelengths), which can move the absorbance maximum away from potential interferences.

  • Improved Chromatographic Properties: The introduction of halogen atoms increases the hydrophobicity of the derivative, which can lead to better retention and separation on reversed-phase HPLC columns.

  • Mass Spectrometry Compatibility: The bromine atom provides a characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br isotopes), which can be a powerful tool for identification and confirmation when using mass spectrometric detection.

A Self-Validating System: Experimental Protocol for Method Validation

The trustworthiness of an analytical method hinges on a robust validation process that demonstrates its suitability for the intended purpose. The following protocol outlines the key steps for validating an HPLC method for the quantification of a generic carboxylic acid (e.g., a prostaglandin) using this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Derivatization Procedure
  • Sample Preparation: Accurately weigh a suitable amount of the carboxylic acid standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Reaction Mixture: In a micro-reaction vial, combine:

    • 100 µL of the carboxylic acid stock solution.

    • 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • 20 µL of a 5% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile (as a catalyst).

  • Reaction Conditions: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After cooling to room temperature, add 830 µL of the mobile phase diluent to stop the reaction and bring the final volume to 1 mL.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the derivatized analyte (typically around 260 nm).

  • Injection Volume: 20 µL.

Validation Parameters

The following parameters must be assessed to validate the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting the derivatization reagent blank, a placebo (if applicable), and known impurities to ensure no interference at the retention time of the analyte derivative.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the derivatized analyte are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Reproducibility: (Not always required for registration) Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated from the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated from the signal-to-noise ratio (typically 10:1).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, flow rate, and column temperature.

Performance Data for this compound Method Validation

The following table summarizes the expected performance data from a method validation study for a generic carboxylic acid using this compound.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference at the analyte's retention timePeak is well-resolved from blank and potential impurities.
Linearity (r²) ≥ 0.999≥ 0.9995
Range 80-120% of the nominal concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
LOD S/N ≥ 3~0.5 ng/mL
LOQ S/N ≥ 10~1.5 ng/mL
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate and mobile phase composition.

Comparative Analysis with Alternative Derivatizing Agents

While this compound is a robust choice, several other reagents are available for the derivatization of carboxylic acids. The selection of the most appropriate agent depends on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the available instrumentation.

Commonly Used Alternatives:
  • p-Bromophenacyl bromide: A widely used and effective derivatizing agent. It is structurally very similar to this compound and offers good UV absorbance.

  • 2,4'-Dibromoacetophenone: Another phenacyl bromide derivative that provides a strong chromophore for UV detection.

  • Pentafluorobenzyl bromide (PFB-Br): A highly versatile reagent that is particularly well-suited for gas chromatography with electron capture detection (GC-ECD) due to the electron-capturing properties of the pentafluorobenzyl group. It is also used in LC-MS.

  • Reagents for Fluorescence Detection (e.g., 4-Bromomethyl-7-methoxycoumarin): These reagents introduce a highly fluorescent tag, often leading to significantly lower detection limits compared to UV-based methods.

  • Reagents for LC-MS (e.g., Girard's Reagent T): These reagents introduce a permanently charged moiety, which enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity.

Performance Comparison

The following table provides a comparative overview of the performance characteristics of these derivatizing agents. Disclaimer: The data presented below is compiled from various literature sources and may not be directly comparable due to differences in experimental conditions. It is intended to serve as a general guide.

Derivatizing AgentDetection MethodTypical Reaction TimeDerivative StabilityTypical LODKey Advantages
This compound HPLC-UV30 minGood~0.5 ng/mLGood UV absorbance, potential for improved chromatography, MS compatibility.
p-Bromophenacyl bromide HPLC-UV30-60 minGood~2 pmolWell-established reagent, reliable performance.
2,4'-Dibromoacetophenone HPLC-UV30-120 minModerate (may require lower temp for unsaturated analytes)Similar to p-bromophenacyl bromideStrong UV absorbance.
Pentafluorobenzyl bromide (PFB-Br) GC-ECD, LC-MS60 minGoodpg/mL range (GC-ECD)Excellent for GC-ECD, versatile for different analytical platforms.
4-Bromomethyl-7-methoxycoumarin HPLC-Fluorescence60-90 minGoodfmol rangeVery high sensitivity with fluorescence detection.
Girard's Reagent T LC-MS60 minGoodVaries with analyte and MS systemSignificantly enhances ESI-MS signal.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the derivatization reaction and the overall analytical method validation workflow.

Derivatization_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_product Product Carboxylic_Acid Carboxylic Acid (Analyte) Reaction_Vial Mix in Acetonitrile Heat at 60°C for 30 min Carboxylic_Acid->Reaction_Vial Deriv_Agent 2-Bromo-5-fluorophenacyl bromide Deriv_Agent->Reaction_Vial Catalyst Catalyst (e.g., DIPEA) Catalyst->Reaction_Vial Derivatized_Analyte Phenacyl Ester Derivative (UV-Active) Reaction_Vial->Derivatized_Analyte Derivatization Validation_Workflow Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for analytical method validation according to ICH guidelines.

Conclusion: Making an Informed Choice

The validation of an analytical method is a cornerstone of reliable scientific data generation. This compound stands as a highly effective derivatizing agent for the analysis of carboxylic acids by HPLC-UV, offering a combination of good reactivity, stable derivative formation, and excellent UV detection characteristics.

While alternatives exist that may offer advantages in specific scenarios, such as higher sensitivity with fluorescence detection or enhanced signal in mass spectrometry, the choice of derivatizing agent should be a deliberate one, based on a thorough understanding of the analytical requirements and the principles of method validation. By following a systematic and scientifically sound validation protocol, researchers can ensure the integrity and trustworthiness of their analytical results, a critical aspect of drug development and scientific research.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 597-606. [Link]

  • Han, D., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 1623, 461159. [Link]

  • Higashi, T. (2017). Derivatization of carboxylic acids for LC and LC/MS. Journal of Pharmaceutical and Biomedical Analysis, 144, 3-17. [Link]

  • Kühnová, V., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Biomedicines, 12(5), 1003. [Link]

Sources

A Senior Scientist's Guide to Derivatization Reagents: A Comparative Analysis of 2-Bromo-5-fluorophenacyl Bromide and Its Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and biological research, the derivatization of analytes is a cornerstone technique for enhancing sensitivity, improving chromatographic resolution, and enabling the detection of otherwise invisible molecules. For decades, phenacyl halides have been reliable workhorses for the derivatization of carboxylic acids, phenols, and thiols, converting them into UV-active esters or ethers suitable for HPLC analysis.

This guide provides an in-depth comparison of the classic reagent, 2-Bromo-5-fluorophenacyl bromide, with a curated selection of modern alternatives. We will move beyond simple cataloging, delving into the mechanistic rationale behind reagent choice, providing field-proven protocols, and presenting a data-driven comparison to empower researchers in selecting the optimal derivatization strategy for their specific analytical challenge.

Section 1: The Benchmark - Understanding this compound

This compound is an α-bromoacetophenone derivative. The presence of the carbonyl group activates the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic substitution. The fluorine and second bromine atoms on the phenyl ring serve to enhance its UV absorbance, providing a distinct chromophore for HPLC-UV detection.

Mechanism of Action:

The primary reaction is a nucleophilic substitution (SN2) reaction. For a carboxylic acid, the process begins with deprotonation by a mild base to form a carboxylate anion. This potent nucleophile then attacks the electrophilic methylene carbon of the phenacyl bromide, displacing the bromide ion and forming a stable, UV-active phenacyl ester.

cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid RCOO- R-COO⁻ (Nucleophile) RCOOH->RCOO- Deprotonation Base Base (e.g., K₂CO₃) Reagent This compound Ester UV-Active Phenacyl Ester Reagent->Ester Salt H-Base⁺ + Br⁻ RCOO-->Ester SN2 Attack

Caption: SN2 derivatization of a carboxylic acid.

Advantages:

  • Reliability: A well-established and predictable reaction.

  • Cost-Effective: Generally less expensive than fluorescent alternatives.

  • Broad Applicability: Effective for a wide range of carboxylic acids, phenols, and thiols.[1][2]

Limitations:

  • Moderate Sensitivity: UV detection limits are often in the nanomole range, which may be insufficient for trace analysis.

  • Reagent Stability: As with many alkylating agents, the reagent can be sensitive to moisture and light.

  • Selectivity: Can react with any sufficiently strong nucleophile present in the sample matrix, potentially leading to interfering peaks.

Section 2: High-Sensitivity Alternatives for Fluorescence Detection

For applications demanding ultra-low detection limits, such as the analysis of signaling molecules or biomarkers in biological fluids, fluorescent derivatization reagents offer a significant advantage in sensitivity, often by orders of magnitude.

Alternative 1: Coumarin-Based Reagents

Coumarins are a class of compounds renowned for their strong native fluorescence. Reagents like 4-(Bromomethyl)-6,7-dimethoxycoumarin operate via the same SN2 mechanism as phenacyl bromides but attach a highly fluorescent tag to the analyte.[3][4][5]

Causality of Experimental Choice: The inclusion of a phase-transfer catalyst, such as 18-crown-6, is a key protocol step.[6] The crown ether complexes the cation (e.g., K⁺ from a K₂CO₃ base), effectively liberating the carboxylate anion from its ion pair. This "naked" anion is a much stronger nucleophile, dramatically accelerating the reaction rate and improving yields, often allowing the reaction to proceed at lower temperatures.[6]

Advantages:

  • Exceptional Sensitivity: Achieves picomole or even femtomole detection limits with HPLC-FLD.[6][7]

  • Stable Derivatives: The resulting coumarin esters are generally stable for chromatographic analysis.[5]

Limitations:

  • Cost: Typically more expensive than traditional UV reagents.

  • Cross-Reactivity: Exhibits reactivity towards other nucleophiles, with a known reactivity hierarchy of Thiols > Carboxylic Acids > some Amines.[8]

Alternative 2: Anthracene-Based Reagents

9-Anthryldiazomethane (ADAM) is a highly reactive reagent that provides a fluorescent tag for carboxylic acids.[7][9]

Mechanism of Action: Unlike the base-catalyzed SN2 reaction, ADAM reacts with carboxylic acids directly. The acidic proton of the carboxyl group protonates the diazo carbon, leading to the loss of nitrogen gas (N₂) and the formation of an anthrylmethyl carbocation. This is immediately captured by the carboxylate anion to form the fluorescent ester.

cluster_intermediate Intermediate RCOOH Carboxylic Acid Protonated Protonated Diazo RCOOH->Protonated ADAM 9-Anthryldiazomethane (ADAM) ADAM->Protonated Carbocation Anthrylmethyl Carbocation + N₂ Protonated->Carbocation Loss of N₂ Ester Fluorescent Ester Carbocation->Ester Nucleophilic Capture

Caption: Catalyst-free derivatization using ADAM.

Advantages:

  • Rapid, Catalyst-Free Reaction: Esterification often proceeds to completion at room temperature without the need for a catalyst.[9]

  • High Sensitivity: Produces intensely fluorescent derivatives for trace-level quantification.[7][10]

Limitations:

  • Reagent Instability: Diazoalkanes are notoriously unstable and can be explosive. They are sensitive to light, heat, and strong acids. Extreme caution is required during handling and storage.

  • Side Reactions: Can potentially react with other acidic protons in the sample.

Section 3: Tailored Alternatives for Mass Spectrometry (LC-MS)

Derivatization for mass spectrometry aims to improve ionization efficiency, introduce a predictable fragmentation pattern, or shift the analyte into a less crowded region of the mass spectrum.

Alternative 3: Charge-Tagging Reagents

For analytes that ionize poorly in electrospray ionization (ESI), "charge-tagging" reagents can be transformative. These reagents covalently attach a permanently charged group to the neutral analyte. A prime example is N-(4-aminomethylphenyl)pyridinium (AMPP) , which is used for carboxylic acids.[11]

Mechanism of Action: This is an amidation reaction, not an alkylation. The carboxylic acid must first be activated, typically using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). The EDAC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the AMPP reagent to form a stable amide bond, incorporating a permanently positive pyridinium group.[7]

Advantages:

  • Dramatically Enhanced ESI Signal: The permanent positive charge ensures efficient ionization in positive-ion mode ESI-MS, significantly lowering detection limits.[11]

  • Predictable Fragmentation: The tag can provide a specific reporter ion upon fragmentation (MS/MS), aiding in identification and quantification.

Limitations:

  • Multi-Step Reaction: Requires an activation step with a coupling agent, adding complexity and potential for side reactions.

  • Matrix Effects: The derivatized analyte may be more susceptible to ion suppression from matrix components.[11]

Alternative 4: Thiol-Specific Reagents

While phenacyl bromides react with thiols, more selective reagents are often preferred to avoid interference. 4,4′-dithiodipyridine (DTDP) is an excellent choice for the derivatization of thiols for LC-MS analysis.[12]

Mechanism of Action: The reaction is a disulfide exchange. The thiol group of the analyte attacks the disulfide bond of DTDP, displacing one molecule of 4-thiopyridone and forming a new, stable mixed disulfide with the other half of the reagent.

Advantages:

  • High Specificity: Highly selective for sulfhydryl (thiol) groups under mild conditions (wine pH).[12]

  • Stable Derivatives: The resulting disulfide derivatives are stable for analysis.[12]

Limitations:

  • Redox Sensitivity: The sample's redox state must be preserved, as thiols can easily oxidize to disulfides, preventing derivatization.

Section 4: Performance Comparison - A Data-Driven Analysis

The choice of reagent is a multi-faceted decision balancing sensitivity, selectivity, cost, and the available instrumentation. The following table synthesizes key performance characteristics to guide this selection process.

Reagent ClassExample ReagentPrimary Target(s)DetectionTypical Reaction ConditionsRelative Sensitivity (LOD)Key AdvantageKey Limitation
Phenacyl Halide This compoundCarboxylic Acids, Phenols, ThiolsHPLC-UV80°C, 30 min, Base catalyst[2]NanomoleReliable, Cost-EffectiveModerate Sensitivity
Coumarin Halide 4-Bromomethyl-6,7-dimethoxycoumarinCarboxylic Acids, Thiols[5][8]HPLC-FLD30-60°C, 20-60 min, Base + Crown Ether[6]Picomole (pg)[6]Excellent SensitivityHigher Cost, Reagent Purity
Diazoalkane 9-Anthryldiazomethane (ADAM)Carboxylic AcidsHPLC-FLDRoom Temp, ~30 min, No Catalyst[9]Picomole[9]Fast, Catalyst-FreeReagent is Unstable/Hazardous
MS Charge-Tag N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic AcidsLC-MS (ESI+)Room Temp, 60 min, EDC Coupling[11]Femtomole (fmol)[11]Enhances MS SignalMulti-step, Matrix Effects[11]
Thiol-Specific 4,4′-dithiodipyridine (DTDP)ThiolsLC-MS/MSRoom Temp, 15 min, pH 4-7[12]ng/L to µg/L[12]High Specificity for ThiolsSample must be non-oxidizing

Section 5: Experimental Protocols

Adherence to a validated protocol is critical for reproducible and accurate results. The following are representative, field-tested protocols for the derivatization of a generic carboxylic acid analyte.

Protocol 1: Derivatization with p-Bromophenacyl Bromide (for HPLC-UV)

This protocol is adapted from established methods for phenacyl esters.[2]

Materials:

  • Analyte solution in a suitable organic solvent (e.g., methanol, acetonitrile).

  • p-Bromophenacyl bromide reagent solution (e.g., 5 mg/mL in acetonitrile).

  • Base catalyst: 1% (v/v) N,N-Diisopropylethylamine (DIPEA) in acetonitrile or saturated KHCO₃.

  • Reaction vials (2 mL, screw-cap).

  • Heating block or water bath.

Procedure:

  • Pipette 100 µL of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the p-Bromophenacyl bromide reagent solution.

  • Add 10 µL of the base catalyst solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 30 minutes.[2]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection or can be diluted with the mobile phase if necessary.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile and water.

  • Detection: UV detector at 254 nm.

Protocol 2: Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (for HPLC-FLD)

This protocol incorporates a phase-transfer catalyst for enhanced efficiency.[5][6]

Materials:

  • Analyte solution.

  • Derivatization reagent: 1 mg/mL 4-Bromomethyl-6,7-dimethoxycoumarin in acetone.

  • Base: Anhydrous potassium carbonate (K₂CO₃) powder.

  • Phase-Transfer Catalyst: 1 mg/mL 18-crown-6 ether in acetone.

  • Reaction vials, heating block.

Procedure:

  • Pipette 100 µL of the dried analyte residue (in acetone) into a reaction vial.

  • Add 50 µL of the derivatization reagent solution.

  • Add 15 µL of the 18-crown-6 solution.[6]

  • Add approximately 2 mg of anhydrous K₂CO₃ powder.

  • Cap the vial, vortex, and heat at 30°C for 20 minutes.[6]

  • Cool to room temperature.

  • Centrifuge or filter to remove the K₂CO₃.

  • Inject an aliquot of the supernatant into the HPLC system.

Typical HPLC-FLD Conditions:

  • Column: C18 reversed-phase.

  • Mobile Phase: Gradient of acetonitrile and water.

  • Detection: Fluorescence detector set to Excitation ≈ 325 nm and Emission ≈ 395 nm.[3]

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured path, which is crucial for maintaining data integrity in a regulated or research environment.

Sample 1. Sample Collection & Preparation Extract 2. Analyte Extraction (e.g., LLE, SPE) Sample->Extract Dry 3. Solvent Evaporation Extract->Dry Deriv 4. Derivatization (Reagent + Heat + Catalyst) Dry->Deriv Analysis 5. LC-UV/FLD/MS Analysis Deriv->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: A typical workflow for derivatization analysis.

Conclusion and Future Perspectives

While this compound and its analogs remain valuable tools for their robustness and cost-effectiveness in routine analysis, the demands of modern research increasingly push analytical limits toward lower concentrations and more complex matrices.

  • For high-sensitivity requirements, coumarin-based reagents like 4-Bromomethyl-6,7-dimethoxycoumarin represent a superior choice, offering a significant boost in performance with a familiar reaction mechanism.

  • For trace analysis in complex biological samples , charge-tagging reagents tailored for LC-MS, such as AMPP, provide the necessary enhancement in ionization efficiency that UV or fluorescence detection cannot.

  • For specific functional groups like thiols, selective reagents such as DTDP minimize interferences and provide cleaner analytical data.

The selection of a derivatization reagent is no longer a one-size-fits-all decision. It is a strategic choice that should be dictated by the analyte's nature, the required sensitivity, the sample matrix, and the available instrumentation. By understanding the chemical mechanisms and performance trade-offs detailed in this guide, researchers can confidently select and implement the optimal derivatization strategy to achieve their analytical goals.

References

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
  • A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection. PubMed,
  • 6-oxy-(acetyl piperazine)
  • New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD.
  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM)
  • 4-Bromomethyl-6,7-dimethoxycoumarin molecular weight and formula. Benchchem,
  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem,
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - CL,
  • Metabolomics relative quantitation with mass - spectrometry using chemical derivatiz
  • 4-Bromomethyl-6,7-dimethoxycoumarin. Chem-Impex,
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Unknown Source,
  • A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ioniz
  • Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. PubMed,
  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
  • Cross-reactivity of 4-Bromomethyl-6,7-dimethoxycoumarin with other functional groups. Benchchem,
  • Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin. Benchchem,
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
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A Senior Application Scientist's Guide to 2-Bromo-5-fluorophenacyl Bromide: A Performance Comparison in Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-Bromo-5-fluorophenacyl bromide as a derivatization reagent, designed for researchers, scientists, and drug development professionals. We move beyond simple protocols to explore the causal chemistry that dictates its performance across various analytical platforms, empowering you to make informed decisions for your analytical challenges.

Introduction: The Analytical Imperative for Derivatization

In analytical chemistry, many molecules, particularly polar compounds like carboxylic and fatty acids, are challenging to analyze directly.[1][2] Their low volatility precludes efficient gas chromatography (GC), and their lack of a strong chromophore limits sensitivity in High-Performance Liquid Chromatography (HPLC) with UV detection.[3] Chemical derivatization is the process of modifying an analyte to enhance its physicochemical properties for analysis, improving volatility, thermal stability, chromatographic separation, and detector response.[2][4]

This compound is an alkylating reagent designed to tag analytes, primarily carboxylic acids, with a phenacyl group. This guide will dissect its performance in HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), comparing it to established alternatives to reveal its optimal applications and limitations.

Mechanism of Action: Creating a Detectable Analyte

The core of this compound's function lies in a classic nucleophilic substitution (SN2) reaction. The carboxylate anion of the target acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable phenacyl ester and the displacement of a bromide ion. This process effectively converts a polar, often non-UV-active acid into a derivative with significantly improved analytical characteristics.

Caption: The SN2 derivatization of a carboxylic acid with this compound.

Performance in High-Performance Liquid Chromatography (HPLC-UV)

For HPLC with UV detection, the primary goal of derivatization is to attach a chromophore—a molecule that strongly absorbs UV light—to the analyte.[3] This is where phenacyl bromide reagents excel.

Key Advantages:

  • Enhanced UV Detection: The phenacyl group is a potent chromophore. By converting a carboxylic acid into its phenacyl ester, the molar absorptivity at wavelengths around 254-260 nm is dramatically increased. This allows for the detection of fatty acids and other carboxylic acids at much lower concentrations than is possible with direct UV detection at low wavelengths (<210 nm).[1][5]

  • Improved Chromatography: The derivatization process transforms a polar acid into a less polar, more hydrophobic ester. This leads to better retention and peak shape on commonly used reversed-phase columns (e.g., C18), moving the analyte away from the solvent front and interferences.

Comparison with an Alternative: p-Bromophenacyl Bromide (BPB) BPB is a classic and widely used derivatizing agent for carboxylic acids.[1] this compound offers a subtle but potentially significant advantage. The addition of a fluorine atom increases the derivative's hydrophobicity, which can lead to longer retention times and potentially better resolution from other components in complex mixtures.

FeatureUnderivatized Carboxylic AcidBPB DerivativeThis compound Derivative
UV Chromophore Weak (requires <210 nm)Strong (Phenacyl group)Strong (Phenacyl group)
Typical λmax ~205 nm~260 nm[6]~260 nm (Expected)
Reversed-Phase RT Very short, near void volumeGood retentionPotentially longer retention due to fluorine
Sensitivity LowHighHigh

Performance in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization can improve ionization efficiency and provide crucial structural information. The unique elemental composition of this compound makes it exceptionally well-suited for mass spectrometry.

Key Advantages:

  • Distinct Isotopic Signature: The most significant advantage is the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[7] This means any fragment containing the derivatizing agent will appear as a pair of peaks (a doublet) of equal intensity, separated by 2 m/z units (M and M+2).[8] This distinctive pattern is a powerful diagnostic tool for instantly identifying derivatized analytes in a complex chromatogram, even at low concentrations.[9]

  • High Mass Defect: The fluorine and bromine atoms provide a high mass tag, shifting the derivative to a higher m/z range, which can help to move it out of the low-mass region often crowded with background ions.

  • Fragmentation Handle: The ester linkage provides a predictable site for fragmentation (e.g., via collision-induced dissociation), aiding in structural confirmation during MS/MS experiments.

Caption: General experimental workflow for LC-MS analysis using derivatization.

A study on perfluorinated carboxylic acids (PFCAs) successfully used the related compound p-bromophenacyl bromide for derivatization prior to LC-UV-ESI-MS/MS analysis.[6] The method yielded excellent conversion rates (86-92%) and successfully eliminated background interference from the LC system, demonstrating the power of this approach for trace analysis in complex environmental samples.[6]

Performance in Gas Chromatography (GC)

The primary purpose of derivatization for GC is to increase the volatility and thermal stability of polar analytes.[1][10][11] Common methods include silylation (e.g., with BSTFA) and esterification to form simple methyl esters (e.g., with BF₃-Methanol).

Assessment of this compound for GC: The formation of a phenacyl ester significantly increases the molecular weight of the analyte. While this does block the polar carboxyl group, the resulting derivative is far less volatile than the derivatives produced by standard GC reagents. Therefore, This compound is generally not a suitable reagent for GC analysis , especially for short to medium-chain carboxylic acids. The high temperatures required to volatilize the phenacyl ester derivative would likely lead to thermal degradation and poor chromatographic performance.

Comparative Table for GC Derivatization Reagents

Reagent/MethodReagent TypeAnalyte GroupDerivative FormedVolatility of DerivativeSuitability for GC
This compound AlkylationCarboxylic AcidsPhenacyl EsterLowPoor
BSTFA / TMCS Silylation-OH, -COOH, -NH₂, -SHTrimethylsilyl (TMS) Ether/EsterHighExcellent
BF₃-Methanol EsterificationCarboxylic AcidsMethyl EsterHighExcellent
Diazomethane AlkylationCarboxylic AcidsMethyl EsterHighExcellent (but toxic)

Experimental Protocol: Derivatization of Fatty Acids for HPLC-UV Analysis

This protocol is adapted from established methods for phenacyl bromide reagents and is designed to ensure high reaction efficiency.[5]

Materials:

  • Sample containing carboxylic acids (e.g., fatty acid extract in a non-polar solvent).

  • This compound solution (10 mg/mL in acetone).

  • Potassium Carbonate (K₂CO₃), anhydrous.

  • 18-Crown-6 (catalyst).

  • Acetone, HPLC grade.

  • Reaction vials (2 mL, screw cap).

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Aliquot 100 µL of the sample into a reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 200 µL of the this compound solution in acetone.

  • Catalyst Addition: Add approximately 2 mg of anhydrous K₂CO₃ and a catalytic amount (~0.5 mg) of 18-Crown-6. The crown ether complexes with the potassium ion, increasing the nucleophilicity of the carboxylate anion and accelerating the reaction.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Cooling & Filtration: Remove the vial from the heat and allow it to cool to room temperature. If necessary, centrifuge to pellet the K₂CO₃.

  • Analysis: Transfer the supernatant to an autosampler vial. The sample is now ready for injection into the HPLC system. A typical starting point for analysis would be a C18 column with a mobile phase of acetonitrile and water.

Conclusion and Recommendations

This compound is a highly effective derivatization reagent with a clear and defined application space. Its performance is dictated by the chemical properties it imparts to the target analyte.

  • Highly Recommended for HPLC-UV: It is an excellent choice for the trace analysis of carboxylic acids, fatty acids, and other analytes with a carboxyl group, providing a strong chromophore for sensitive UV detection and improving chromatographic behavior.

  • Highly Recommended for LC-MS: It is a superior reagent for mass spectrometry applications. The unique bromine isotopic pattern provides an unmistakable signature for confident peak identification, a feature that is invaluable in metabolomics, environmental analysis, and other complex matrix studies.

  • Not Recommended for GC: The reagent produces derivatives with low volatility, making it unsuitable for typical gas chromatography applications. For GC analysis of carboxylic acids, traditional silylation or simple esterification methods remain the methods of choice.

By understanding the underlying chemical principles, researchers can leverage this compound as a powerful tool to overcome analytical challenges in liquid chromatography and mass spectrometry.

References

  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Chemistry LibreTexts. (2023). Derivatization.
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • ChemScene. (n.d.). HPLC Derivatization Reagents.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
  • PubMed. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
  • Autechaux. (n.d.). Exploring 2-Bromo-2'-Fluoroacetophenone: Properties and Applications.
  • Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagent.
  • PubChem. (n.d.). 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.
  • ResearchGate. (2009). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • Thermo Fisher Scientific. (n.d.). 2-Fluorophenacyl bromide, 98%.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitrophenacyl bromide.
  • ChemicalBook. (n.d.). 2-CHLORO-5-FLUOROPHENACYL BROMID.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • NIST. (n.d.). 2-Bromo-5-fluorotoluene. In NIST Chemistry WebBook.
  • ResearchGate. (2010). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • International Journal of Sciences: Basic and Applied Research. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • GSC Biological and Pharmaceutical Sciences. (n.d.). View of Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalist.

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A Head-to-Head Comparison: The Specificity and Selectivity of 2-Bromo-5-fluorophenacyl bromide as a Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitors and covalent modifiers, the α-haloketone family of compounds has long been a cornerstone for probing enzyme active sites and developing therapeutic agents. Among these, phenacyl bromides have distinguished themselves as effective irreversible inhibitors of a variety of enzymes, most notably phospholipase A2 (PLA2). This guide provides an in-depth technical comparison of 2-Bromo-5-fluorophenacyl bromide , placing its performance in context with its more conventional counterpart, p-bromophenacyl bromide, and other alternative reagents. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental data, to provide a clear rationale for its application in research and drug development.

The Rise of Fluorinated Phenacyl Bromides: A Strategic Advantage

The introduction of a fluorine atom onto the phenyl ring of a phenacyl bromide is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a molecule's physicochemical and pharmacological properties.[1][2] In the context of enzyme inhibitors, fluorination can enhance binding affinity, improve metabolic stability, and alter the electronic character of the molecule, potentially leading to increased potency and selectivity.[1][2] This guide will explore whether these theoretical advantages translate to tangible benefits in the case of this compound.

Mechanism of Action: Covalent Modification of Active Site Residues

Phenacyl bromides, including this compound, are classified as affinity labeling agents or irreversible inhibitors.[3] Their reactivity stems from the electrophilic α-carbon, which is susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. The primary target for this class of inhibitors is the imidazole side chain of histidine . The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the histidine attacks the α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable covalent bond.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Reagent [label="this compound", fillcolor="#F1F3F4"]; Enzyme [label="Enzyme Active Site\n(with Histidine)", fillcolor="#F1F3F4"]; TransitionState [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CovalentAdduct [label="Covalently Modified Enzyme\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reagent -> TransitionState [label="Nucleophilic attack\nby Histidine"]; Enzyme -> TransitionState; TransitionState -> CovalentAdduct [label="Bromide departure"];

caption [label="Figure 1: Covalent modification of a histidine residue.", shape=plaintext, fontsize=12]; } .

This covalent modification permanently inactivates the enzyme, making phenacyl bromides valuable tools for identifying active site residues and for developing drugs with a long duration of action.

Performance Comparison: this compound vs. Alternatives

A direct quantitative comparison of this compound with other inhibitors is challenging due to a lack of published data for this specific molecule. However, we can infer its potential performance by examining data for the closely related and extensively studied p-bromophenacyl bromide (pBPB) and other classes of PLA2 inhibitors.

A key study evaluated the inhibitory effects of various compounds on a Ca²⁺-dependent PLA2 from P388D1 cells, a model for intracellular PLA2. The results, summarized in the table below, highlight significant differences in potency.

InhibitorTarget PLA2IC50 (µM)Reference
p-Bromophenacyl bromide (pBPB) P388D1 intracellular PLA2500-600[4][5]
Manoalide P388D1 intracellular PLA216[4][5]
Manoalogue P388D1 intracellular PLA226[4][5]
7,7-dimethyl-5,8-eicosadienoic acid P388D1 intracellular PLA216[4][5]
Arachidonyl trifluoromethyl ketone (AACOCF3) Murine Splenocytes (cellular IL-2 expression)~10 (for >90% inhibition)[6]
p-Bromophenacyl bromide (pBPB) Murine Splenocytes (cellular IL-2 expression)~1 (for >90% inhibition)[6]

Table 1: Comparative inhibitory concentrations of various PLA2 inhibitors.

From this data, several key insights emerge:

  • pBPB shows significantly lower potency against intracellular PLA2 compared to natural products like manoalide and other synthetic inhibitors.[4][5] This suggests that the cellular environment or the specific isoform of PLA2 present in P388D1 cells is less susceptible to inhibition by pBPB.

  • In a different cellular context (murine splenocytes), pBPB demonstrates potent inhibition of a downstream inflammatory response (IL-2 expression), suggesting it can effectively engage its target in some cell types.[6]

  • The fluorinated analogue, This compound , is expected to exhibit altered reactivity and binding affinity due to the electron-withdrawing nature of the fluorine atom. This could potentially lead to enhanced potency compared to pBPB, although direct experimental evidence is needed to confirm this. The fluorine substitution may also influence cell permeability and metabolic stability.[1][2]

Specificity and Selectivity: A Critical Consideration

While the primary target of phenacyl bromides is often reported as histidine, their electrophilic nature means they can potentially react with other nucleophilic residues, such as cysteine and lysine . This lack of absolute specificity is a critical consideration for researchers.

The reactivity of the α-carbon in phenacyl bromides makes them susceptible to attack by the thiolate group of cysteine residues. While there is a lack of direct studies on the reactivity of this compound with cysteine, the general reactivity of α-haloketones with thiols is well-established. Therefore, when using this reagent, it is crucial to consider the possibility of off-target modification of cysteine-containing proteins.

The selectivity of phenacyl bromides for different isoforms of PLA2 (e.g., cytosolic vs. secreted) is also an important factor. The data on pBPB suggests it is a poor inhibitor of the intracellular PLA2 from P388D1 cells, while it is known to be an irreversible inhibitor of extracellular PLA2s.[4][5] This highlights a potential for isoform-specific inhibition among the phenacyl bromide class of compounds, which may be influenced by the substitution pattern on the phenyl ring.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; Prep_Enzyme [label="Prepare Enzyme Solution"]; Prep_Inhibitor [label="Prepare Inhibitor Stock\n(this compound in DMSO)"]; Prep_Substrate [label="Prepare Substrate Solution"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#FFFFFF"; Incubation [label="Pre-incubate Enzyme with Inhibitor"]; Reaction [label="Initiate Reaction with Substrate"]; Measurement [label="Monitor Reaction Progress\n(e.g., fluorescence, absorbance)"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; Kinetics [label="Determine Inhibition Kinetics\n(IC50, Ki)"]; MassSpec [label="Optional: Mass Spectrometry\n(confirm covalent modification)"]; }

Prep_Enzyme -> Incubation; Prep_Inhibitor -> Incubation; Incubation -> Reaction; Prep_Substrate -> Reaction; Reaction -> Measurement; Measurement -> Kinetics; Kinetics -> MassSpec;

caption [label="Figure 2: General workflow for enzyme inhibition assay.", shape=plaintext, fontsize=12]; } .

Experimental Protocols

Synthesis of this compound

Step 1: Grignard Reaction to form the corresponding alcohol.

  • To a solution of 2-bromo-5-fluorobenzaldehyde in anhydrous diethyl ether, add a solution of methylmagnesium bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(2-bromo-5-fluorophenyl)ethanol.

Step 2: Oxidation to 2-bromo-5-fluoroacetophenone.

  • Dissolve the alcohol from the previous step in dichloromethane.

  • Add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain 2-bromo-5-fluoroacetophenone.

Step 3: Bromination to this compound.

  • Dissolve 2-bromo-5-fluoroacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.[7]

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • After the addition is complete, continue stirring for a short period.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the crude product by recrystallization.[7]

General Protocol for Phospholipase A2 Inhibition Assay

The following is a general protocol for a fluorometric PLA2 assay that can be adapted for use with this compound.

Materials:

  • Purified PLA2 enzyme

  • Fluorogenic PLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent fatty acid at the sn-2 position)

  • Assay buffer (e.g., Tris-HCl or HEPES with CaCl₂)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In the wells of the microplate, add the diluted inhibitor solutions or the vehicle control.

  • Add the PLA2 enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37 °C) to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the fluorogenic PLA2 substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Self-Validation:

To ensure the validity of the results, it is crucial to include several controls:

  • No enzyme control: To measure background fluorescence from the substrate.

  • No inhibitor control (vehicle control): To determine the maximal enzyme activity.

  • Positive control inhibitor: A known PLA2 inhibitor to validate the assay system.

For irreversible inhibitors like this compound, it is also important to assess the time-dependency of the inhibition. This can be done by varying the pre-incubation time of the enzyme with the inhibitor.

Conclusion and Future Directions

This compound represents a potentially valuable tool for researchers studying enzymes that are susceptible to modification by α-haloketones, particularly phospholipase A2. The presence of the fluorine atom is anticipated to modulate its reactivity and biological properties compared to its non-fluorinated counterpart, p-bromophenacyl bromide. However, a significant gap exists in the literature regarding the specific quantitative characterization of its inhibitory potency, selectivity, and off-target effects.

Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of this compound with pBPB and other PLA2 inhibitors to determine its relative potency and selectivity for different PLA2 isoforms.

  • Mass spectrometry-based proteomics: Utilizing mass spectrometry to identify the specific amino acid residues modified by this compound and to assess its off-target reactivity on a proteome-wide scale.

  • Cell-based assays: Evaluating the efficacy of this compound in cellular models of inflammation and other diseases where PLA2 plays a critical role.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound as a specific and selective chemical probe and a lead compound for drug development.

References

  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. (URL: )
  • Assaying phospholipase A2 activity. (URL: [Link])

  • Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. (URL: [Link])

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (URL: )
  • Mastering Fluorinated Compound Synthesis with 2-Bromo-5-fluorobenzyl Bromide. (URL: Not available)
  • Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. (URL: [Link])

  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (URL: [Link])

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (URL: [Link])

  • A Real-Time Fluorogenic Phospholipase A2 Assay for Biochemical and Cellular Activity Measurements. (URL: [Link])

  • Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. (URL: [Link])

  • p-BROMOPHENACYL BROMIDE. (URL: [Link])

  • Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2. (URL: [Link])

  • 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide. (URL: [Link])

  • Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2. (URL: [Link])

  • Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. (URL: [Link])

  • Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator. (URL: [Link])

  • THE KINETICS OF MULTIPLE ENZYME INHIBITION. (URL: [Link])

  • RATIONAL IRREVERSIBLE ENZYME INHIBITION. (URL: [Link])

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (URL: [Link])

  • 5.4: Enzyme Inhibition. (URL: [Link])

  • 2'-Bromo-5'-fluoro-3'-hydroxyphenacyl bromide. (URL: [Link])

  • Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation. (URL: [Link])

  • Publications - Proteomics & Bioanalytical Mass Spectrometry Lab. (URL: [Link])

  • 4',5'-Dibromo-2'-fluorophenacyl bromide. (URL: [Link])

  • 2-Bromo-5-fluorobenzaldehyde. (URL: [Link])

  • Biological Buffers. (URL: [Link])

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A Senior Application Scientist's Guide to Carboxylic Acid Derivatization for HPLC Analysis: A Comparative Cross-Validation of 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Carboxylic Acids

In the landscape of analytical chemistry and drug development, the accurate quantification of carboxylic acids—from fatty acids in metabolic studies to acidic drug candidates and their metabolites—is a frequent and critical task. High-Performance Liquid Chromatography (HPLC) is the workhorse for such analyses. However, many carboxylic acids lack a strong native chromophore or fluorophore, rendering them nearly invisible to standard UV or fluorescence detectors and resulting in poor sensitivity.

Pre-column derivatization is a powerful strategy to overcome this limitation. By chemically attaching a "tag" to the carboxylic acid, we can dramatically enhance its detectability. This guide provides an in-depth, comparative analysis of derivatization reagents, with a special focus on cross-validating the performance of 2-Bromo-5-fluorophenacyl bromide against established alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to select and optimize the ideal derivatization strategy for your analytical needs.

The Chemistry of Derivatization: Understanding the "Why"

The most common and robust method for derivatizing carboxylic acids for HPLC analysis is through esterification. The target reagent for this guide, this compound, belongs to the α-haloketone class, which reacts with carboxylates via a classic bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Derivatization Mechanism

The process involves the carboxylate anion acting as a nucleophile, attacking the electrophilic carbon atom bearing the bromine, and displacing the bromide ion to form a stable phenacyl ester. This new ester carries the phenacyl group, which is a strong chromophore, allowing for sensitive UV detection.

G cluster_0 Step 1: Deprotonation (Base Catalysis) cluster_1 Step 2: Nucleophilic Attack (SN2) R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- Deprotonation Base Base (e.g., DIPEA) Base-H+ Protonated Base Base->Base-H+ Carboxylate Carboxylate Anion Reagent Phenacyl Bromide (Ar-CO-CH2-Br) TS [Transition State]‡ Carboxylate->TS Reagent->TS Ester Phenacyl Ester (Ar-CO-CH2-O-CO-R) TS->Ester Br- Bromide Ion TS->Br-

Caption: SN2 mechanism for phenacyl bromide derivatization.

This reaction is typically facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form the more potent carboxylate nucleophile without competing in the reaction[1][2]. To further enhance the reaction rate, particularly in non-polar solvents, a phase-transfer catalyst like 18-crown-6 ether can be employed. This macrocyclic ether sequesters the potassium cation (if a potassium salt of the acid is used), leaving a highly reactive, "naked" carboxylate anion in the organic phase[3][4][5].

Performance Cross-Validation: this compound vs. The Field

While direct, published comparative studies featuring this compound are scarce, we can reliably cross-validate its expected performance by examining the structure-activity relationships of substituted phenacyl bromides and comparing them to widely-used UV and fluorescent alternatives.

The Competitors:
  • This compound (Target Reagent - UV): The subject of our analysis.

  • 4-Bromophenacyl bromide (pBPB) (UV Benchmark): A widely used, cost-effective, and well-documented UV-tagging reagent[3][6].

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) (Fluorescence Benchmark): A popular fluorescent reagent that offers significantly higher sensitivity than UV-based tags[5][7].

Key Performance Metrics: A Comparative Analysis

1. Reactivity and Reaction Time:

The rate of the SN2 reaction is highly dependent on the electrophilicity of the α-carbon and steric hindrance around the reaction center.

  • Electronic Effects: Electron-withdrawing groups (like fluorine and bromine) on the phenyl ring increase the partial positive charge on the carbonyl carbon, which is relayed to the adjacent α-carbon, making it more susceptible to nucleophilic attack. This generally increases the reaction rate.

  • Steric Effects: Substituents in the ortho position (like the 2-Bromo group on our target reagent) can sterically hinder the approach of the carboxylate nucleophile, significantly decreasing the reaction rate.

A key study on the reactivity of substituted phenacyl bromides demonstrated that meta and para electron-withdrawing substituents increase the rate of nucleophilic substitution, while ortho substituents, regardless of their electronic nature, diminish the reactivity due to steric hindrance and repulsive electronic effects[8].

Inference for this compound:

  • The 5-fluoro group (a meta-substituent) is electron-withdrawing and is expected to increase the reaction rate compared to an unsubstituted phenacyl bromide.

  • The 2-bromo group (an ortho-substituent) is expected to decrease the reaction rate due to steric hindrance.

The net effect is a predicted reactivity that is likely slower than that of 4-Bromophenacyl bromide, where the bromo group is in the para position and only provides electronic activation without steric hindrance. Fluorescent reagents like Br-Mmc often require similar or slightly longer reaction times but are chosen for their detection sensitivity rather than reaction speed.

2. Detection Sensitivity (LOD/LOQ) and Wavelength:

The ultimate goal of derivatization is to enhance detection. The choice between a UV or fluorescent tag is the single most important factor for sensitivity.

  • UV Chromophores: Phenacyl esters possess strong UV absorbance. The position and nature of substituents on the phenyl ring influence the maximum absorbance wavelength (λmax). Unsubstituted phenacyl esters absorb around 242 nm[2][9]. The para-bromo substitution in pBPB shifts the λmax to approximately 260 nm, a region with less interference from common HPLC solvents[3]. For 2-Bromo-5-fluorophenacyl esters, the λmax is expected to be in a similar 255-265 nm range.

  • Fluorophores: Fluorescent reagents like Br-Mmc operate on a different principle. They absorb light at a specific excitation wavelength (λex) and emit it at a longer wavelength (λem). Fluorescence detection is inherently more sensitive than UV absorbance because it measures an emission signal against a dark background, leading to significantly lower limits of detection (LOD), often in the picomole to femtomole range[7].

3. Derivative Stability:

The resulting ester bond must be stable enough to withstand the sample preparation and HPLC analysis conditions. Phenacyl esters are generally stable under typical reversed-phase HPLC conditions (e.g., acetonitrile/water mobile phases, mild pH). Stability-indicating HPLC methods can be developed to confirm that the derivative does not degrade during analysis[10][11]. There is no reason to believe that the esters formed from this compound would be significantly less stable than those from pBPB.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics, combining published data for the benchmark reagents with scientifically inferred data for this compound.

ParameterThis compound4-Bromophenacyl bromide (pBPB)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Detection Method UV AbsorbanceUV AbsorbanceFluorescence
Est. λmax / λex; λem ~255-265 nm~260 nm[3]~325 nm; ~395 nm
Relative Reactivity Moderate (Slower than pBPB)HighModerate to High
Typical Reaction Time Inferred: 30-60 min15-30 min30-60 min
Typical Reaction Yield Inferred: Good to Excellent (>85%)86-92%[3]Good to Excellent (>90%)
Limit of Detection (LOD) Inferred: Low nmol to high pmol~0.5 nmol[12], <5 ng/mL[3]Picomole range
Primary Advantage Good UV tag with potentially unique chromatographic propertiesCost-effective, well-established UV tagExtremely high sensitivity
Primary Disadvantage Slower reactivity due to ortho-substituent; limited direct dataLower sensitivity compared to fluorescenceHigher reagent cost; potential for photo-bleaching

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method relies on a robust and reproducible protocol. Below are detailed, step-by-step methodologies for derivatization using phenacyl bromide and a fluorescent alternative.

Workflow Overview

Caption: General workflow for pre-column derivatization of carboxylic acids.

Protocol 1: UV Derivatization with Phenacyl Bromides (e.g., this compound or 4-Bromophenacyl bromide)

This protocol is adapted from established methods for pBPB and is suitable for the target compound[3].

Materials:

  • Carboxylic acid sample

  • Acetonitrile (ACN), HPLC grade

  • Derivatizing Reagent Solution: 0.05 M solution of the chosen phenacyl bromide in ACN.

  • Catalyst Solution: 0.025 M 18-Crown-6 ether in ACN.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reaction vials (2 mL) with screw caps.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the carboxylic acid sample (or a dried extract) in 200 µL of ACN in a reaction vial.

  • Base Addition: Add 10 µL of DIPEA to the sample solution. Mix gently. The base neutralizes the acidic proton to form the carboxylate anion.

  • Reagent Addition: Add 200 µL of the Derivatizing Reagent Solution and 100 µL of the Catalyst Solution to the vial. The crown ether facilitates the reaction by creating a more reactive "naked" anion.

  • Reaction: Cap the vial tightly and heat at 75°C for 30 minutes (for pBPB) to 45 minutes (estimated for this compound). This provides the activation energy for the SN2 reaction.

  • Cooling & Dilution: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection or can be diluted with the mobile phase if necessary. Analyze using a reversed-phase C18 column with a UV detector set to the appropriate λmax (~260 nm).

Protocol 2: Fluorescence Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol leverages the high sensitivity of fluorescence detection.

Materials:

  • Carboxylic acid sample

  • Acetone, HPLC grade

  • Br-Mmc Reagent Solution: 2 mg/mL solution of Br-Mmc in acetone.

  • Catalyst Solution: 2 mg/mL solution of 18-Crown-6 ether in acetone.

  • Base: Anhydrous potassium carbonate (K₂CO₃), powdered.

Step-by-Step Methodology:

  • Sample Preparation: Place the carboxylic acid sample (or a dried extract) in a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of the Br-Mmc Reagent Solution, 50 µL of the Catalyst Solution, and approximately 5 mg of anhydrous K₂CO₃. The solid base deprotonates the acid at the liquid-solid interface, a process enhanced by the phase-transfer catalyst.

  • Reaction: Cap the vial tightly and heat at 60°C for 45 minutes.

  • Cooling & Filtration: Allow the vial to cool to room temperature. Add 500 µL of mobile phase and vortex. Filter the solution through a 0.45 µm syringe filter to remove the insoluble K₂CO₃ before injection.

  • Analysis: Inject the filtered solution into an HPLC system equipped with a fluorescence detector (e.g., λex = 325 nm, λem = 395 nm) and a C18 column.

Conclusion and Recommendations

The derivatization of carboxylic acids is an indispensable technique for achieving high-sensitivity analysis in HPLC. This guide demonstrates that while This compound is a viable UV-tagging reagent, its performance must be carefully considered in the context of established alternatives.

  • For Routine UV-Based Analysis: 4-Bromophenacyl bromide (pBPB) remains the gold standard. It offers a combination of high reactivity, good derivative stability, cost-effectiveness, and a favorable UV absorbance maximum. It should be the first choice for developing new UV-based methods.

  • For Highest Sensitivity: When low limits of detection are paramount, a fluorescent reagent such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is unequivocally superior. The move to fluorescence detection can improve sensitivity by orders of magnitude, justifying the higher reagent cost and potentially longer reaction times.

  • Niche Applications for this compound: The unique substitution pattern of this compound may offer advantages in specific, complex chromatographic challenges. The presence of three halogen atoms (2x Br, 1x F) could alter the retention behavior on certain stationary phases, potentially providing selectivity for separating co-eluting analytes that are problematic with other reagents. However, its slower predicted reaction kinetics due to the ortho-bromo group must be factored into method development.

Ultimately, the choice of derivatization reagent is a balance of required sensitivity, analysis time, cost, and the specific demands of the analytical problem. By understanding the underlying chemical principles and leveraging the comparative data presented, researchers can confidently select and implement a robust, self-validating derivatization strategy for the successful analysis of carboxylic acids.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Chen, H., & Anderson, R. E. (1992). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 578(1), 124-129. [Link]

  • Bodoprost, J., & Rosemeyer, H. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. International Journal of Molecular Sciences, 8(11), 1111–1124. [Link]

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]

  • Knapp, D. R. (1979).
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  • Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801. [Link]

  • Wikipedia contributors. (2023, December 27). N,N-Diisopropylethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Lingeman, H., & Underberg, W. J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99–107. [Link]

  • Gfeller, J. C., Huen, J. M., & Thevenin, J. P. (1978). Fluorescence labelling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Journal of Chromatography A, 166(1), 133-140. [Link]

  • YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. [Link]

  • Vanhaecke, F. et al. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 33(11), 1895-1903. [Link]

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A Guide to 2-Bromo-5-fluorophenacyl Bromide: Leveraging the Power of the Fluorine Tag in NMR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the intricate dance of biomolecules—their structural changes, interactions, and dynamics—is a paramount challenge. While proton (¹H) NMR is a cornerstone of structural biology, its utility diminishes with increasing molecular size, leading to crowded, indecipherable spectra. This guide provides an in-depth exploration of a powerful alternative: Fluorine-19 (¹⁹F) NMR spectroscopy, specifically highlighting the distinct advantages conferred by using 2-Bromo-5-fluorophenacyl bromide as a site-specific labeling agent. We will move beyond a simple listing of properties to explain the causal science behind its efficacy, providing field-proven protocols and comparative data to empower your next breakthrough.

The ¹⁹F Nucleus: Nature's Premier NMR Spy

The unique nuclear properties of the fluorine-19 isotope make it an almost ideal probe for biological NMR studies.[1][2][3] Unlike the protons and carbons that form the backbone of all biological macromolecules, fluorine is virtually absent from living systems.[4][5] This bio-orthogonality means that when a ¹⁹F-containing probe is introduced, it provides a clean, background-free signal—a single, unambiguous window into the local environment of the tag.[6][7]

The core advantages of the ¹⁹F nucleus over the conventional ¹H nucleus are summarized below.

PropertyFluorine-19 (¹⁹F)Proton (¹H)Advantage for ¹⁹F NMR
Natural Abundance 100%99.98%No expensive isotopic enrichment required for the probe.[2][8]
Nuclear Spin (I) 1/21/2Yields sharp, simple NMR signals without quadrupolar broadening.[9][10]
Relative Sensitivity 83%100%High intrinsic sensitivity, approaching that of protons, allowing for detection at low concentrations.[6][11]
Chemical Shift Range ~800 ppm~15 ppmExceptional Resolution. The vast chemical shift dispersion minimizes signal overlap and makes the ¹⁹F nucleus exquisitely sensitive to subtle changes in its local electronic environment.[2][4][6]
Biological Abundance Essentially zeroUbiquitousZero Background. The NMR spectrum is free from interfering signals from the biological matrix (e.g., protein, buffer).[5][7]

The most profound advantage lies in its expansive chemical shift range. This property means that even minor perturbations in the probe's surroundings—caused by protein folding, ligand binding, or a conformational shift—can induce large, easily quantifiable changes in the ¹⁹F resonance frequency.[4][8][12][13]

This compound: A Precision Tool for Site-Specific Interrogation

To harness the power of ¹⁹F NMR, one must first introduce the fluorine atom into the biomolecule of interest. This compound is a bifunctional reagent designed for this purpose. Its structure consists of two key components:

  • The Phenacyl Bromide Moiety: The α-bromoketone is a reactive electrophile that acts as a chemoselective alkylating agent. It preferentially forms a stable covalent bond with soft nucleophiles, most notably the thiol side chain of cysteine residues and, to a lesser extent, the imidazole side chains of histidine residues. This reactivity allows for the targeted installation of the probe at specific, often functionally important, locations within a protein's structure.

  • The Fluorophenyl Ring: This is the reporter group. The fluorine atom attached to the aromatic ring is the NMR-active nucleus whose signal will be monitored. Its position on the ring influences its chemical properties and baseline chemical shift.

The covalent labeling reaction provides a robust, permanent attachment of the ¹⁹F probe to the protein target.

Caption: Covalent labeling of a protein cysteine residue.

Comparative Advantages in Modern NMR Applications

The use of this compound offers distinct advantages over non-fluorinated alternatives (e.g., 2-bromoacetophenone) and provides unique capabilities for complex biological questions.

Advantage 1: Unparalleled Sensitivity to Molecular Environment

The core utility of the fluorine tag is its function as a sensitive reporter of its local environment. Because the ¹⁹F chemical shift is dominated by the paramagnetic shielding term, it is exquisitely sensitive to van der Waals contacts, solvent exposure, and local electrostatic fields.[8]

Consider a labeled enzyme that undergoes a conformational change upon binding to its substrate.

  • State A (Apo/Unbound): The fluorine tag resides in a specific environment, for example, partially exposed to the solvent. This results in a sharp signal at a characteristic chemical shift (δ₁) in the ¹⁹F NMR spectrum.

  • State B (Substrate-Bound): Substrate binding induces a conformational change, causing the domain with the fluorine tag to move. The tag might now be in a more hydrophobic pocket, buried within the protein. This new environment alters the electronic shielding around the ¹⁹F nucleus, causing its signal to shift to a new frequency (δ₂).

This change (Δδ = |δ₁ - δ₂|) is often large and easily measured, providing direct evidence of the conformational change.[4][14] This principle is invaluable for studying allostery, protein folding, and the mechanism of action of enzymes.[13]

cluster_protein ¹⁹F-Labeled Protein cluster_nmr Resulting ¹⁹F NMR Spectrum Apo Apo State Fluorine tag is solvent-exposed Bound Bound State Fluorine tag is buried in hydrophobic pocket Apo->Bound + Ligand Spectrum Signal 1 at δ₁      Signal 2 at δ₂     ▲                    ▲ Apo->Spectrum Gives rise to... Bound->Spectrum Gives rise to...

Caption: ¹⁹F chemical shift reports on protein conformational state.

Advantage 2: Probing Large Proteins and Complexes

For proteins larger than ~40 kDa, ¹H-¹⁵N HSQC spectra often suffer from severe line broadening and signal overlap, making them difficult to interpret. ¹⁹F NMR circumvents this issue. Because you are observing a single nucleus per labeling site in a spectrum with no background, the complexity of the spectrum does not increase with the size of the protein.[4][8] This allows for the study of large, multi-domain proteins and even entire protein complexes, systems that are often intractable by other high-resolution NMR methods.[4]

Advantage 3: Accelerating Fragment-Based Drug Discovery (FBDD)

FBDD relies on identifying low-molecular-weight fragments that bind weakly to a target.[15] ¹⁹F NMR is an exceptionally powerful tool for this screening process.[7][16]

  • Protein-Observed ¹⁹F NMR (PrOF NMR): A ¹⁹F-labeled protein is screened against a library of non-fluorinated fragments. A change in the protein's ¹⁹F chemical shift upon addition of a fragment is a direct indication of binding at or near the labeling site.[14][17] This method is fast, requires minimal protein, and can even be performed on protein mixtures.[13]

  • Ligand-Observed ¹⁹F NMR: A library of fluorine-containing fragments is screened against an unlabeled target protein. Changes in the fragments' ¹⁹F signals (chemical shift, line broadening) indicate a binding event.[7][15] The wide chemical shift window allows for the screening of fragment cocktails, dramatically increasing throughput.[7]

Experimental Guide: A Validated Protocol for Labeling and Analysis

This section provides a self-validating, step-by-step protocol for labeling a cysteine-containing protein with this compound and acquiring ¹⁹F NMR data.

Part A: Cysteine-Specific Protein Labeling

Rationale: This protocol is designed to maximize labeling efficiency while minimizing protein degradation. The use of a reducing agent (TCEP) ensures the target cysteine is in its reactive free-thiol state. The reaction is quenched to prevent non-specific modification.

Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., HEPES or Phosphate, pH 7.0-7.5). Avoid Tris buffer as its primary amine can react with the reagent.

  • This compound (stock solution in DMSO or DMF).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Quenching reagent (e.g., L-cysteine or Dithiothreitol - DTT).

  • Dialysis tubing or centrifugal concentrators for buffer exchange.

Procedure:

  • Protein Preparation: Prepare the protein solution to a concentration of 50-100 µM. Add TCEP to a final concentration of 1 mM to ensure all cysteine residues are fully reduced. Incubate for 30 minutes at room temperature.

  • Reagent Addition: While gently stirring the protein solution, add a 5 to 10-fold molar excess of the this compound stock solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 5% (v/v).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect the reaction from light, as phenacyl compounds can be light-sensitive.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any excess, unreacted phenacyl bromide. Incubate for 30 minutes.

  • Purification: Remove the unreacted labeling reagent, quencher, and organic solvent by extensive dialysis against the desired NMR buffer or by using centrifugal concentrators to perform buffer exchange.

  • Verification (Optional but Recommended): Confirm successful labeling and protein integrity using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the tag.

Part B: ¹⁹F NMR Data Acquisition

Rationale: Proper setup of the NMR experiment is critical for acquiring high-quality data. A long relaxation delay (D1) is used to ensure full relaxation of the ¹⁹F nucleus, which is crucial for quantitative analysis. A reference compound is included for accurate chemical shift calibration.

Instrumentation:

  • NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: Concentrate the labeled protein to 25-100 µM in the final NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.2). Add 5-10% D₂O for signal locking. Add a small, known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Lock the spectrometer on the D₂O signal.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Experiment: Standard 1D ¹⁹F pulse-acquire experiment (proton decoupling is often beneficial to increase signal sharpness).

    • Spectral Width: ~200 ppm, centered around the expected chemical shift region.

    • Acquisition Time (at): ~0.5 s.

    • Relaxation Delay (d1): 2-3 s (ensure d1 > 5 * T₁ for quantitative results).

    • Number of Scans (ns): 1024 to 4096, depending on protein concentration.

  • Data Processing: Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio. Fourier transform, phase, and baseline correct the spectrum. Calibrate the chemical shift axis using the reference compound.

P1 Prepare Protein (Reduce with TCEP) P2 Add 2-Bromo-5-fluorophenacyl bromide (5-10x excess) P1->P2 P3 Incubate (2-4h RT or O/N 4°C) Protect from light P2->P3 P4 Quench Reaction (e.g., with L-cysteine) P3->P4 P5 Purify Labeled Protein (Dialysis or Buffer Exchange) P4->P5 P6 Prepare NMR Sample (Add D₂O and Reference) P5->P6 P7 Acquire 1D ¹⁹F NMR Spectrum P6->P7 P8 Process Data and Analyze P7->P8

Caption: Experimental workflow from protein labeling to NMR analysis.

Conclusion

The fluorine tag in this compound is more than just an alternative NMR probe; it is a strategic tool that unlocks new frontiers in the study of biomolecular systems. Its combination of high sensitivity, zero biological background, and exquisite responsiveness to its environment provides a powerful, high-resolution window into protein conformation, dynamics, and interactions.[1][3] By enabling the study of large, complex systems and streamlining screening campaigns in drug discovery, this approach overcomes many limitations of traditional NMR, empowering researchers to answer questions that were once beyond their reach.

References

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  • BenchChem. A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
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A Comparative Guide to the Efficacy of 2-Bromo-5-fluorophenacyl Bromide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids in complex biological matrices is a persistent challenge. Their inherent chemical properties—high polarity and lack of a strong chromophore—necessitate a derivatization step to enhance their detectability and improve chromatographic performance. This guide provides an in-depth technical comparison of derivatization reagents for fatty acid analysis, with a special focus on the potential efficacy of 2-Bromo-5-fluorophenacyl bromide. While direct, peer-reviewed applications of this compound for fatty acid analysis are not extensively documented, this guide will extrapolate its potential performance based on the well-established chemistry of related phenacyl bromides and the influence of halogen substitution.

The Rationale for Derivatization in Fatty Acid Analysis

Free fatty acids present a number of analytical hurdles. Their carboxylic acid group makes them highly polar, leading to poor retention and peak shape in reversed-phase liquid chromatography. Furthermore, they lack a native chromophore or fluorophore, resulting in poor sensitivity with UV or fluorescence detectors.[1] Derivatization addresses these issues by converting the carboxylic acid into an ester with a desirable tag—one that is less polar and possesses a strong UV-absorbing or fluorescent moiety. For mass spectrometry applications, derivatization can introduce a readily ionizable group, significantly enhancing signal intensity.

A Comparative Analysis of Derivatization Reagents

The ideal derivatization reagent should offer a combination of high reaction efficiency under mild conditions, produce a stable derivative, and provide a significant enhancement in detection sensitivity. Here, we compare this compound with other commonly used reagents.

This compound: A Profile

This compound is a halogenated phenacyl bromide that, while not widely cited for fatty acid analysis, possesses several features that suggest its potential as an effective derivatization reagent. The phenacyl bromide moiety is a well-known reagent for converting carboxylic acids into their corresponding phenacyl esters, which are highly UV-active.[2][3] The presence of both a bromine and a fluorine atom on the phenyl ring is expected to influence the reagent's properties in several ways:

  • Enhanced UV Response: The halogen substituents may lead to a bathochromic (red) shift in the UV absorbance maximum of the resulting ester, potentially moving it to a region with less interference from the sample matrix.

  • Improved Chromatographic Separation: The increased hydrophobicity of the derivative could lead to better retention and resolution in reversed-phase chromatography.

  • Distinct Mass Spectrometric Signature: For LC-MS applications, the bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which can aid in the identification of the derivatized fatty acids.

Established Alternatives to this compound

A number of alternative reagents are well-established for fatty acid derivatization, each with its own set of advantages and disadvantages.

  • p-Bromophenacyl Bromide (PBPB): This is one of the most commonly used phenacyl bromides for fatty acid analysis.[4][5] It reacts with carboxylic acids to form p-bromophenacyl esters, which have a strong UV absorbance around 260 nm.[6]

  • 2,4'-Dibromoacetophenone: Similar to PBPB, this reagent also forms UV-active esters. A modified, more efficient derivatization procedure using this reagent has been reported to decrease the risk of degradation and isomerization of unsaturated fatty acids.[7]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly well-suited for gas chromatography with electron capture detection (GC-ECD) due to the high electron affinity of the pentafluorobenzyl group. It is also used for LC-MS analysis.[8]

  • Fluorescent Labeling Reagents: For applications requiring very high sensitivity, fluorescent tags such as 9-anthryldiazomethane (ADAM) are employed. These reagents form highly fluorescent esters that can be detected at picomole levels.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound (with projected values based on related compounds) and its alternatives.

Derivatization ReagentDetection MethodTypical Reaction ConditionsDerivative StabilityLimit of Detection (LOD)Key AdvantagesPotential Disadvantages
This compound HPLC-UV, LC-MSProjected: 60-80°C, 30-60 minProjected: GoodProjected: Low ng/mLPotentially enhanced UV response and distinct MS signature.Lack of established protocols and validation data.
p-Bromophenacyl Bromide (PBPB) HPLC-UV85°C, 15-30 min[4]Good~2 pmol[4]Well-established methods, good sensitivity.Requires heating, potential for side reactions.
2,4'-Dibromoacetophenone HPLC-UV40°C, 30 min[7]Goodpg range[7]Milder reaction conditions, high sensitivity.Less commonly used than PBPB.
Pentafluorobenzyl Bromide (PFBBr) GC-ECD, LC-MS60°C, 30-60 min[8]GoodSub-pg for GC-ECDExcellent sensitivity for GC-ECD, good for LC-MS.Requires careful handling due to lachrymatory nature.[9]
9-Anthryldiazomethane (ADAM) HPLC-FluorescenceRoom temperatureModeratepmol to fmol rangeVery high sensitivity, mild reaction conditions.Reagent can be unstable, potential for fluorescent quenching.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of fatty acids using phenacyl bromides.

Protocol 1: Derivatization of Fatty Acids with p-Bromophenacyl Bromide

This protocol is adapted from established methods for the analysis of fatty acids in serum.[4]

  • Sample Preparation: Extract total lipids from the biological sample using a suitable method (e.g., a modified Dole extraction).

  • Derivatization:

    • Transfer the fatty acid extract to a reaction vial and evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of a 5 g/L solution of p-bromophenacyl bromide in acetone and 50 µL of a 2 g/L solution of triethylamine in acetone.

    • Seal the vial and heat at 85°C for 15 minutes.

    • Cool the reaction mixture to room temperature.

  • Analysis: The derivatization mixture can be directly injected into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 3 µm particle size).

      • Mobile Phase: Isocratic elution with acetonitrile/water.

      • Detection: UV at 260 nm.

Protocol 2: Projected Derivatization Protocol for this compound

This hypothetical protocol is based on standard procedures for phenacyl bromide derivatization. Optimization would be required for specific applications.

  • Sample Preparation: As in Protocol 1.

  • Derivatization:

    • Evaporate the fatty acid extract to dryness.

    • Reconstitute the residue in 100 µL of acetonitrile.

    • Add 50 µL of a 5 g/L solution of this compound in acetonitrile and 10 µL of a suitable catalyst (e.g., triethylamine or diisopropylethylamine).

    • Seal the vial and heat at 70°C for 45 minutes.

    • Cool the reaction mixture to room temperature.

  • Analysis:

    • HPLC-UV:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Gradient elution with acetonitrile and water.

      • Detection: UV, with the optimal wavelength to be determined (projected to be in the 260-280 nm range).

    • LC-MS/MS:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

      • Detection: Multiple reaction monitoring (MRM) for targeted quantification.

Visualizing the Workflow and Chemistry

Derivatization Reaction

The following diagram illustrates the general reaction between a fatty acid and a phenacyl bromide derivative.

G FattyAcid Fatty Acid (R-COOH) Reaction Esterification FattyAcid->Reaction PhenacylBromide This compound PhenacylBromide->Reaction Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reaction Facilitates deprotonation Derivative Phenacyl Ester Derivative Reaction->Derivative G start Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction start->extraction derivatization Derivatization with Phenacyl Bromide extraction->derivatization analysis HPLC-UV or LC-MS/MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data end Results data->end

Caption: Workflow for fatty acid analysis in biological samples.

Conclusion and Future Outlook

While this compound is not yet a mainstream reagent for fatty acid derivatization, its chemical structure suggests several potential advantages, including enhanced UV detection and a unique mass spectrometric signature. Further research is needed to establish optimized reaction conditions and to validate its performance against established reagents in various biological matrices. The protocols and comparative data presented in this guide provide a solid foundation for researchers interested in exploring the utility of this and other novel derivatization agents for the sensitive and reliable quantification of fatty acids.

References

  • Agins, H., et al. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 452, 443-457. [Link]

  • Li, Q., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1236, 74-81. [Link]

  • MSU-DOE Plant Research Laboratory. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Michigan State University. [Link]

  • 2-Bromo-5-fluoro-4-nitrophenacyl bromide. PubChem. [Link]

  • Krug, H., & Muthing, J. (1993). Fast HPLC determination of serum free fatty acids in the picomole range. Clinical Chemistry, 39(5), 825-832. [Link]

  • Glotzbach, B., et al. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Journal of Liquid Chromatography & Related Technologies, 30(15), 2221-2232. [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]

  • Wu, H., et al. (2017). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 40(1), 13-27. [Link]

  • Analysis of free fatty acids and fatty acid phenacyl esters in vegetable oils and margarine by capillary electrochromatography. PubMed. [Link]

  • Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 549-562. [Link]

  • PHENACYL BROMIDE. Organic Syntheses. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide. PubChem. [Link]

  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Bromo-5-fluorophenacyl bromide. As a halogenated α-bromo ketone, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal pathway. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, protecting both laboratory personnel and the environment. The procedures outlined herein are grounded in established safety data and best practices for chemical waste management.

Part 1: Hazard Profile & Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a reactive organic compound whose risks must be actively managed.

The primary causality for its hazardous nature stems from its structure: it is an α-halo ketone, a class of compounds known for their reactivity as alkylating agents. The presence of two bromine atoms and a fluorine atom further defines its classification as a halogenated organic compound, which has specific implications for waste segregation and disposal.

Table 1: Chemical and Hazard Identification

IdentifierData
IUPAC Name 2-Bromo-1-(2-bromo-5-fluorophenyl)ethan-1-one
Synonyms 2,2'-Dibromo-5'-fluoroacetophenone
CAS Number 112399-50-5 (related structure)
GHS Pictograms GHS06 (Toxic), GHS05 (Corrosive)
Hazard Statements Toxic if swallowed[1], Causes severe skin burns and eye damage[2], May cause respiratory irritation[3][4][5], Harmful to aquatic life with long lasting effects[1].
Classification Halogenated Organic Waste[6]

Key Risks:

  • Toxicity & Corrosivity: The compound is toxic upon ingestion and can cause severe chemical burns to skin and eyes.[1][2] Inhalation may lead to respiratory tract irritation.[3][5]

  • Environmental Hazard: It is classified as harmful to aquatic life, meaning it should never be disposed of down the drain.[1]

  • Reactivity: As an α-halo ketone, it can react with various nucleophiles. It is incompatible with strong oxidizing agents, acids, and bases.[5][7]

Part 2: Pre-Disposal Handling: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The risks identified in Part 1 dictate the necessary control measures to minimize exposure.

Causality of Controls: The primary routes of exposure are inhalation, dermal contact, and ocular contact. Therefore, a combination of ventilation (engineering control) and physical barriers (PPE) is required.

Protocol for Safe Handling:

  • Engineering Control: All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[8] This is non-negotiable and serves to contain vapors, which can cause respiratory irritation.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield is recommended if there is a significant splash risk.[9]

  • Hand Protection: Wear chemically resistant gloves. Double-gloving with nitrile or neoprene gloves is a prudent measure.[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[1]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10]

Part 3: The Core Protocol: Waste Segregation & Collection

Proper segregation is the cornerstone of a compliant chemical waste management program. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity. This compound is a halogenated organic compound and must be treated as such.[6]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container intended for Halogenated Organic Liquids/Solids .[6][11] These containers are typically supplied by your institution's Environmental Health & Safety (EH&S) department and must be made of a compatible material (e.g., polyethylene) with a secure, screw-top lid.[8]

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag to the container.[12] This tag must remain visible at all times.

  • Transfer the Waste: Carefully transfer the this compound waste into the container inside the chemical fume hood. If transferring a solid, use a powder funnel to prevent dispersal. If it is dissolved in a solvent, pour carefully to avoid splashing.

  • Update the Waste Tag: Immediately after adding the waste, list the full chemical name ("this compound") and the estimated quantity on the hazardous waste tag.[12] Do not use abbreviations or chemical formulas.[11]

  • Secure the Container: Tightly close the container lid.[11] The container must remain closed at all times except when waste is actively being added.[11] This is a critical step to prevent the release of harmful vapors.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] The SAA should be in a secondary containment bin and segregated from incompatible materials like acids, bases, and oxidizers.[8]

Part 4: Final Disposal Pathway

There is one primary, universally accepted method for the final disposal of this compound. Alternative chemical treatments are complex and not recommended for routine laboratory disposal.

Primary Method (Recommended): Licensed Professional Disposal

The safest and most compliant method for disposing of halogenated organic waste is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[1]

Operational Steps:

  • Container Full: Once the waste container is approximately 75% full, or if it is no longer being used, finalize the hazardous waste tag.[12]

  • Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.[12] Follow their specific procedures, which may involve completing an online or paper form.

  • Professional Handling: The EH&S professionals will then transport the waste to a licensed facility for final disposal. The standard and most effective method for destroying halogenated organics is incineration in a specialized furnace equipped with afterburners and scrubbers to neutralize the resulting acid gases (like HBr and HF).[1]

Alternative Methods (A Note of Caution)

While chemical methods for the dehalogenation of α-halo ketones exist in research literature, such as reductive dehalogenation[13], these are not disposal protocols. Attempting to neutralize this compound in the lab without a validated, peer-reviewed, and institutionally approved procedure is highly dangerous. Such reactions can be unpredictable, produce other hazardous byproducts, and may not lead to complete deactivation. Therefore, in-lab chemical neutralization is not a recommended disposal procedure.

Part 5: Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is a critical component of laboratory safety.

For a Small Spill (manageable in <10 minutes by trained personnel): [8]

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate: Restrict access to the spill area. Ensure the fume hood is operational.

  • Protect Yourself: Don the appropriate PPE as described in Part 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[8][12]

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your EH&S department.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

For a Large Spill (or any spill outside of a fume hood): [11]

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency services and EH&S department.

  • Report: Provide details of the spilled material to emergency responders from a safe location. Do not re-enter the area until it has been cleared by professionals.

Part 6: Disposal Workflow Summary

The following diagram provides a visual summary of the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_emergency Emergency Path start Identify Waste: This compound hazards Assess Hazards (Toxic, Corrosive, Environmental) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate into Dedicated 'Halogenated Organic' Container fume_hood->segregate spill_decision Spill Occurs? fume_hood->spill_decision label_waste Label Container with Full Chemical Name & Hazards segregate->label_waste store Store Securely in Satellite Accumulation Area (SAA) label_waste->store request Request Pickup from Environmental Health & Safety (EH&S) store->request disposal Professional Disposal (High-Temp Incineration) request->disposal spill_decision->segregate No spill_small Small Spill: Absorb, Collect, & Dispose as Waste spill_decision->spill_small Yes (Small) spill_large Large Spill: Evacuate & Call Emergency Services spill_decision->spill_large Yes (Large)

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-Bromo-5-fluorophenacyl bromide. As a potent alkylating agent and a valuable intermediate in pharmaceutical synthesis, its reactive nature demands a protocol built on a foundation of deep understanding and unwavering caution. This document moves beyond a simple checklist, providing the causal reasoning behind each safety recommendation to empower you, the researcher, to work with confidence and security. Our commitment is to your safety, ensuring that scientific advancement and personal well-being proceed hand-in-hand.

The Chemical Adversary: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of this compound is the first step in mitigating risk. This compound belongs to the family of α-bromo ketones, which are notorious for their reactivity and physiological effects. The primary hazards stem from its ability to act as a potent lachrymator and a corrosive alkylating agent.

Key Hazards:

  • Severe Corrosivity: Direct contact can cause severe skin burns and serious, potentially permanent, eye damage.[1][2][3] This is the most critical hazard to manage.

  • Lachrymatory Properties: Vapors are highly irritating to the eyes and mucous membranes, causing a burning sensation and tearing.

  • Respiratory Irritation: Inhalation of dust or vapors can cause significant irritation to the respiratory tract.[4][5][6]

  • Toxicity: The compound is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][7]

The causality behind this hazard profile lies in the molecule's structure: the α-bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and reactive toward nucleophiles found in biological macromolecules like proteins and DNA. This reactivity is what makes it a useful synthetic building block, but also the source of its danger.

Physicochemical Data

For procedural planning, a clear understanding of the compound's physical properties is essential.

PropertyValueSource
Molecular Formula C₈H₆BrFO[8]
Molar Mass 217.04 g/mol [8]
Appearance Solid or colorless to light yellow liquid[8]
Melting Point ~ -10 °C[8]
Boiling Point ~ 160-170 °C[8]
Incompatibilities Strong oxidizing agents, Strong bases[1][4]

The Controlled Environment: Essential Engineering Controls

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted exclusively within a certified chemical fume hood.[4][9] This is non-negotiable and serves to contain corrosive vapors and dust, protecting you from respiratory exposure.

  • Emergency Infrastructure: Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the workstation.[1][4][5] Their accessibility is critical for rapid decontamination in the event of an exposure.

The Personal Shield: A Multi-Layered PPE Strategy

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is mandatory. Each component is chosen to counter a specific, identified risk.

  • Eye and Face Protection:

    • Requirement: Wear well-fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]

    • Causality: Goggles are essential to protect against splashes and vapors. Due to the severe eye damage risk, a full-face shield must be worn over the goggles to protect the entire face from splashes.[2][9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves; nitrile gloves are a common choice, but always check the manufacturer's compatibility chart. For extended work or direct handling, consider double-gloving .[2][7]

    • Causality: Double-gloving provides a critical buffer. If the outer glove is compromised, the inner glove offers temporary protection while you retreat to a safe area to remove and replace both. Always use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[2][7]

    • Protective Clothing: A flame-resistant laboratory coat, fully fastened, is the minimum requirement.[9] For procedures involving larger quantities (>10g) or a higher risk of splashing, a chemical-resistant apron or a full chemical suit is strongly recommended.[2]

  • Respiratory Protection:

    • Requirement: Under normal use within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a hood (e.g., during a large spill or equipment failure), a NIOSH/MSHA-approved respirator is necessary.[1][9]

    • Causality: The specific cartridge should be chosen based on the potential exposure: a particulate filter (P95 or P100) for dust and an organic vapor cartridge for vapors.[1][7]

The Operational Blueprint: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step confirms the safety of the next.

  • Pre-Operational Safety Check:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Verify the path to the eyewash station and safety shower is clear.

    • Don all required PPE as detailed in Section 3. Inspect gloves for tears or defects.[7]

    • Prepare all necessary labware, reagents, and a designated, labeled waste container within the fume hood.

  • Weighing and Transfer (Solid Form):

    • Perform this task in the fume hood to contain any dust.[2]

    • Use a tared weigh boat or glassine paper.

    • Use a dedicated spatula.

    • Close the primary container immediately after dispensing.

    • Carefully add the solid to the reaction vessel. If any dust is generated, gently wipe the area with a damp cloth (using an appropriate solvent) and dispose of the cloth in the designated hazardous waste container.

  • Reaction and Monitoring:

    • Keep the sash of the fume hood at the lowest practical height.

    • Clearly label the reaction vessel with its contents.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Workup and Disposal:

    • Quench the reaction carefully, as per your validated experimental procedure.

    • All waste, including empty containers, used gloves, and contaminated materials, must be disposed of in a clearly labeled, sealed hazardous waste container.[4][5] Do not mix with incompatible waste streams.

Crisis Management: Emergency and Spill Response

Preparation is key to effectively managing an emergency.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][5]

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Small Spill Management (<5g):

    • Ensure the spill is contained within the fume hood.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[7]

    • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Safe Handling and Emergency Workflow

The following diagram outlines the critical decision points in the handling process.

Safe_Handling_Workflow prep 1. Preparation - Verify Fume Hood - Clear Path to Safety Shower - Don Full PPE handle 2. Handling in Fume Hood - Weighing & Transfer - Reaction Setup prep->handle incident Incident Occurs? handle->incident Normal Operation dispose 3. Waste Disposal - Segregate Hazardous Waste - Label Container cleanup 4. Decontamination & Cleanup dispose->cleanup incident->dispose No exposure Personal Exposure - Eyes, Skin, Inhalation - Follow First Aid - Seek Medical Attention incident->exposure Yes (Exposure) spill Spill - Evacuate (if large) - Use Spill Kit - Decontaminate incident->spill Yes (Spill) caption Workflow for Safe Handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

  • Chemos GmbH & Co. KG. (2012). MSDS of 2-Bromo-5-fluorobenzyl bromide. Retrieved from [Link]

  • ChemBK. (2024). 2'-BROMO-5'-FLUOROACETOPHENONE. Retrieved from [Link]

  • 3B Pharmachem (Wuhan) International Co., Ltd. (n.d.). Exploring 2-Bromo-2'-Fluoroacetophenone: Properties and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10007, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.